Naringin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-ZPHOTFPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022478 | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
922.00 to 926.00 °C. @ 760.00 mm Hg | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 40 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10236-47-2 | |
| Record name | Naringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7TD9J649B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Activity Spectrum of Naringin: A Technical Guide for Researchers
Abstract
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, metabolic, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Introduction
This compound (4',5,7-trihydroxyflavanone-7-rhamnoglucoside) is a major flavonoid in grapefruit and other citrus fruits, contributing to their characteristic bitter taste.[3] Its diverse pharmacological effects are attributed to its molecular structure, which allows it to interact with various cellular targets.[4] This guide synthesizes current research to present a comprehensive resource on the multifaceted biological activities of this compound.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[5] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
Quantitative Data: Antioxidant Activity of this compound and Naringenin
| Assay Type | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Naringenin | 264.44 µM | |
| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | |
| Superoxide Radical Scavenging | Naringenin | 360.03 µM | |
| α-glucosidase Inhibition | This compound | 19.6 µg/mL | |
| Pancreatic Lipase Inhibition | This compound | 2.73 mg/mL | |
| Acetylcholinesterase Inhibition | This compound | 1,086 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
-
Preparation of Reagents:
-
Prepare a 1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.
-
A positive control, such as ascorbic acid or tocopherol, should be prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add 0.5 mL of each this compound concentration.
-
Add 3 mL of the DPPH working solution to each well/tube and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
A blank sample containing 0.5 mL of methanol and 3 mL of the DPPH solution is also prepared.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound.
-
Signaling Pathway: Nrf2 Activation
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a widely used in vitro model to study the anti-inflammatory effects of this compound.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5 and 10 µg/mL) for a specified period (e.g., 1-2 hours).
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phosphorylated and total forms of NF-κB p65, IκBα, ERK1/2, JNK, and p38 MAPK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Signaling Pathway: NF-κB Inhibition
A primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anticancer Activity
This compound has demonstrated anticancer properties in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.
Quantitative Data: Anticancer Activity of this compound and Naringenin
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| WiDr | Colon Cancer | This compound | 63.14 µg/mL | |
| MDA-MB-231 | Breast Cancer | Naringenin | 40 µg/ml (for 45-30% viability reduction) | |
| A549 | Lung Cancer | Naringenin | - | |
| HepG2 | Liver Cancer | This compound | - | |
| MCF-7 | Breast Cancer | This compound | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 500, and 1000 µg/mL) for 24 or 48 hours.
-
Include a positive control (e.g., a known chemotherapeutic agent like fluorouracil) and an untreated control.
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound can induce apoptosis and inhibit proliferation in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Regulation of Metabolic Syndrome
This compound has shown potential in ameliorating metabolic syndrome by improving insulin sensitivity, reducing dyslipidemia, and attenuating obesity.
Experimental Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice
This in vivo model is commonly used to investigate the effects of compounds on metabolic disorders.
-
Animal Model Induction:
-
House C57BL/6 mice under standard laboratory conditions.
-
Feed the mice a high-fat diet (HFD) for a period of 10-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.
-
-
This compound Administration:
-
Following the induction period, divide the HFD-fed mice into groups.
-
Administer this compound orally (e.g., via gavage) at different doses (e.g., 100 mg/kg/day) for a specified duration (e.g., 4-8 weeks). An HFD-fed control group receives the vehicle.
-
-
Metabolic Parameter Assessment:
-
Body Weight and Food Intake: Monitor and record body weight and food intake regularly.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Lipid Profile: Measure plasma levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
-
Liver Function: Assess liver histology for steatosis and measure liver enzyme levels (e.g., ALT, AST).
-
Signaling Pathway: AMPK Activation
This compound's beneficial effects on metabolism are partly mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Activation of the AMPK signaling pathway by this compound.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and cognitive impairment.
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
This model is used to evaluate the potential of compounds to ameliorate learning and memory deficits.
-
Animal Groups and Treatment:
-
Divide mice into several groups: a control group, a scopolamine-treated group, and groups treated with scopolamine and various doses of this compound.
-
Administer this compound orally for a period of time (e.g., 7-14 days) prior to the induction of amnesia.
-
-
Induction of Amnesia:
-
Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally (i.p.) approximately 30 minutes before behavioral testing.
-
-
Behavioral Assessment:
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a circular pool of water.
-
Y-Maze or T-Maze: Evaluate spatial working memory by assessing the alternation behavior of the mice in the maze arms.
-
Passive Avoidance Test: Measure learning and memory by assessing the latency of the mice to enter a dark compartment where they previously received a mild foot shock.
-
-
Neurochemical and Histological Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE) in the hippocampus and cortex.
-
Assess markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., Bcl-2/Bax ratio, caspase-3 activity).
-
Perform histological analysis to examine neuronal damage and loss in brain regions like the hippocampus.
-
Logical Workflow: From In Vitro to In Vivo Neuroprotection Studies
Caption: A logical workflow for investigating the neuroprotective effects of this compound.
Conclusion
This compound exhibits a remarkable range of biological activities with therapeutic potential for a variety of diseases. Its antioxidant, anti-inflammatory, anticancer, metabolic-regulating, and neuroprotective effects are supported by a growing body of scientific evidence. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways, including Nrf2, NF-κB, PI3K/Akt/mTOR, and AMPK. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to accelerate its translation into novel therapeutic strategies. Further clinical research is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of naringenin and this compound on the glucose uptake and AMPK phosphorylation in high glucose treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves diet-induced cardiovascular dysfunction and obesity in high carbohydrate, high fat diet-fed rats : University of Southern Queensland Repository [research.usq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates acetaminophen-induced acute liver injury by activating Nrf2 via CHAC2 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringin, a flavanone glycoside, is a prominent secondary metabolite primarily found in citrus fruits, contributing to their characteristic bitter taste.[1][2] It has garnered significant scientific interest due to its wide spectrum of reported pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data on its concentration in various sources. Furthermore, it details established experimental protocols for its extraction and quantification, and visually represents key experimental workflows and logical relationships using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Sources of this compound
This compound is predominantly found in plants of the Rutaceae family, particularly within the genus Citrus.[3] Its concentration varies significantly depending on the species, cultivar, part of the fruit, and stage of maturation. Grapefruit (Citrus paradisi) and pomelo (Citrus maxima) are among the most concentrated sources of this flavonoid. The peel, and specifically the albedo (the white, spongy layer), generally contains the highest concentrations of this compound compared to the pulp, juice, or seeds.
Quantitative Distribution of this compound in Citrus Species
The following table summarizes the quantitative data on this compound content in various citrus fruits, compiled from multiple studies. This data highlights the variability of this compound concentration and provides a comparative reference for selecting source materials.
| Citrus Species | Fruit Part | This compound Concentration | Reference |
| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | |
| Albedo | 940.26 mg/100 g DW | ||
| Seeds | 200 µg/mL | ||
| Juice | 220 µg/mL | ||
| Pomelo (Citrus maxima) | Peel | 3910 µg/mL | |
| Orange (Citrus sinensis) | Peel | 95-955 mg/L (concentrate) | |
| Juice | 0.61-19.4 mg/L | ||
| Albedo | 791.17 mg/100 g DW | ||
| Lime (Citrus aurantiifolia) | Peel (Skin) | 517.2 µg/mL | |
| Juice | 98 µg/mL | ||
| Seeds | 29.2 µg/mL | ||
| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | |
| Dried Fruit | 17.3 to 43.6 mg/g | ||
| Flower (Ovary) | 9.036 µg/mL | ||
| Flower (Stigma) | 2.554 µg/mL | ||
| Flower (Receptacle) | 1.3444 µg/mL |
Experimental Protocols: Extraction and Quantification
The isolation and quantification of this compound from plant matrices are critical steps for research and development. A variety of methods have been established, ranging from conventional solvent extraction to more advanced techniques.
Extraction of this compound
The primary goal of extraction is to efficiently isolate this compound from the complex plant matrix while minimizing degradation. The choice of method often depends on the desired yield, purity, and available resources.
Ultrasound-assisted extraction is a widely used method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time compared to conventional methods.
Detailed Protocol:
-
Sample Preparation:
-
Obtain fresh citrus peels (e.g., grapefruit albedo).
-
Dry the peels at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Grind the dried peels into a fine powder using a laboratory mill.
-
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 80 g).
-
Place the powder in an Erlenmeyer flask.
-
Add a specific volume of the extraction solvent. A common solvent system is 70% aqueous ethanol (e.g., 0.6 L).
-
The solid-to-liquid ratio should be optimized; a ratio of 1:100 g/mL has been reported to be effective.
-
Place the flask in an ultrasonic bath with a set frequency (e.g., 0.04 MHz).
-
Sonicate for a predetermined duration (e.g., 30 minutes).
-
The optimal extraction temperature can be around 60-65.5°C.
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
The filtrate, containing the extracted this compound, can then be concentrated using a rotary evaporator.
-
The concentrated extract is ready for purification or direct quantification.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound. This method offers high resolution, sensitivity, and reproducibility.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard of a known concentration (e.g., 100 µg/mL) in a suitable solvent such as 70% methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a linear range (e.g., 1.166 to 33.343 µg/mL).
-
-
Sample Preparation:
-
Take a known volume or weight of the this compound extract obtained from the extraction step.
-
If necessary, dilute the extract with the mobile phase to bring the this compound concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is typically used for the separation of flavonoids like this compound.
-
Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water (often with a small amount of acid, such as acetic acid, to improve peak shape).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 283 nm.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The linearity of the calibration curve is confirmed by a high correlation coefficient (R² > 0.99).
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, provide a visual representation of the key processes and relationships discussed in this guide.
Caption: Relative this compound concentration in different citrus fruits and their parts.
Caption: A typical workflow for the extraction and quantification of this compound.
Conclusion
This technical guide has provided a comprehensive overview of this compound, focusing on its natural sources, quantitative distribution, and detailed methodologies for its extraction and analysis. The presented data and protocols offer a solid foundation for researchers and professionals to effectively source, isolate, and quantify this promising bioactive compound. The provided visualizations aim to clarify the relationships between different sources and the steps involved in its scientific investigation. Further research into optimizing extraction techniques and exploring the full therapeutic potential of this compound is encouraged.
References
Pharmacokinetics and Metabolism of Naringin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Naringin, a prominent flavanone glycoside in citrus fruits, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. Upon oral ingestion, this compound is poorly absorbed in its glycosidic form. The critical first step in its bioavailability is the hydrolysis by gut microbiota to its aglycone, naringenin. Naringenin is subsequently absorbed and undergoes extensive phase I and phase II metabolism, primarily in the intestine and liver. The dominant circulating forms are not this compound or free naringenin, but rather naringenin glucuronides and sulfates. This extensive metabolism, coupled with the significant inter-individual variability in gut microbiota composition, leads to wide variations in bioavailability. Furthermore, this compound and its metabolites are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4, leading to clinically significant drug-drug interactions, famously known as the "grapefruit juice effect." This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug development and clinical research.
Pharmacokinetics of this compound and Naringenin
The journey of this compound through the body is a multi-stage process involving the gut, its microbial inhabitants, and host metabolic machinery.
Absorption
This compound itself is a large, hydrophilic molecule that is poorly absorbed through the gastrointestinal tract[1]. The oral bioavailability of this compound is estimated to be low, around 5-9%[1][2]. The key to its systemic availability lies in its conversion to the more lipophilic aglycone, naringenin.
This deglycosylation is almost exclusively performed by microbial enzymes (β-glucosidases) within the large intestine[3][4]. Once formed, naringenin can be absorbed, likely via passive diffusion. However, the bioavailability of naringenin is also limited, reported to be around 15%, due to extensive first-pass metabolism in the intestinal wall and liver. The absorption kinetics can be influenced by the specific sugar moiety attached; for instance, this compound (a rhamnoglucoside) exhibits delayed absorption and lower bioavailability compared to flavanone glucosides. There is also pronounced inter-individual variability in absorption, likely due to differences in gut microbiota composition.
Distribution
Following absorption, this compound and naringenin are distributed to various tissues, with notable concentrations found in the gastrointestinal tract, liver, kidneys, and lungs.
Metabolism
The metabolism of this compound is a complex cascade involving gut microbiota and host enzymes, resulting in a diverse array of metabolites. The primary circulating forms are conjugated metabolites of naringenin, not the parent compounds.
-
Deglycosylation: In the intestinal lumen, gut microbiota hydrolyze the rhamnoglucoside bond of this compound to release the aglycone, naringenin.
-
Phase I and Ring Fission: Naringenin can undergo Phase I reactions (oxidation, demethylation) mediated by cytochrome P450 enzymes. Concurrently, gut microbes can further degrade naringenin through C-ring fission, producing various phenolic acids such as 3-(4'-hydroxyphenyl)propionic acid (HPPA), p-coumaric acid, and phloroglucinol.
-
Phase II Conjugation: This is the most significant metabolic pathway for naringenin. In the enterocytes and hepatocytes, naringenin is rapidly and extensively conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate groups (by sulfotransferases, SULTs). Naringenin glucuronides and sulfates are the major metabolites found in systemic circulation.
Caption: Figure 1. Primary Metabolic Pathways of this compound.
Excretion
Metabolites of this compound are primarily excreted through urine. Studies have confirmed the presence of naringenin glucuronides in urine after ingestion of grapefruit juice. Some metabolites are also found in feces.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, naringenin, from various studies.
Table 1: Pharmacokinetic Parameters of Naringenin in Healthy Humans Following a Single Oral Dose
| Dose (Aglycone) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
|---|---|---|---|---|---|
| 135 mg | 2009.5 ± 770.8 | 3.5 | 9424.5 ± 2960.5 | 2.31 ± 0.40 | |
| 150 mg | 4309.2 ± 2144.5* | 3.17 ± 0.74 | 18526.1 ± 6672.3* | 3.0 | |
| 600 mg | 13269.8 ± 2144.5* | 2.41 ± 0.74 | 54522.6 ± 6672.3* | 2.65 |
*Note: Original data in µM and µM·h were converted to ng/mL and ng·h/mL for comparison, using a molecular weight of 272.25 g/mol for naringenin.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Naringenin in Rats, Dogs, and Humans Following Multiple Oral Doses of this compound
| Species | Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
|---|---|---|---|---|---|
| Rat | This compound | 42 | 19.8 ± 17.5 | 0.17 ± 0.13 | 11.2 ± 6.0 |
| Naringenin | 42 | 1550 ± 1030 | 8.0 ± 2.8 | 15000 ± 5940 | |
| Dog | This compound | 12.4 | 19.3 ± 13.9 | 0.46 ± 0.20 | 18.0 ± 11.8 |
| Naringenin | 12.4 | 1750 ± 972 | 3.5 ± 2.1 | 11900 ± 6260 | |
| Human | This compound | 2.3 (approx.) | 14.8 ± 6.6 | 2.0 ± 1.1 | 42.4 ± 20.3 |
| Naringenin | 2.3 (approx.) | 120 ± 40.5 | 5.3 ± 2.6 | 973 ± 372 |
Source: Adapted from. Data represents steady-state parameters after multiple dosing.
Table 3: Pharmacokinetic Parameters of Naringenin and its Conjugates in Rats Following Oral Naringenin Administration
| Compound | Cmax (nmol/mL) | Tmax (min) | AUC₀₋t (nmol·min/mL) |
|---|---|---|---|
| Naringenin Glucuronides | 1.8 ± 0.6 | 120 ± 49 | 499 ± 127 |
| Naringenin Sulfates | 2.9 ± 0.7 | 105 ± 21 | 1494 ± 224 |
Source: Adapted from. Note: Free naringenin was not detected in most samples.
Key Experimental Methodologies
In Vivo Pharmacokinetic Analysis in Humans
This protocol outlines a typical single ascending dose study to determine the pharmacokinetic profile of a compound like naringenin.
-
Study Design: A randomized, controlled, single ascending dose design is employed. Healthy adult volunteers are recruited and divided into cohorts, each receiving a different single oral dose of the test compound (e.g., 150 mg, 300 mg, 600 mg, 900 mg of naringenin) or a placebo.
-
Dosing and Sample Collection: Subjects are typically fasted overnight before administration of the compound. Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. To measure total naringenin (free and conjugated), plasma samples are often incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.
-
Bioanalytical Method: Plasma concentrations of the analyte are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: A non-compartmental model is used to determine key parameters from the plasma concentration-time data. This includes:
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) : Obtained directly from the data.
-
Elimination Rate Constant (k) : Determined by linear regression of the terminal log-linear phase of the concentration-time curve.
-
Elimination Half-life (t1/2) : Calculated as 0.693/k.
-
Area Under the Curve (AUC) : Calculated using the linear trapezoidal rule.
-
Oral Clearance (CL/F) : Calculated as Dose/AUC.
-
Caption: Figure 2. Workflow for a Human Pharmacokinetic Study.
In Vitro Gut Microbiota Metabolism Analysis
This method is used to identify metabolites produced by intestinal bacteria.
-
Sample Preparation: Fresh fecal samples are collected from human donors or animals (e.g., rats). The samples are homogenized and diluted in an anaerobic buffer to create a fecal slurry.
-
Anaerobic Incubation: The fecal slurry is incubated with this compound under strict anaerobic conditions at 37°C. Control incubations without this compound are run in parallel to account for endogenous compounds.
-
Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Reaction Termination and Extraction: The reaction in each aliquot is terminated, often by adding a cold organic solvent like methanol or acetonitrile. The samples are then centrifuged, and the supernatant containing the metabolites is collected for analysis.
-
Metabolite Identification: The extracts are analyzed using high-resolution LC-MS/MS. Metabolites are identified by comparing their exact mass, retention time, and fragmentation patterns with those of reference standards or by interpreting the mass spectra.
Drug Interactions and Signaling Pathways
Inhibition of Drug Metabolizing Enzymes
This compound and its metabolite naringenin are well-known inhibitors of intestinal CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of clinical drugs. This inhibition is largely irreversible and leads to a significant increase in the oral bioavailability and a higher risk of toxicity for many drugs, a phenomenon known as the "grapefruit juice effect". Besides CYP3A4, compounds in grapefruit juice can also affect other enzymes and drug transporters, such as P-glycoprotein and Organic Anion Transporting Polypeptides (OATPs).
Therapeutic Signaling Pathways
Naringenin has been shown to exert its biological effects by modulating various signaling pathways. For example, it can act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are critical regulators of lipid and glucose metabolism. Activation of these receptors can lead to improved insulin sensitivity and a reduction in dyslipidemia.
Caption: Figure 3. Naringenin-Mediated PPARγ Signaling.
Conclusion
The pharmacokinetics of this compound are fundamentally dictated by its biotransformation. Its journey from a poorly absorbed glycoside to a systemically available aglycone is entirely dependent on the metabolic activity of the gut microbiota. Following absorption, its aglycone, naringenin, is rapidly and extensively conjugated, meaning that any in vivo biological activity is most likely exerted by these glucuronidated and sulfated metabolites or by naringenin itself prior to conjugation. For researchers and drug developers, this complex profile necessitates careful consideration of gut microbiota variability, the potential for significant drug-drug interactions via CYP inhibition, and the need to measure conjugated metabolites to accurately assess systemic exposure. A thorough understanding of these metabolic pathways is crucial for harnessing the therapeutic potential of this compound and ensuring its safe clinical application.
References
- 1. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Microbial Metabolism of this compound and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fate of this compound in humans: a key to grapefruit juice-drug interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringin Structure-Activity Relationship: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its potential as an antioxidant, anti-inflammatory, and anticancer agent is well-documented. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of the molecular features governing its biological effects. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
The chemical structure of this compound consists of a flavanone aglycone, naringenin, attached to a disaccharide neohesperidose at the C7 position.[1] The biological activities of this compound are intrinsically linked to its molecular architecture, including the arrangement of hydroxyl groups, the carbonyl function on the C ring, and the glycosidic linkage. Understanding these relationships is crucial for the rational design of novel therapeutic agents with enhanced efficacy and specificity.
Structure-Activity Relationship of this compound
The biological properties of this compound and its aglycone, naringenin, are dictated by specific structural motifs. The presence and location of hydroxyl groups, the saturation of the C ring, and the glycosylation state all play pivotal roles in its antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of flavonoids like this compound is largely attributed to their ability to scavenge free radicals and chelate metal ions.[1] The key structural features for the antioxidant activity of naringenin, the active form of this compound, include:
-
Hydroxyl Groups: The hydroxyl groups at positions 5, 7, and 4' are crucial for donating hydrogen atoms to neutralize free radicals.[1][2] The antioxidant capacity generally increases with the number of hydroxyl groups.[2]
-
5,7-m-dihydroxy Arrangement: This arrangement in the A-ring contributes to the stabilization of the molecule after donating a hydrogen atom to a free radical.
-
4-oxo (Carbonyl) Group: The carbonyl group at position 4 on the C ring, in conjunction with the 5-hydroxyl group, facilitates the chelation of metal ions like iron and copper, which can otherwise catalyze oxidative reactions.
-
Absence of C2=C3 Double Bond: Unlike some other flavonoids, flavanones like this compound lack a double bond between carbons 2 and 3 in the C ring. This structural feature results in a less potent antioxidant activity compared to flavonoids possessing this bond.
Anti-inflammatory Activity
This compound and naringenin exert their anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. The SAR for anti-inflammatory action is linked to the ability of the flavonoid backbone to interact with key enzymes and transcription factors. This compound has been shown to inhibit regulatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of prostaglandins and leukotrienes.
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By suppressing NF-κB activation, this compound downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Furthermore, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response.
Anticancer Activity
The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The SAR for its anticancer properties is complex and involves interactions with a multitude of cellular targets.
This compound and naringenin have been shown to modulate several key signaling pathways implicated in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and survival.
-
MAPK/ERK Pathway: Naringenin can suppress the ERK and p38 signaling pathways in some cancer cells, preventing metastasis.
-
NF-κB Pathway: As in inflammation, the inhibition of the NF-κB pathway by this compound contributes to its anticancer effects by preventing the survival of cancer cells.
The ability of this compound to induce apoptosis is a critical aspect of its anticancer activity. It can activate the intrinsic apoptosis pathway through the modulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH radical scavenging | 31.8 µg/mL | |
| Naringenin | DPPH radical scavenging | - | - |
| This compound Derivative (2a) | DPPH radical scavenging | 3.7 µg/mL |
Table 2: Anticancer Activity of this compound and Naringenin
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Naringenin | MCF-7 (Breast Cancer) | MTT | 212-239 µg/mL | |
| Naringenin | MCF-7 (Breast Cancer) | MTT | 95 µM (24h), 49 µM (48h) | |
| Naringenin | HT-29 (Colon Cancer) | - | 0.71–2.85 mM | |
| Naringenin | Multiple (MCF-7, HT-29, PC-12, L-929) | - | 780 to 880 µM | |
| Naringenin-7-O-glucoside | MCF-7 (Breast Cancer) | MTT | 728.71 ± 10.53 µg/mL | |
| Naringenin-7-O-glucoside | MDA-MB-231 (Breast Cancer) | MTT | 233.56 µg/µL |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of DPPH in an organic solvent (e.g., methanol or ethanol) is prepared. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: A small volume of the test compound (this compound or its derivatives at various concentrations) is mixed with the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to complete.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol Outline:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specific period before the experiment.
-
Compound Administration: The test compound (this compound) is administered orally or intraperitoneally to the test group of rats at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a certain time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is then calculated by comparing the edema in the treated group with the control group.
Anticancer Activity Assessment: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or its derivatives) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the structure-activity relationship of this compound.
Caption: Key structural features of naringenin responsible for its antioxidant activity.
Caption: this compound's inhibition of the NF-κB signaling pathway in inflammation.
Caption: this compound's modulation of key signaling pathways in cancer cells.
Conclusion
The structure-activity relationship of this compound is a critical area of study for harnessing its therapeutic potential. The antioxidant properties are clearly linked to the hydroxyl and carbonyl functionalities of its aglycone, naringenin. The anti-inflammatory and anticancer activities stem from its ability to interact with and modulate key cellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers to further explore and optimize the pharmacological properties of this compound and its derivatives. The visual representations of the signaling pathways aim to facilitate a clearer comprehension of the complex molecular mechanisms underlying this compound's biological effects. This comprehensive overview underscores the potential of this compound as a lead compound in the development of novel therapies for a range of diseases.
References
An In-depth Technical Guide on the Core Modulatory Effects of Naringin on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which naringin, a prominent flavanone glycoside found in citrus fruits, modulates key cellular signaling pathways. This document synthesizes in vitro and in vivo experimental findings to elucidate its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. Detailed experimental protocols, quantitative data, and visual pathway diagrams are presented to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its pleiotropic effects by targeting several critical signaling cascades. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress response. The primary signaling pathways modulated by this compound include Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and AMP-activated protein kinase (AMPK).
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.[1][2] It can also activate this pathway to confer protective effects in other contexts, such as alleviating myocardial injury.[3]
Quantitative Data on this compound's Modulation of the PI3K/Akt Pathway
| Cell Line | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| Colorectal Cancer Cells | In vitro | Dose-dependent | Inhibited activation of PI3K/Akt/mTOR signaling and promoted apoptosis. | [2] |
| Gastric Cancer SGC-7901 Cells | In vitro | 20, 40, 80 μM | Downregulated MMP-2 and MMP-9, inhibiting migration. | [1] |
| Rat Myocardium | Ischemia-Reperfusion Injury | Not specified | Alleviated injury by promoting apoptosis, and inhibiting oxidative stress and autophagy via the PI3K/Akt pathway. | |
| MH-S Alveolar Macrophages | Cigarette Smoke Extract-Induced | 100 μM | Significantly inhibited the CSE-upregulated PI3K/AKT signaling pathway and reduced MMP-9 expression. | |
| SNU-1 Gastric Carcinoma Cells | In vitro | 10 µg/ml | Blocked the PI3K/AKT pathway, leading to apoptosis and pro-death autophagy. | |
| HK-2 Cells | Uric Acid-Induced | 10, 50 mg/kg (in vivo) | Reduced the expression of GLUT9 by inhibiting the PI3K/AKT signaling pathway. |
Diagram: this compound's Modulation of the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, impacting cell survival and proliferation.
The MAPK pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the MAPK signaling pathway, which contributes to its anti-inflammatory and protective effects against high-glucose-induced injuries.
Quantitative Data on this compound's Modulation of the MAPK Pathway
| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| Glioblastoma Cells | In vitro | 100, 200, 300 μM | Suppressed the activities of MMP-2 and MMP-9, as well as the ERK and p38 signaling pathway. | |
| H9c2 Cardiac Cells | High Glucose-Induced Injury | 80 μM (pre-treatment) | Ameliorated increased activation of p38 MAPK, ERK1/2, and JNK. | |
| C57BL/6 Mice | High-Fat Diet | Not specified | Attenuated inflammation and insulin resistance by blocking the activation of MAPKs pathways. | |
| RAW 264.7 Cells | LPS-Treated | 20, 40, 80 μM | Dose-dependent inhibition of MAPK activation. |
Diagram: this compound's Modulation of the MAPK Signaling Pathway
Caption: this compound inhibits the MAPK cascade, reducing inflammation and apoptosis.
The NF-κB pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This inhibitory effect is a cornerstone of this compound's anti-inflammatory properties.
Quantitative Data on this compound's Modulation of the NF-κB Pathway
| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| Murine Colitis Model | In vivo | Not specified | Inhibition of TLR4 protein and NF-kB activity, and downregulation of inflammatory mediators. | |
| Diabetic Rats | In vivo | Not specified | Decreased levels of circulating proinflammatory cytokines. | |
| STZ-induced Diabetic Rats & rMC1 cells | In vivo & In vitro | Not specified | Inhibited the activation of NF-κB. | |
| LPS-treated Mice | Acute Lung Injury | Not specified | Attenuated injury by inhibiting the activation of NF-κB signaling pathway. | |
| HeLa Cervical Cancer Cells | In vitro | 1,000 μmol/l | Markedly reduced the expression level of phosphorylated NF-κB p65. | |
| HUA Mice & HK-2 Cells | Hyperuricemia | 10, 50 mg/kg (in vivo) | Suppressed the expression of TLR4 and pro-inflammatory cytokines by inhibiting the TLR4/NF-κB signaling pathway. |
Diagram: this compound's Modulation of the NF-κB Signaling Pathway
Caption: this compound blocks NF-κB activation, suppressing pro-inflammatory gene expression.
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound can activate the Nrf2/ARE signaling pathway, leading to the upregulation of various antioxidant enzymes. This activation helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Data on this compound's Modulation of the Nrf2 Pathway
| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| Neurons | Hypoxia and Re-oxygenation | 20, 40, 80 µM | Increased the expression of Nrf2 and its downstream target genes. | |
| H9c2 Cells | Anoxia/Reoxygenation-induced apoptosis | Not specified | Provided cardioprotection by activating Nrf2 and its downstream genes. | |
| SH-SY5Y Cells & Mice | 6-OHDA-induced neurotoxicity | Not specified | Increased Nrf2 protein levels and subsequent activation of the ARE pathway. | |
| 3-Nitropropionic acid-induced rats | Neurodegeneration | 80 mg/kg | Ameliorated oxidative stress through the activation of Nrf2. |
Diagram: this compound's Modulation of the Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 pathway, enhancing antioxidant defenses.
AMPK is a central regulator of cellular energy homeostasis. This compound has been found to activate the AMPK signaling pathway, which plays a role in its beneficial effects on metabolic syndrome, including improving insulin sensitivity and promoting fatty acid oxidation.
Quantitative Data on this compound's Modulation of the AMPK Pathway
| Cell Line/Model | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| C57BL/6 Mice | High-Fat Diet | Not specified | Protected against metabolic syndrome through an AMPK-dependent mechanism. | |
| 3T3-L1 Adipocytes | In vitro | Not specified | Activated the AMPK signaling pathway. | |
| 3T3-L1 Adipocytes | In vitro | Not specified | Increased AMPK and UCP1 levels, mediated by the stimulation of the AMPK signaling pathway. | |
| C2C12 Myotubes & Mice | In vitro & In vivo | Not specified | Induced skeletal muscle fiber-type transition from fast-twitch to slow-twitch fiber via the AdipoR1-APPL1-AMPK signaling pathway. | |
| HepG2 Cells | High Glucose Treated | Not specified | Increased glucose uptake with increased AMPK phosphorylation (Thr172). |
Diagram: this compound's Modulation of the AMPK Signaling Pathway
Caption: this compound activates AMPK, promoting energy metabolism and fat browning.
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in the study of this compound's effects on signaling pathways.
-
Cell Lines: Specific cell lines (e.g., H9c2, RAW 264.7, HepG2, 3T3-L1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, with or without an inducing agent (e.g., LPS, high glucose), for a specified duration.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, Nrf2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Assay Procedure: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to wells pre-coated with a specific antibody. After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP. A substrate solution is then added, and the color development is stopped.
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader, and the concentrations are calculated based on the standard curve.
Diagram: General Experimental Workflow
Caption: A streamlined workflow for investigating the cellular effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its ability to modulate multiple key signaling pathways involved in a range of pathologies. Its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects are well-documented in preclinical studies. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic applications of this compound. Future research should focus on clinical trials to validate these preclinical findings in human subjects, as well as on the development of novel drug delivery systems to enhance the bioavailability of this compound. While some clinical trials have been conducted, they have primarily focused on bioavailability and cardioprotective effects in specific patient populations. A single ascending dose clinical trial has established the safety of naringenin at doses up to 900mg in healthy adults. Further well-designed clinical trials are necessary to determine optimal dosing and to explore the full therapeutic potential of this promising natural compound.
References
Naringin's Interaction with Cellular Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringin, a flavanone glycoside abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities. These effects are largely attributed to its interaction with a variety of cellular receptors, leading to the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's engagement with several critical receptor families, including nuclear receptors (PPARγ and LXRα), transient receptor potential (TRP) channels, and estrogen receptors. We present a comprehensive overview of the binding characteristics, downstream signaling cascades, and detailed experimental protocols for studying these interactions. All quantitative data are summarized for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular mechanisms of action.
Interaction with Nuclear Receptors
This compound has been identified as a modulator of several nuclear receptors, which are critical in regulating metabolic processes and inflammation. Its interactions with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor alpha (LXRα) are particularly noteworthy.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
This compound acts as an agonist of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. This activation is central to many of this compound's anti-inflammatory effects.
| Compound | Target Receptor | Effect | Cell Line | Assay Type | Quantitative Value | Reference |
| This compound | PPARγ | Activation | NIH-3T3 cells | Reporter Gene Assay | - | [1] |
| Naringenin | PPARγ | Activation | 3T3-L1 cells | Reporter Gene Assay | ~2-fold activation at 10 μM | [2] |
Upon activation by this compound, PPARγ can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways. This is a crucial mechanism for this compound's anti-inflammatory properties.[3][4][5]
References
- 1. This compound prevents ultraviolet-B radiation-induced oxidative damage and inflammation through activation of peroxisome proliferator-activated receptor γ in mouse embryonic fibroblast (NIH-3T3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Naringenin, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma [frontiersin.org]
- 3. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates experimental autoimmune prostatitis by modulating oxidative stress and the NLRP3 inflammasome via the PPAR-γ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mitigates experimental autoimmune prostatitis by modulating oxidative stress and the NLRP3 inflammasome via the PPAR-γ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin is a prominent flavanone glycoside primarily found in citrus fruits, most notably grapefruit, where it contributes to the characteristic bitter taste.[1][2] Structurally, it consists of the flavanone naringenin and the disaccharide neohesperidose.[1] Beyond its role in flavor, this compound has garnered significant attention in the scientific community for its wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][3] These properties underpin its therapeutic potential in a variety of preclinical models for conditions such as metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. This document provides an in-depth technical overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
I. Antioxidant Properties of this compound
This compound's antioxidant activity is a cornerstone of its protective effects, primarily executed through direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.
Data Presentation: Free Radical Scavenging Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. The following table summarizes the IC50 values for this compound against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
| Radical Scavenged | This compound IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |
| DPPH Radical | 80 ± 2.00 | 212 ± 2.00 | |
| Superoxide Radical | 104 ± 2.00 | 114 ± 2.00 | |
| Nitric Oxide Radical | 58 ± 2.00 | 72 ± 2.00 | |
| Hydrogen Peroxide | 70 ± 2.00 | 50 ± 2.00 |
Mechanism of Action: Nrf2/ARE Signaling Pathway
A key mechanism underlying this compound's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These include crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This compound has been shown to upregulate Nrf2, thereby enhancing the expression of these phase II and antioxidant genes, which fortifies the cell's ability to combat oxidative stress and inflammation.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid) in the same solvent.
-
-
Reaction Setup:
-
In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette. A blank containing only the solvent and DPPH is also prepared.
-
Mix the contents thoroughly.
-
-
Incubation:
-
Incubate the reactions in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
II. Anti-inflammatory Properties of this compound
This compound exerts significant anti-inflammatory effects by modulating key signaling cascades that regulate the production of inflammatory mediators.
Data Presentation: Effect on Inflammatory Markers
This compound has been demonstrated to reduce the expression and production of pro-inflammatory cytokines and enzymes in various experimental models.
| Model System | Treatment | Effect on Inflammatory Markers | Reference |
| TNF-α-stimulated HUVECs | This compound (50-200 µg/mL) | Dose-dependent reduction in VCAM-1, ICAM-1, E-selectin, MCP-1, RANTES mRNA and protein levels. | |
| LPS-treated RAW 264.7 cells | This compound (5 & 10 µg/mL) | Decreased production of PGE2, NO, IL-6, and TNF-α. | |
| Carrageenan-induced paw edema in rats | This compound (100 & 200 mg/kg) | Reduced paw volume by 16.2% and 37.7% respectively after 3 hours. | |
| STZ-induced diabetic rats | This compound (80 mg/kg) | Significantly downregulated pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in retinal tissue. |
Mechanisms of Action: Inhibition of NF-κB and MAPK Signaling
1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking IκBα degradation and the subsequent nuclear translocation of NF-κB.
2. MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation and apoptosis. The three major MAPK subfamilies are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). Inflammatory stimuli activate these pathways, leading to the phosphorylation and activation of downstream transcription factors that, in turn, promote the expression of inflammatory mediators. This compound has been demonstrated to significantly inhibit the phosphorylation of p38, ERK, and JNK, thereby suppressing MAPK-mediated inflammatory responses.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The sandwich ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological samples like cell culture supernatants, serum, or plasma.
-
Plate Coating:
-
A 96-well microplate is coated with a capture antibody specific to the cytokine of interest (e.g., anti-TNF-α). The antibody is diluted in a coating buffer and incubated (e.g., overnight at 4°C).
-
-
Blocking:
-
The plate is washed to remove unbound antibody.
-
A blocking buffer (e.g., BSA or non-fat milk in PBS) is added to each well to block non-specific binding sites on the plastic surface. The plate is incubated for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
After washing, the samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells.
-
The plate is incubated (e.g., 2 hours at room temperature) to allow the cytokine to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
The plate is washed again.
-
A biotin-conjugated detection antibody, which recognizes a different epitope on the target cytokine, is added to each well and incubated.
-
-
Enzyme Conjugate Incubation:
-
Following another wash step, an enzyme-linked conjugate, such as streptavidin-horseradish peroxidase (HRP), is added. This binds to the biotin on the detection antibody.
-
-
Substrate Addition and Measurement:
-
The plate is washed for the final time.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme (HRP) into a colored product.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated by plotting the OD values against the known concentrations of the cytokine standards.
-
The concentration of the cytokine in the unknown samples is determined by interpolating their OD values from the standard curve.
-
III. Integrated View: Workflows and Relationships
General Experimental Workflow
The investigation of this compound's bioactivity typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Logical Relationship: Antioxidant and Anti-inflammatory Interplay
The antioxidant and anti-inflammatory activities of this compound are deeply interconnected. Oxidative stress is a potent trigger for inflammatory pathways, as ROS can activate both NF-κB and MAPK signaling. By quenching ROS and bolstering endogenous antioxidant defenses via Nrf2, this compound reduces the initial inflammatory stimulus. Concurrently, by directly inhibiting NF-κB and MAPK pathways, this compound blocks the downstream production of inflammatory mediators, which can themselves induce further oxidative stress, thus breaking a vicious cycle.
References
- 1. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Metabolism of this compound and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Naringin's Therapeutic Potential in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome (MetS) is a complex constellation of metabolic abnormalities, including visceral obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2][3] Emerging evidence from preclinical studies strongly suggests that naringin, a prominent flavanone glycoside found in citrus fruits, possesses significant therapeutic potential against MetS.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on metabolic syndrome, focusing on quantitative data from key studies, detailed experimental protocols, and the underlying molecular signaling pathways.
Quantitative Efficacy of this compound in Animal Models of Metabolic Syndrome
This compound has demonstrated consistent and significant improvements in various parameters of metabolic syndrome in animal models. The following tables summarize the quantitative data from several key studies, providing a clear comparison of its effects on lipid metabolism, glucose homeostasis, and oxidative stress.
Table 1: Effects of this compound on Lipid Profile
| Animal Model | This compound Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | VLDL-C | Free Fatty Acids (FFA) | Reference |
| High-fat diet mice | 0.2 g/kg | 10 weeks | ↓ | No significant change | ↓ | ↑ | - | - | |
| Diabetic rats | 50 mg/kg | 30 days | ↓ | ↓ | ↓ | ↑ | ↓ | ↓ | |
| Diabetic rats | 50 and 100 mg/kg | 28 days | ↓ | ↓ | ↓ | ↑ | - | - | |
| Lambs | 1.5 g/kg | 7 weeks | ↓ | ↓ | - | - | - | - | |
| High-fat diet rats | Not specified | 8 weeks | ↓ | ↓ | - | - | - | ↓ (NEFA) | |
| Obese C57BL/6J mice | 25, 50, 100 mg/kg/day | 8 weeks | ↓ (hepatic) | ↓ (hepatic) | ↓ | - | - | - |
-
Arrow (↓) indicates a decrease, and (↑) indicates an increase.
-
NEFA: Non-esterified fatty acids
Table 2: Effects of this compound on Glucose Metabolism
| Animal Model | This compound Dosage | Duration | Fasting Blood Glucose | Plasma Insulin | HbA1c | HOMA-IR | Hepatic Glycogen | Reference |
| Diabetic rats | 50 mg/kg | 56 days | No significant change | - | - | - | - | |
| Diabetic rats | 50 mg/kg | 56 days | ↓ | ↑ | - | - | ↑ | |
| Diabetic rats | 80 mg/kg | 42 days | ↓ | ↑ | - | - | - | |
| High-fat diet mice | 0.2 g/kg | 10 weeks | ↓ | ↓ | - | ↓ (by 20.3%) | - | |
| Diabetic rats | Not specified | Not specified | ↓ | - | ↓ | - | - | |
| db/db mice | 0.2 g/kg of diet | Not specified | - | ↑ | - | - | - |
Table 3: Effects of this compound on Antioxidant Status
| Animal Model | This compound Dosage | Duration | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione Peroxidase (GSH-Px) | Malondialdehyde (MDA) | Glutathione (GSH) | Total Antioxidant Capacity (T-AOC) | Reference |
| High-fat diet mice | 0.2 g/kg | 10 weeks | ↑ | ↑ | ↑ | ↓ | ↑ | ↑ | |
| Diabetic rats | 10 mg/kg | 46 days | ↑ | ↑ | - | ↓ | - | - | |
| Diabetic rats | 50 mg/kg | 42 days | - | - | - | ↓ (serum & hepatic) | ↑ (serum & hepatic) | - | |
| Doxorubicin-induced oxidative stress rats | 2 mg/kg | Not specified | ↑ | ↑ | - | ↓ (lipid peroxidation) | ↑ | - | |
| Diabetic rats | 50 mg/kg | 56 days | ↑ (by 65%) | - | ↑ | ↓ (plasma by 71%, cardiac by 60%) | - | - |
Key Mechanistic Insights and Signaling Pathways
This compound exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), which collectively regulate glucose and lipid metabolism, reduce inflammation, and combat oxidative stress.
AMPK Activation Pathway
This compound has been shown to activate AMPK in various tissues, including the liver and skeletal muscle. Activated AMPK plays a central role in cellular energy homeostasis. Its activation leads to a cascade of events that collectively improve metabolic health.
Caption: this compound-mediated activation of AMPK and its downstream metabolic effects.
PPARγ Signaling Pathway
This compound has been reported to upregulate the expression of PPARγ, a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.
Caption: Upregulation of PPARγ by this compound and its impact on metabolic and inflammatory pathways.
Experimental Protocols: A Methodological Overview
The preclinical evidence for this compound's efficacy stems from a variety of well-established animal models of metabolic syndrome. Below is a generalized workflow and details of the methodologies commonly employed in these studies.
Experimental Workflow for Animal Studies
Caption: A typical experimental workflow for evaluating the effects of this compound in animal models of metabolic syndrome.
Detailed Methodologies
-
Animal Models:
-
High-Fat Diet (HFD)-Induced Obesity: C57BL/6 mice or Wistar rats are commonly fed a diet with 40-60% of calories from fat for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.
-
Streptozotocin (STZ)-Induced Diabetes: A combination of a high-fat diet followed by a low dose of STZ is used to induce a type 2 diabetes model in rats, characterized by insulin resistance and β-cell dysfunction.
-
Genetically Modified Models: db/db mice, which are leptin receptor deficient, are used as a genetic model of obesity and type 2 diabetes.
-
-
This compound Administration:
-
Dosage: Dosages in rodent studies typically range from 10 mg/kg to 200 mg/kg body weight per day. In some studies, this compound is mixed into the diet at concentrations such as 0.2 g/kg.
-
Route of Administration: Oral gavage is the most common method to ensure accurate dosing.
-
-
Analytical Techniques:
-
Biochemical Analysis: Serum levels of glucose, insulin, lipids (total cholesterol, triglycerides, LDL-C, HDL-C), and liver enzymes (ALT, AST) are measured using commercially available kits and automated analyzers.
-
Hormone Assays: Adiponectin and leptin levels are typically quantified using enzyme-linked immunosorbent assays (ELISA).
-
Gene and Protein Expression: Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA expression of key genes involved in metabolic pathways (e.g., AMPK, PPARγ, SREBP-1c, FAS). Western blotting is employed to determine the protein levels and phosphorylation status of signaling molecules (e.g., p-AMPK).
-
Histopathology: Tissues such as the liver, pancreas, and adipose tissue are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess morphological changes, lipid accumulation, and inflammation.
-
Logical Relationship of this compound's Effects on Metabolic Syndrome
The multifaceted therapeutic effects of this compound stem from its ability to target several key pathophysiological components of metabolic syndrome. The following diagram illustrates the logical connections between this compound's molecular actions and its observed physiological outcomes.
Caption: Interconnected pathways illustrating how this compound mitigates metabolic syndrome.
Conclusion and Future Directions
The preclinical data overwhelmingly support the potential of this compound as a therapeutic agent for metabolic syndrome. Its ability to favorably modulate lipid and glucose metabolism, coupled with its antioxidant and anti-inflammatory properties, makes it a promising candidate for further drug development. However, it is crucial to acknowledge that the majority of the current evidence is derived from animal studies. While some small-scale human trials have shown encouraging results in improving lipid profiles and glycemic control, larger, well-controlled clinical trials are imperative to establish the efficacy, optimal dosage, and long-term safety of this compound in human populations with metabolic syndrome. Future research should also focus on enhancing the bioavailability of this compound to maximize its therapeutic potential.
References
- 1. Preventive Effect of this compound on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive Effect of this compound on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of Citrus Flavonoids, this compound and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
Naringin: A Promising Neuroprotective Agent - A Technical Whitepaper
Abstract
Naringin, a flavanone glycoside predominantly found in citrus fruits, has emerged as a compelling candidate for neuroprotective therapies. A growing body of preclinical evidence demonstrates its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, anti-apoptotic, and pro-autophagic properties. This technical guide synthesizes the current understanding of this compound's neuroprotective potential, with a focus on its molecular targets and signaling pathways. We present a comprehensive overview of the quantitative data from key studies, detail the experimental protocols employed, and provide visual representations of the core signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, chronic neuroinflammation, and neuronal apoptosis, has rendered the development of effective treatments challenging. Natural compounds with pleiotropic effects are increasingly being explored as potential therapeutic agents. This compound, and its aglycone naringenin, have garnered considerable attention for their ability to modulate multiple pathways implicated in neurodegeneration. This whitepaper provides an in-depth analysis of the preclinical evidence supporting the neuroprotective effects of this compound.
Molecular Mechanisms of this compound's Neuroprotective Effects
This compound exerts its neuroprotective effects through a variety of molecular mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. It also plays a crucial role in regulating apoptosis and autophagy, key processes in neuronal cell survival and death.
Antioxidant Effects and the Nrf2/ARE Pathway
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[2] Studies have demonstrated that naringenin, the aglycone of this compound, protects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by activating the Nrf2/ARE pathway.
Figure 1: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Anti-inflammatory Effects and the NF-κB Pathway
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound can prevent the phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression. Studies have shown that this compound can downregulate the expression of TLR4, a key upstream activator of the NF-κB pathway.
Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.
Regulation of Apoptosis and Autophagy
This compound has been demonstrated to modulate programmed cell death pathways, including apoptosis and autophagy, to promote neuronal survival. It can inhibit apoptosis by downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3, and upregulating anti-apoptotic proteins like Bcl-2. Furthermore, this compound has been shown to induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, which can be neuroprotective in certain contexts. The regulation of autophagy by this compound is thought to be mediated, at least in part, through the AMPK/mTOR signaling pathway.
Preclinical Evidence in Neurodegenerative Disease Models
The neuroprotective effects of this compound have been investigated in a variety of in vitro and in vivo models of neurodegenerative diseases.
Alzheimer's Disease (AD)
In animal models of AD, this compound has been shown to improve cognitive deficits and reduce the pathological hallmarks of the disease. It has been reported to decrease the production and deposition of amyloid-beta (Aβ) by inhibiting the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound also reduces the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, by modulating the activity of kinases like CDK5. Furthermore, it has been shown to protect against Aβ-induced neurotoxicity in cell culture models.
Parkinson's Disease (PD)
In rodent models of PD induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone, this compound has demonstrated significant neuroprotective effects. It has been shown to protect dopaminergic neurons from degeneration, restore mitochondrial function, and reduce oxidative stress and neuroinflammation in the substantia nigra and striatum. This compound treatment has also been associated with an increase in the levels of glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for dopaminergic neurons.
Ischemic Stroke
In models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, this compound and naringenin have been shown to reduce infarct size, decrease brain edema, and improve neurological outcomes. These protective effects are attributed to their ability to inhibit apoptosis, reduce oxidative stress, and suppress the inflammatory response in the ischemic brain tissue.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Model | This compound Dose | Key Findings | Reference |
| AlCl3-induced AD in rats | 100 mg/kg/day, p.o. | Improved memory in Morris water maze and Rotarod tests; decreased lipid peroxidation and iNOS expression; increased LC3 expression. | |
| Hydrocortisone-induced memory impairment in mice | Not specified | Improved cognitive function; reduced Aβ metabolism and tau hyperphosphorylation; inhibited apoptosis. | |
| Phe-Phe-induced AD model in SH-SY5Y cells | Subcytotoxic concentrations | Attenuated ROS production, genotoxicity, and inflammatory responses; reduced apoptotic cell death. |
Table 2: Effects of this compound in Parkinson's Disease Models
| Model | This compound Dose | Key Findings | Reference |
| 6-OHDA-lesioned mouse model | Daily i.p. injection | Protected nigrostriatal DA projection; activated mTORC1; inhibited microglial activation. | |
| Rotenone-induced PD in animal models | Not specified | Restored mitochondrial complex activities; prevented microglial activation; modulated dopamine levels. | |
| MPP+-lesioned rat model | Daily i.p. injection | Increased GDNF levels in DA neurons; activated mTORC1; attenuated TNF-α levels in microglia. |
Table 3: Effects of this compound in Ischemic Stroke Models
| Model | This compound/Naringenin Dose | Key Findings | Reference |
| MCAO rat model | Naringenin (prophylactic) | Decreased infarct size; reduced levels of myeloperoxidase, nitric oxide, and cytokines; downregulated NF-κB expression. | |
| MCAO rat model | This compound pretreatment | Decreased brain water content and cerebral infarction volume; reduced apoptosis and secretion of TNF-α and IL-6. | |
| Ischemia-reperfusion rat model | This compound (14 days) | Improved neurological scores; details on neurogenesis and BDNF levels were investigated. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
In Vivo Models
-
Alzheimer's Disease Model (AlCl3-induced): Adult albino rats are administered aluminum chloride (AlCl3) orally at a dose of 100 mg/kg/day for a specified period (e.g., 21 days) to induce AD-like pathology. Behavioral tests such as the Morris water maze and Rotarod test are used to assess cognitive and motor function. Post-mortem analysis of brain tissue involves neurochemical assays for oxidative stress markers (e.g., lipid peroxidation, reduced glutathione), immunohistochemistry for proteins like tau and iNOS, and Western blotting for autophagic markers (e.g., LC3).
-
Parkinson's Disease Model (6-OHDA-induced): Unilateral lesions of the nigrostriatal dopamine system are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle of rodents. This compound is typically administered intraperitoneally before or after the lesioning. The extent of neuroprotection is assessed by immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum. Microglial activation is evaluated by Iba-1 staining.
-
Ischemic Stroke Model (MCAO): Focal cerebral ischemia is induced by temporary occlusion of the middle cerebral artery (MCAO) in rats or mice. This compound or naringenin is administered prior to or following the ischemic insult. Neurological deficit scores are evaluated at different time points. Infarct volume is measured using TTC staining. Brain edema is assessed by calculating the wet/dry weight ratio of the brain tissue.
In Vitro Models
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Primary cortical neurons or neuronal cell lines are subjected to a period of oxygen and glucose deprivation, followed by a period of reoxygenation and glucose restoration to mimic ischemic conditions. Cell viability is assessed using assays like MTT. Apoptosis is measured by flow cytometry or TUNEL staining. The expression of proteins in relevant signaling pathways is analyzed by Western blotting.
-
Neurotoxin-induced Neurotoxicity: Neuronal cell lines (e.g., SH-SY5Y) are treated with neurotoxins such as 6-OHDA or MPP+ to model Parkinson's disease, or with Aβ peptides to model Alzheimer's disease. The protective effects of this compound are evaluated by measuring cell viability, reactive oxygen species (ROS) production, mitochondrial membrane potential, and the expression of apoptotic and inflammatory markers.
References
- 1. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin attenuates CCl4 -induced hepatic inflammation by the activation of an Nrf2-mediated pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
Naringin: A Comprehensive Technical Guide on its Toxicity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit (Citrus paradisi), where it is responsible for the characteristic bitter taste. Chemically, it consists of the aglycone naringenin bonded to a neohesperidose sugar moiety. This compound and its metabolite, naringenin, are credited with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As interest in its therapeutic potential grows, a thorough understanding of its toxicological and safety profile is critical for drug development and clinical application. This guide provides an in-depth technical summary of the current knowledge on this compound's toxicity, supported by quantitative data, detailed experimental methodologies, and mechanistic pathways.
Toxicological Profile
Extensive preclinical studies in various animal models have been conducted to characterize the toxicity of this compound. The collective evidence suggests a high margin of safety.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects occurring shortly after the administration of a single high dose of a substance. For this compound, these studies consistently demonstrate very low toxicity. In an acute oral toxicity study in Sprague-Dawley (SD) rats, a single bolus dose up to 16 g/kg (16,000 mg/kg) resulted in no mortality or adverse clinical signs[1]. Similarly, studies in Beagle dogs established the LD50 (lethal dose, 50%) to be greater than 5 g/kg (5,000 mg/kg) body weight.
Table 1: Acute Oral Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg Body Weight) | Observations | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | Oral | > 16,000 | No mortality or adverse clinical signs observed. |
| Beagle Dogs | Oral | > 5,000 | No mortality or toxicologically relevant events observed. | |
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies provide insights into the effects of long-term exposure. This compound has been evaluated in sub-chronic (13-week) and chronic (6-month) oral toxicity studies in both rats and dogs.
In a 13-week study, Sprague-Dawley rats administered this compound at doses of 50, 250, and 1250 mg/kg/day showed no mortality or toxicologically significant changes in clinical signs, hematology, or clinical biochemistry. The only notable effect was a slight decrease in body weight at the highest dose, which was not considered toxicologically significant. Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rats after 13 weeks was determined to be greater than 1250 mg/kg/day.
A subsequent 6-month chronic toxicity study in SD rats at the same dose levels confirmed these findings, again establishing a NOAEL greater than 1250 mg/kg/day. Similarly, studies in Beagle dogs administered this compound for 3 and 6 consecutive months at doses up to 500 mg/kg/day found no morbidity, mortality, or toxicologically relevant events, concluding a NOAEL of at least 500 mg/kg/day for dogs.
Table 2: Repeated-Dose Oral Toxicity of this compound (NOAEL)
| Animal Model | Duration | Doses Administered (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Sprague-Dawley Rats | 13 Weeks | 0, 50, 250, 1250 | > 1250 | No significant toxicological changes. | |
| Sprague-Dawley Rats | 6 Months | 0, 50, 250, 1250 | > 1250 | Non-pathological, reversible hair loss and slight body weight decreases were not considered adverse. |
| Beagle Dogs | 3 & 6 Months | 0, 20, 100, 500 | ≥ 500 | No morbidity, mortality, or toxicologically relevant events observed. | |
Genotoxicity and Mutagenicity
Genotoxicity assays are used to detect direct or indirect DNA damage. While some flavonoids like quercetin have shown mutagenic activity in the Ames test, this compound appears to be non-genotoxic. In fact, this compound has demonstrated protective effects against genotoxicity induced by other agents. For example, it has been shown to protect V79 hamster cells against DNA and chromosome damage induced by the anti-cancer drug bleomycin. Its aglycone, naringenin, has also been shown to reduce DNA damage caused by oxaliplatin in mice, likely due to its strong antioxidant properties. While specific standard mutagenicity assays for this compound are not extensively detailed in the available literature, its aglycone naringenin was found to be non-toxic to non-malignant Vero cells.
Reproductive and Developmental Toxicity
The potential for reproductive and developmental toxicity is a critical safety consideration. A study in Sprague-Dawley rats evaluated the effect of this compound on fertility and early embryonic development. Male rats were dosed for 9 weeks and females for 2 weeks prior to mating, with dosing continuing until gestation day 7, at levels of 0, 50, 250, and 1250 mg/kg/day. The study found no treatment-related effects on fertility or early embryonic development. Although a slight reduction in body weight was noted in the high-dose group, the NOAEL for fertility and early embryonic development in rats was concluded to be at least 1250 mg/kg/day. However, one study noted that this compound supplementation during pregnancy in rats could induce sex- and region-specific alterations in the offspring's brain redox status, suggesting that consumption during sensitive developmental periods may have detrimental effects.
Human Safety and Tolerability
While extensive clinical trial data for this compound is limited, studies on its aglycone, naringenin, provide valuable insights into its safety in humans. In a randomized, controlled, single-ascending-dose clinical trial, healthy adults ingested naringenin doses of 150, 300, 600, and 900 mg. The study reported no relevant adverse events or significant changes in blood safety markers at any dose. These findings indicate that single doses of naringenin up to 900 mg are safe and well-tolerated in humans. The oral NOAEL for this compound in humans has been estimated to be approximately 200 mg/kg.
Mechanisms of Toxicity and Safety
Drug Interactions: Inhibition of Cytochrome P450 Enzymes
The most significant safety concern associated with this compound is its potential for drug-drug interactions. This is primarily mediated by its metabolite, naringenin, which is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut and liver. CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs.
Upon ingestion, intestinal enzymes cleave the sugar moiety from this compound, releasing the active aglycone naringenin. Naringenin can then inhibit intestinal CYP3A4, reducing the first-pass metabolism of co-administered drugs that are substrates for this enzyme. This inhibition leads to increased bioavailability and higher plasma concentrations of the affected drug, potentially causing adverse effects or toxicity. This mechanism is famously known as the "grapefruit juice effect." Naringenin has also been shown to inhibit P-glycoprotein (P-gp), an efflux pump that transports drugs out of cells, which can further increase drug absorption.
Caption: this compound's mechanism of drug interaction via CYP3A4 inhibition.
Experimental Protocols
Acute Oral Toxicity Study (OECD Guideline 423)
The acute oral toxicity of this compound is typically assessed following the OECD Test Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a minimal number of animals to classify a substance based on its LD50.
-
Test Principle: The method involves administering the test substance to a group of animals in a stepwise procedure. The outcome (mortality or survival) in one step determines the dose for the next step. The goal is to identify a dose range that causes mortality, allowing for classification and hazard labeling.
-
Animals: Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used. Animals are acclimatized for at least five days before dosing.
-
Test Substance: this compound is typically dissolved or suspended in an appropriate vehicle (e.g., distilled water).
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single oral dose of this compound is administered via gavage.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food consumption), and pathological changes for at least 14 days.
-
The results from the initial group determine the subsequent dosing step, if necessary.
-
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at specific dose levels.
Caption: A simplified workflow for the OECD 423 Acute Toxic Class Method.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical compound.
-
Test Principle: The assay uses several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of the substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine (His+), allowing them to grow on a histidine-free medium.
-
Metabolic Activation: Since bacteria lack the metabolic enzymes present in mammals, the test is typically performed both with and without a mammalian metabolic activation system (S9 fraction), which is an extract of rodent liver containing CYP enzymes. This allows for the detection of chemicals that become mutagenic only after being metabolized.
-
Procedure:
-
The tester strains are exposed to various concentrations of this compound, along with positive and negative (vehicle) controls.
-
The bacteria, test compound, and (if used) S9 mix are combined in a soft agar overlay.
-
This mixture is poured onto minimal glucose agar plates, which lack histidine.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (His+ bacteria) on the test plates compared to the negative control plates. A two-fold or greater increase is often considered a positive response.
Conclusion and Future Directions
The comprehensive body of preclinical evidence indicates that this compound possesses a very favorable safety profile. It exhibits extremely low acute toxicity and is well-tolerated in sub-chronic and chronic repeated-dose studies in multiple species, with high NOAEL values established. Furthermore, it appears to be non-genotoxic and lacks adverse effects on fertility and early embryonic development at high doses.
The primary safety consideration for this compound in a therapeutic context is its well-documented potential to inhibit CYP3A4 via its metabolite naringenin, leading to clinically significant drug-drug interactions. This "grapefruit juice effect" necessitates careful consideration and management when this compound is co-administered with drugs metabolized by this enzyme.
Future research should focus on long-term chronic toxicity studies in non-rodent species to further solidify its safety profile. More extensive human clinical trials are needed to confirm the safety of chronic this compound administration, establish a definitive safe dose range, and fully characterize its drug interaction potential in a clinical setting. These investigations will be crucial for the successful translation of this compound from a dietary flavonoid to a registered therapeutic agent.
References
Naringin aglycone naringenin bioactivity
An In-depth Technical Guide on the Bioactivity of Naringenin
Abstract
Naringenin (4′,5,7-trihydroxyflavanone) is a prominent flavanone found abundantly in citrus fruits and tomatoes.[1][2] As the aglycone of naringin, it is recognized for a wide spectrum of pharmacological activities.[2][3] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, among others.[1] These biological effects are attributed to its capacity to modulate numerous critical cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt/mTOR, and Nrf2/ARE. This technical guide provides a comprehensive overview of the core bioactivities of naringenin, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms to support researchers, scientists, and drug development professionals in harnessing its therapeutic potential.
Pharmacokinetics and Bioavailability
The therapeutic application of naringenin is influenced by its pharmacokinetic profile. The oral bioavailability of naringenin is approximately 15% due to low aqueous solubility and significant first-pass metabolism in the intestine and liver. Following oral ingestion of its glycoside form, this compound, the bioconversion to naringenin is facilitated by intestinal microflora. Despite its low bioavailability, therapeutic concentrations have been deemed achievable. For instance, a regimen of 300 mg taken twice daily is suggested to yield a blood concentration of 8 µM, a level at which beneficial effects have been observed.
Core Bioactivities and Mechanisms of Action
Naringenin exerts its pleiotropic effects by targeting multiple disease-related processes.
Anti-inflammatory Activity
Naringenin demonstrates significant anti-inflammatory properties by inhibiting key mediators and pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. The primary mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Naringenin prevents the degradation of IκB, which in turn blocks the nuclear translocation of the p50/p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes like iNOS and COX-2. Additionally, it can modulate the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of naringenin is central to many of its protective effects. This activity is attributed to its chemical structure, which allows for the effective scavenging of reactive oxygen species (ROS) and free radicals, as well as the chelation of metal ions. Beyond direct scavenging, naringenin upregulates the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective enzymes, such as superoxide dismutase (SOD) and glutathione (GSH), enhancing cellular resilience against oxidative stress.
Anticancer Activity
Naringenin interferes with cancer development and progression through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation, angiogenesis, and metastasis. It modulates several dysregulated signaling pathways in cancer cells, such as PI3K/Akt/mTOR, JAK/STAT, and MAPK. By inhibiting these pathways, naringenin can suppress tumor cell growth and survival. For example, it has been shown to reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.
Neuroprotective Effects
Naringenin is capable of crossing the blood-brain barrier and exerting neuroprotective effects, making it a promising candidate for neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotection stems from its potent antioxidant and anti-inflammatory actions within the central nervous system. It mitigates neuroinflammation by downregulating pro-inflammatory markers and can promote a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. Furthermore, naringenin has been shown to regulate the PI3K/AKT/GSK-3β pathway, reducing Tau hyper-phosphorylation, a key pathological feature of Alzheimer's disease.
Metabolic Syndrome Modulation
Naringenin has shown potential benefits in treating metabolic syndrome by addressing conditions like obesity, diabetes, and dyslipidemia. It can improve insulin sensitivity and glucose uptake in skeletal muscle, partly through the upregulation of AMP-activated protein kinase (AMPK). Studies in animal models have shown that naringenin supplementation can lower plasma lipids and cholesterol, improve glucose intolerance, and reduce insulin resistance.
Key Signaling Pathways
The bioactivity of naringenin is underpinned by its interaction with several key intracellular signaling cascades.
Quantitative Bioactivity Data
The following tables summarize key quantitative data from various in vitro studies, illustrating the potency of naringenin against different cell lines and biological processes.
Table 1: Anticancer Activity of Naringenin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| K562 | Chronic Myeloid Leukemia | ~35% inhibition at 80 µmol/l | |
| HT-29 | Colon Cancer | 0.71–2.85 mM | |
| HT-29 | Colon Cancer | 780 - 880 µM | |
| MCF-7 | Breast Cancer | 780 - 880 µM | |
| PC-12 | Pheochromocytoma | 780 - 880 µM | |
| A549 | Lung Cancer | 37.63 ± 7.27 µg/mL | |
| HepG-2 | Liver Cancer | > 100 µM |
Table 2: Effective Concentrations of Naringenin for Various Biological Effects
| Biological Effect | Cell Line / Model | Effective Concentration | Citation(s) |
| Inhibition of Migration & Invasion | Glioblastoma Cells | 100, 200, 300 µM | |
| Reduced MMP-2 & MMP-9 Expression | Human Lung Cancer Cells | 100, 200 µM | |
| Reduced MMP-2 & MMP-9 Expression | Gastric Cancer SGC-7901 Cells | 20, 40, 80 µM | |
| Antiproliferative Activity | Various Cancer Cell Lines | > 0.04 mM | |
| Glucose Uptake Stimulation | L6 Myotubes | 75 µmol/L | |
| Protection against Oxidative Damage | Polymorphonuclear Leukocytes | 5–80 µmol/l |
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate the bioactivity of naringenin.
Cell Viability Assessment using MTT Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of naringenin (e.g., 5 to 400 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting viability against the logarithm of naringenin concentration.
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific protein molecules from a complex mixture of proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then visualized using a primary antibody specific to the target protein and a secondary antibody that is conjugated to a detectable label.
-
Methodology:
-
Protein Extraction: Lyse naringenin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., p-IκBα, Nrf2, p-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
ROS Detection using DCFH-DA
This assay quantifies intracellular reactive oxygen species.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment: Expose cells to naringenin with or without an oxidative stimulus (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Conclusion
Naringenin is a multifaceted flavonoid with significant therapeutic potential across a range of pathologies, driven by its antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate a network of critical signaling pathways, including NF-κB, Nrf2, and PI3K/Akt, highlights its value as a lead compound for drug development. While challenges related to its bioavailability remain, ongoing research into novel formulations and delivery systems promises to unlock the full clinical utility of this potent natural agent. This guide provides a foundational resource for scientists and researchers aiming to further investigate and capitalize on the diverse bioactivities of naringenin.
References
An In-depth Technical Guide on the Intestinal Absorption of Naringin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Naringin, a prominent flavanone glycoside in citrus fruits, is recognized for its diverse pharmacological activities. However, its therapeutic potential is often constrained by low oral bioavailability. This technical guide provides a comprehensive overview of the intestinal absorption of this compound, delving into its complex metabolism, transport mechanisms, and the multitude of factors influencing its systemic availability. We present a synthesis of quantitative data from key studies, detail prevalent experimental methodologies for assessing its absorption, and provide visual representations of the critical pathways and workflows involved. This document is intended to serve as a foundational resource for researchers aiming to understand and overcome the challenges associated with this compound's intestinal transit and to unlock its full therapeutic promise.
Introduction
This compound (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a major flavonoid found in grapefruit and other citrus fruits.[1] It is associated with a wide range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Despite these benefits, the clinical application of this compound is hampered by its poor oral bioavailability, which is estimated to be around 5-9%.[1][3] This low systemic availability is primarily due to a combination of factors including poor water solubility, extensive pre-systemic metabolism within the gastrointestinal tract, and active efflux back into the intestinal lumen. Understanding the intricate processes governing its absorption is paramount for the development of effective delivery strategies and for maximizing its therapeutic efficacy.
Intestinal Metabolism of this compound
Upon oral administration, this compound remains largely intact in the upper gastrointestinal tract. Its large molecular size and hydrophilic sugar moiety limit its passive diffusion across the intestinal epithelium. The primary site of this compound metabolism is the lower intestine, where it is extensively transformed by the gut microbiota.
Microbial Deglycosylation
The initial and rate-limiting step in this compound's absorption is its hydrolysis into the aglycone, naringenin. This process is catalyzed by enzymes, such as β-glucosidases, secreted by various intestinal bacteria. This deglycosylation removes the rhamnoglucoside moiety, rendering the molecule smaller and more lipophilic, which facilitates its absorption.
Phase I and Phase II Metabolism
Once this compound is converted to naringenin, it can be absorbed by enterocytes. Inside these intestinal cells, and subsequently in the liver, naringenin undergoes extensive phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolism. Phase I reactions are primarily mediated by Cytochrome P450 (CYP) enzymes, while phase II reactions, which are more predominant for naringenin, involve UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination. The major circulating forms of naringenin in the plasma are its glucuronide and sulfate conjugates.
Microbial Ring Fission
This compound that is not absorbed, along with its aglycone naringenin, passes to the colon where it is further catabolized by gut microbiota. This involves the fission of the C-ring structure, leading to the formation of various low-molecular-weight phenolic acids, such as 3-(4-hydroxyphenyl) propionic acid (HPPA). These microbial metabolites can also be absorbed and may contribute to the overall biological activity attributed to this compound.
Intestinal Transport Mechanisms
The transport of this compound and its primary metabolite, naringenin, across the intestinal epithelium is a complex process involving both passive diffusion and carrier-mediated transport. The low permeability of this compound itself is a significant barrier to its absorption.
Passive Diffusion
Following its conversion to the more lipophilic aglycone naringenin, absorption can occur via passive diffusion across the apical membrane of enterocytes. However, this process is limited by the compound's inherent solubility and the subsequent rapid intracellular metabolism.
Carrier-Mediated Efflux
A critical factor limiting the net absorption of this compound and naringenin is their interaction with ATP-binding cassette (ABC) transporters, which function as efflux pumps.
-
P-glycoprotein (P-gp/ABCB1): Both this compound and naringenin have been identified as substrates and inhibitors of P-gp. This transporter actively pumps the compounds from within the enterocyte back into the intestinal lumen, thereby reducing their intracellular concentration and net absorption.
-
Multidrug Resistance-Associated Proteins (MRPs): Studies suggest that naringenin may also be a substrate for MRP1 and MRP2, further contributing to its efflux from intestinal cells.
The involvement of these efflux pumps is a primary reason for the low bioavailability of this compound.
Quantitative Data on this compound Absorption
The following tables summarize key quantitative parameters related to the intestinal absorption and bioavailability of this compound and its aglycone, naringenin, from various experimental models.
Table 1: Bioavailability and Pharmacokinetic Parameters
| Compound | Species | Dose | Bioavailability (%) | Cmax | Tmax (h) | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | Human | 50 mg (aglycone equiv.) | 5 - 9 | - | ~5.5 | |
| This compound | - | - | ~8.8 | - | - | |
| Naringenin | Human | - | ~15 | - | - |
| Naringenin | Rat | 37 µmol/kg (oral) | Almost null (free form) | - | - | |
Table 2: Intestinal Permeability Coefficients
| Compound | Model | Permeability Coefficient (cm/s) | Conditions | Reference(s) |
|---|---|---|---|---|
| This compound | Caco-2 cells | 8.1 ± 0.9 x 10⁻⁸ | Apical to Basolateral | |
| Naringenin | Mouse (Small Intestine) | 7.80 ± 1.54 x 10⁻⁴ | In situ perfusion | |
| Naringenin | Mouse (Colon) | 5.49 ± 1.86 x 10⁻⁴ | In situ perfusion | |
| Naringenin | Mouse (Stomach) | 3.04 ± 0.89 x 10⁻⁴ | In situ perfusion |
| Naringenin | Caco-2 cells | 24.81 ± 0.91 x 10⁻⁶ | Apical to Basolateral, pH 7.4 | |
Table 3: Interaction with P-glycoprotein (P-gp)
| Compound | Model | Parameter | Value (µM) | Reference(s) |
|---|---|---|---|---|
| This compound | Caco-2 cells | IC₅₀ | 2409 |
| Naringenin | Caco-2 cells | IC₅₀ | 236 | |
IC₅₀: Half maximal inhibitory concentration against P-gp mediated transport of a probe substrate (e.g., talinolol).
Key Experimental Protocols
The study of this compound's intestinal absorption relies on a combination of in vitro, in situ, and in vivo models. Each provides unique insights into the complex mechanisms involved.
In Vitro: Caco-2 Cell Transwell Assay
This model uses the human colon adenocarcinoma cell line (Caco-2), which differentiates into a polarized monolayer of enterocyte-like cells, forming tight junctions and expressing relevant transporters and enzymes. It is widely used to predict intestinal drug permeability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto microporous polycarbonate membrane inserts within Transwell plates and cultured for 21-25 days to allow for full differentiation and polarization.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Studies:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
This compound or naringenin is added to the apical (AP) chamber to assess absorptive transport (AP→BL) or to the basolateral (BL) chamber for secretive transport (BL→AP).
-
Samples are collected from the receiver chamber at predetermined time intervals (e.g., 30, 60, 90, 120 min). The volume removed is replaced with fresh buffer.
-
To investigate the role of specific transporters, studies are repeated in the presence of inhibitors (e.g., verapamil for P-gp).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using analytical methods such as HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
In Situ: Single-Pass Intestinal Perfusion (SPIP)
This model provides a more physiologically relevant environment than in vitro models by maintaining an intact blood supply and nervous system, while allowing for the study of specific intestinal segments.
Methodology:
-
Animal Preparation: A rodent (typically a rat or mouse) is anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Segment Isolation: A specific segment of the intestine (e.g., duodenum, jejunum, ileum, or colon) is identified and carefully isolated. Cannulas are inserted at both ends of the segment.
-
Perfusion: The isolated segment is rinsed to remove contents and then perfused with a temperature-controlled (37°C) buffer solution containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red). The perfusion is carried out at a constant flow rate.
-
Sample Collection: The perfusate exiting the outlet cannula is collected at regular intervals over a period of 60-120 minutes. Blood samples may also be collected.
-
Sample Analysis: The concentrations of this compound and the non-absorbable marker in the collected perfusate are determined by HPLC or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Peff) is calculated based on the disappearance of the compound from the perfusate, corrected for any water flux using the non-absorbable marker.
In Vivo: Pharmacokinetic Studies
In vivo studies in animal models or humans are the gold standard for determining the overall bioavailability and pharmacokinetic profile of a compound.
Methodology:
-
Animal Model: Studies are typically conducted in rats, mice, or dogs.
-
Administration: this compound is administered orally (p.o.) via gavage or intravenously (i.v.) via tail vein injection. The i.v. dose serves as a reference to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma is separated from the blood samples. To measure total naringenin (free and conjugated), samples are often treated with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the aglycone form.
-
Bioanalysis: Plasma concentrations of this compound and/or naringenin are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion
The intestinal absorption of this compound is a multifaceted process characterized by low permeability and extensive metabolism, both by intestinal microbiota and host enzymes. The initial deglycosylation to naringenin is a prerequisite for absorption, which is then severely limited by efficient efflux via transporters like P-gp and extensive phase II conjugation. The quantitative data derived from Caco-2, in situ perfusion, and in vivo pharmacokinetic studies consistently underscore these limitations, highlighting a bioavailability of less than 10%. For drug development professionals, overcoming these hurdles is key. Strategies may include the use of permeability enhancers, efflux pump inhibitors, or advanced formulation technologies such as nano-delivery systems to protect this compound from premature metabolism and enhance its transit into systemic circulation. A thorough understanding of the mechanisms detailed in this guide is the first step toward harnessing the full therapeutic potential of this promising natural compound.
References
- 1. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]
- 3. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Naringin's Modulation of Gene Expression: A Technical Guide for Researchers
Abstract
Naringin, a prominent flavanone glycoside found in citrus fruits, has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and lipid-lowering effects. The therapeutic potential of this compound is intrinsically linked to its ability to modulate the expression of a wide array of genes, thereby influencing critical cellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-mediated gene expression regulation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of flavonoids for therapeutic applications. This document summarizes key quantitative data, details common experimental protocols for studying this compound's effects, and presents visual representations of the core signaling pathways involved.
Introduction
This compound (4',5,7-trihydroxyflavanone-7-rhamnoglucoside) is a major bioactive compound responsible for the bitter taste of grapefruit and other citrus fruits. Upon ingestion, it is metabolized to its aglycone form, naringenin, which is largely responsible for its biological effects. Both compounds have been shown to exert their effects by altering the transcriptional landscape of the cell. This guide will focus on the impact of this compound on gene expression, with a particular emphasis on pathways central to inflammation, apoptosis, lipid metabolism, and oxidative stress.
Quantitative Effects of this compound on Gene Expression
This compound's regulatory effects on gene expression have been quantified in numerous studies. The following tables summarize the reported changes in mRNA and protein levels of key target genes in response to this compound or its aglycone, naringenin.
Table 1: Regulation of Inflammatory Gene Expression by this compound
| Gene/Protein | Cell Line/Model | This compound Concentration | Change in Expression | Reference |
| TNF-α | LPS-challenged broilers (jejunum) | Not specified | Downregulation of mRNA | [1] |
| IL-6 | LPS-stimulated THP-1 cells | Not specified | 75% reduction in secretion | [2] |
| IL-1β | LPS-stimulated THP-1 cells | Not specified | 86% reduction in secretion | [2] |
| IL-8 | LPS-stimulated THP-1 cells | Not specified | 46% reduction in secretion | [2] |
| CCL-3 | LPS-stimulated THP-1 cells | Not specified | Not specified | [2] |
| NF-κB2 | TNF-α-stimulated primary murine chondrocytes | Not specified | Diminished mRNA level | |
| ICAM-1 | TNF-α-stimulated HUVECs | 50, 100, 200 mg/mL | Dose-dependent suppression of mRNA and protein | |
| VCAM-1 | TNF-α-stimulated HUVECs | 50, 100, 200 mg/mL | Dose-dependent suppression of mRNA and protein | |
| E-selectin | TNF-α-stimulated HUVECs | 50, 100, 200 mg/mL | Dose-dependent suppression of mRNA and protein |
Table 2: Regulation of Apoptosis-Related Gene Expression by Naringenin
| Gene/Protein | Cell Line | Naringenin Concentration | Change in Expression | Reference |
| Caspase-3 | A549 lung cancer cells | 10, 100, 200 µmol/L | 10%, 70%, 140% increase in mRNA; 7%, 40%, 120% increase in protein | |
| Bax | AGS cancer cells | Not specified | Decreasing trend | |
| Bcl-xL | AGS cancer cells | Not specified | Increasing trend | |
| p21 | HepG2 cells | High concentrations | Upregulation of mRNA | |
| p53 | HepG2 cells | High concentrations | Upregulation of mRNA | |
| Bcl-2 | HepG2 cells | High concentrations | Downregulation of mRNA | |
| Bax | HepG2 cells | High concentrations | Upregulation of mRNA |
Table 3: Regulation of Lipid Metabolism-Related Gene Expression by this compound
| Gene/Protein | Cell Line/Model | This compound Concentration | Change in Expression | Reference |
| PPARα | Broiler liver | Not specified | Significant increase in mRNA | |
| ACOX1 | Broiler liver | Not specified | Significant increase in mRNA | |
| GSR | Broiler liver | Not specified | Significant increase in mRNA | |
| Acaca, Fasn, Fabp5, Scd1, Srebf1, Hmgcs1 | This compound-treated 3T3-L1 adipocytes | Not specified | Normalized to control levels (>2-fold up-regulated or <0.6-fold down-regulated) | |
| Cpt1c, Lepr, Lrp1 | This compound-treated 3T3-L1 adipocytes | Not specified | Normalized to control levels (>2-fold up-regulated or <0.6-fold down-regulated) |
Table 4: Regulation of Matrix Metalloproteinase (MMP) Gene Expression by Naringenin
| Gene/Protein | Cell Line | Naringenin Concentration | Change in Expression | Reference |
| MMP-2 | A549 lung cancer cells | 10, 100, 200 µmol/L | 6%, 39%, 55% decrease in mRNA; 5%, 41%, 54% decrease in protein | |
| MMP-9 | A549 lung cancer cells | 10, 100, 200 µmol/L | 5%, 45%, 60% decrease in mRNA; 4%, 45%, 57% decrease in protein |
Core Signaling Pathways Modulated by this compound
This compound exerts its influence on gene expression by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of action.
NF-κB Signaling Pathway
This compound is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway in cancer cells, leading to apoptosis, while in other contexts, it can activate this pathway to promote cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound can modulate the activity of key MAPK members like ERK, JNK, and p38, often leading to anti-inflammatory and anti-cancer effects.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides standardized protocols for key experiments used to investigate the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Commonly used cell lines for studying this compound's effects include human umbilical vein endothelial cells (HUVECs), 3T3-L1 pre-adipocytes, A549 lung carcinoma cells, and various other cancer cell lines depending on the research focus.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM). A vehicle control (medium with DMSO only) and an untreated control are always included. The treatment duration can vary from a few hours to 48 hours or longer, depending on the specific endpoint being measured.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and the master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, which includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the protein of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression of the target protein is normalized to a loading control (e.g., β-actin, GAPDH).
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for investigating the effects of this compound on gene expression.
Conclusion
This compound is a potent modulator of gene expression, influencing a multitude of cellular processes through its interaction with key signaling pathways. This technical guide provides a consolidated resource for researchers, summarizing the quantitative effects of this compound on gene expression, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. The presented data and methodologies offer a solid foundation for further investigation into the therapeutic applications of this compound and for the development of novel flavonoid-based drugs. As research in this field continues to evolve, a deeper understanding of this compound's intricate regulatory networks will undoubtedly unveil new avenues for disease prevention and treatment.
References
Methodological & Application
Application Notes & Protocols: Naringin Extraction and Purification from Citrus Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is a subject of increasing interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed protocols for the extraction and purification of this compound from citrus peel, a major byproduct of the citrus processing industry, offering a valuable and sustainable source of this bioactive compound. The methodologies described herein are intended to serve as a practical guide for laboratory- and pilot-scale production of high-purity this compound.
Data Presentation: Comparison of this compound Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from citrus peel. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques.
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry peel) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Citrus grandis | 80% Ethanol | 60 | 7.5 min | 4.65 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Citrus x paradisi | 70% Ethanol | 33-40 | 1-5 min | up to 25.05 | [3] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 | [4] |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | [5] |
| Soxhlet Extraction | Citrus X paradisi | Methanol | 55-65 | 3 h | 18 | |
| Hot Extraction | Citrus maxima | 80% Ethanol | 60 | 27 min | 4.91 (mg/mL) | |
| Supercritical CO2 Extraction | Fresh Grapefruit Peel | CO2 with 15% Ethanol | 58.6 | 45 min | 14.4 |
Experimental Protocols
Sample Preparation
-
Source Material : Obtain fresh citrus peels (e.g., grapefruit, pomelo, orange).
-
Washing : Thoroughly wash the peels with distilled water to remove any surface impurities.
-
Separation : Separate the flavedo (outer colored part) and albedo (inner white part), as the albedo is particularly rich in this compound.
-
Drying : Dry the peels. This can be achieved by air-drying, oven-drying at a low temperature (e.g., 50-60°C) to a constant weight, or freeze-drying.
-
Grinding : Grind the dried peels into a fine powder using a blender or a mill to increase the surface area for efficient extraction.
This compound Extraction Protocols
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.
Materials:
-
Powdered citrus peel
-
Ethanol (70-80%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper or centrifuge)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered citrus peel and place it in a beaker or flask.
-
Add the ethanol solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:25 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the sonication parameters: temperature (e.g., 40-65°C), time (e.g., 15-60 minutes), and power/frequency (as per instrument specifications).
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting crude extract can be used for purification.
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Materials:
-
Powdered citrus peel
-
Extraction solvent (e.g., water or ethanol-water mixture)
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered citrus peel into the microwave extraction vessel.
-
Add the extraction solvent at a predetermined ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
This compound Purification Protocols
This is a common and effective method for purifying this compound from a concentrated crude extract.
Materials:
-
Crude this compound extract
-
Deionized water
-
Isopropanol or other suitable anti-solvent
-
Beaker
-
Heating plate
-
Refrigerator or ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of hot water (e.g., 70°C).
-
If impurities are present, the hot solution can be filtered.
-
Allow the solution to cool down slowly to room temperature.
-
To enhance crystallization, add an anti-solvent like isopropanol.
-
Place the solution in a refrigerator (e.g., 4°C) or an ice bath for several hours to overnight to facilitate the formation of this compound crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water or the crystallization solvent to remove any remaining impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
This technique separates this compound based on its adsorption affinity to a solid stationary phase.
Materials:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., HPD600, DM101, X-5)
-
Glass column
-
Deionized water
-
Ethanol (for elution)
-
Sodium hydroxide (for pH adjustment, optional)
-
Fraction collector (optional)
Procedure:
-
Resin Pre-treatment : Swell and clean the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water.
-
Column Packing : Pack the pre-treated resin into a glass column to form a stationary phase bed.
-
Equilibration : Equilibrate the column by passing deionized water through it until the pH of the eluate is neutral.
-
Sample Loading : Dissolve the crude this compound extract in water. Adjust the pH if necessary (an acidic pH of around 3.5-6 can be optimal for adsorption). Load the solution onto the column at a controlled flow rate (e.g., 0.5-2 BV/h).
-
Washing : After loading, wash the column with deionized water to remove unbound impurities like sugars and organic acids.
-
Elution : Elute the adsorbed this compound from the resin using a step or gradient of ethanol-water solution (e.g., 60-80% ethanol). The pH of the elution buffer can be adjusted (e.g., to 10 with NaOH) to improve desorption.
-
Fraction Collection : Collect the eluate in fractions.
-
Analysis : Analyze the fractions for the presence of this compound using techniques like TLC or HPLC.
-
Pooling and Concentration : Pool the this compound-rich fractions and concentrate them using a rotary evaporator to obtain purified this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
References
- 1. phcogres.com [phcogres.com]
- 2. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 3. Optimization of this compound and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Naringin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is recognized for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate and precise quantification of this compound in various matrices such as plant extracts, pharmaceutical formulations, and biological samples is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of this compound due to its high resolution, sensitivity, and specificity.[1] This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Chromatographic Conditions
A variety of HPLC methods have been successfully employed for this compound analysis. A typical reversed-phase C18 column is the stationary phase of choice, offering excellent separation capabilities. The mobile phase commonly consists of a mixture of an aqueous component (often with an acid modifier like acetic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Isocratic elution is frequently used for its simplicity and robustness, though gradient elution may be employed for more complex sample matrices. UV detection is typically performed at a wavelength between 280 nm and 283 nm, where this compound exhibits strong absorbance.[2][3][4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data and performance characteristics of a validated HPLC method for this compound analysis, compiled from various studies.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 20.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Retention Time (RT) | Variable (depends on exact method) | |
| Limit of Detection (LOD) | 0.0218 mg/L | |
| Limit of Quantitation (LOQ) | 0.0661 mg/L | |
| Recovery | 99.33 ± 0.16% to 100.65% | |
| Intra-day Precision (%RSD) | < 2% | |
| Inter-day Precision (%RSD) | < 2% |
Experimental Workflow
The logical flow of this compound analysis by HPLC, from sample preparation to data acquisition, is illustrated in the following diagram.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of this compound in a solid extract sample.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade)
-
Solid extract sample containing this compound
-
0.45 µm syringe filters (e.g., PVDF or Nylon)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Ultrasonic bath
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and water (e.g., 20:80 v/v) containing 0.5% acetic acid. Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh a portion of the solid extract sample (e.g., 100 mg).
-
Transfer the sample to a suitable container and add a known volume of extraction solvent (e.g., 50 mL of 50% methanol).
-
Extract this compound from the sample matrix using a suitable technique, such as ultrasonication for 30 minutes or reflux extraction for 1.5 hours.
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC System Parameters
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water : Acetic Acid (e.g., 20:79.5:0.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 282 nm
-
Run Time: Approximately 15 minutes (or until the this compound peak has fully eluted)
6. Data Analysis
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999 for good linearity.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
This compound Signaling Pathway Involvement
This compound has been shown to modulate various cellular signaling pathways, contributing to its pharmacological effects. One of the key pathways influenced by this compound is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. This compound has been observed to inhibit this pathway in cancer cells, leading to a reduction in cell growth and an induction of apoptosis.
References
- 1. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms [mdpi.com]
- 5. mdpi.com [mdpi.com]
Naringin in Preclinical Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. Its potential therapeutic applications span a wide range of diseases, largely attributed to its antioxidant, anti-inflammatory, and metabolic regulatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound in various animal models of disease, intended to guide researchers in designing and executing preclinical studies.
Application Notes
This compound has been investigated in numerous preclinical models, demonstrating protective effects in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Its primary mechanisms of action often involve the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and the PI3K/Akt/mTOR pathway.
Metabolic Syndrome and Diabetes
In animal models of metabolic syndrome, typically induced by a high-fat diet (HFD), this compound has been shown to ameliorate obesity, dyslipidemia, insulin resistance, and hepatic steatosis.[1][2][3] It often exerts these effects by activating AMPK, a central regulator of energy homeostasis.[1] this compound has also demonstrated protective effects in models of diabetic complications, such as diabetic retinopathy, by reducing inflammation and oxidative stress.[4] In a rodent model of type 2 diabetes, this compound treatment improved cardiomyocyte function by reducing inflammatory cytokines and enhancing glucose uptake.
Neurodegenerative Diseases
This compound exhibits neuroprotective properties in various animal models of neurodegeneration. In a mouse model of Parkinson's disease, this compound protected the nigrostriatal dopaminergic projection from neurotoxin-induced damage. In models of Alzheimer's disease, it has been shown to improve memory deficits and reduce oxidative damage. The neuroprotective effects of this compound are linked to the activation of survival pathways like mTORC1 and the inhibition of microglial activation. Furthermore, this compound has shown potential in mitigating behavioral alterations in a rat model of Huntington's disease.
Inflammatory and Pain Models
The anti-inflammatory effects of this compound are well-documented. In models of inflammatory pain, this compound reduced pain behaviors and mechanical hyperalgesia by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β and suppressing the NF-κB signaling pathway. It has also shown therapeutic potential in models of osteoarthritis by reducing the production of inflammatory mediators and protecting cartilage. In a mouse model of colitis, this compound was found to exert therapeutic effects by targeting the PPAR-γ pathway.
Data Summary: this compound in Animal Models
Table 1: this compound in Metabolic Disease Models
| Animal Model | Disease/Condition | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| C57BL/6 Mice | High-Fat Diet-Induced Metabolic Syndrome | 200 mg/kg/day (oral) | Reduced body weight and visceral fat. | |
| C57BL/6 Mice | High-Fat Diet-Induced Metabolic Syndrome | Not specified | Attenuated obesity, dyslipidemia, fatty liver, and insulin resistance. | |
| Sprague-Dawley Rats | High-Fat Diet-Induced Liver Steatosis | 0.2 g/kg diet | Reduced liver steatosis and activated AMPK. | |
| db/db Mice | Type 2 Diabetes | 60 mg/kg/day | Reduced myocardial TNF-α and IL-6 levels by 42% and 32% respectively; increased cardiomyocyte glucose uptake. | |
| Streptozotocin-induced Diabetic Rats | Diabetic Retinopathy | Not specified | Decreased serum glucose and inflammatory cytokines (TNF-α, IL-1β, IL-6); increased antioxidants (GSH, SOD, CAT). |
Table 2: this compound in Neurodegenerative Disease Models
| Animal Model | Disease/Condition | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Mice | 6-OHDA-induced Parkinson's Disease | Daily intraperitoneal injection | Protected nigrostriatal dopaminergic projection; activated mTORC1 and inhibited microglial activation. | |
| Adult Albino Rats | AlCl3-induced Alzheimer's Disease | 100 mg/kg/day (oral) | Improved performance in Morris water maze and Rotarod tests; decreased lipid peroxidation and increased reduced glutathione. | |
| Mice | Alzheimer's Disease Model | Not specified | Improved learning and memory; decreased AChE activity and increased Ach content in the hippocampus. | |
| Albino Wistar Rats | 3-NP-induced Huntington's Disease | 50 mg/kg (oral) | Increased MAO activity and 5-HT levels in the striatum; reduced GFAP protein expression. |
Table 3: this compound in Inflammatory Disease Models
| Animal Model | Disease/Condition | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Mice | Carrageenan-induced Inflammatory Pain | 16.7-150 mg/kg (oral) | Reduced pain behaviors; inhibited production of IL-33, TNF-α, and IL-1β. | |
| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | Decreased paw inflammation and serum C-reactive protein levels. | |
| Sprague-Dawley Rats | Monosodium Iodoacetate-induced Osteoarthritis | 5 mg/kg | Suppressed the production of PGE2, NO, IL-6, and TNF-α. | |
| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 40 mg/kg (oral gavage) | Decreased expression of inflammatory markers; modulated PPAR signaling pathway. |
Signaling Pathways Modulated by this compound
AMPK Signaling Pathway in Metabolic Regulation
Caption: this compound activates AMPK, leading to reduced lipid synthesis and gluconeogenesis, and increased fatty acid oxidation.
NF-κB Signaling Pathway in Inflammation
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation, thus blocking NF-κB translocation and pro-inflammatory gene expression.
Experimental Protocols
Protocol 1: Induction of Metabolic Syndrome in Mice and this compound Treatment
1. Animal Model:
-
Species: C57BL/6 mice, male, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to water and a standard chow diet.
2. Induction of Metabolic Syndrome:
-
Diet: High-Fat Diet (HFD), typically 45-60% of calories from fat.
-
Procedure:
-
Divide mice into at least three groups: Control (standard chow), HFD (high-fat diet), and HFD + this compound.
-
Feed the respective diets for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD groups.
-
Monitor body weight and food intake weekly.
-
3. This compound Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: 100-200 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Once daily for the last 4-6 weeks of the HFD feeding period.
4. Outcome Assessments:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a 2 g/kg glucose solution intraperitoneally.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Serum Analysis:
-
At the end of the study, collect blood via cardiac puncture under anesthesia.
-
Centrifuge to obtain serum.
-
Measure levels of insulin, triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available ELISA kits.
-
-
Liver Histology:
-
Euthanize mice and perfuse with saline.
-
Collect the liver, fix in 10% neutral buffered formalin, embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Protocol 2: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease and this compound Treatment
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats, weighing 220-250g.
-
Acclimatization: As described in Protocol 1.
2. Stereotaxic Surgery and 6-OHDA Lesioning:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Procedure:
-
Place the rat in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.
-
Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum).
-
Slowly inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target site.
-
Suture the incision and allow the animal to recover.
-
3. This compound Administration:
-
Dosage: 50-100 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Once daily, starting either as a pre-treatment (e.g., 7 days before surgery) or post-treatment (e.g., starting 24 hours after surgery) and continuing for several weeks.
4. Behavioral Assessment:
-
Apomorphine-induced Rotations:
-
Two to three weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record contralateral rotations for 30-60 minutes. A successful lesion is indicated by a significant number of rotations.
-
-
Cylinder Test:
-
Place the rat in a transparent cylinder.
-
Record the number of times the rat uses its contralateral or ipsilateral forelimb for support against the wall.
-
5. Neurochemical and Histological Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains, post-fix, and cryoprotect in sucrose.
-
Section the substantia nigra and striatum.
-
Perform immunohistochemistry for TH to visualize dopaminergic neurons and terminals.
-
Quantify the loss of TH-positive cells and fibers.
-
-
HPLC Analysis:
-
Dissect the striatum from fresh brain tissue.
-
Homogenize and analyze for dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection.
-
Experimental Workflow: General Overview
Caption: A generalized workflow for preclinical studies investigating the efficacy of this compound in animal models of disease.
References
- 1. This compound ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of this compound and Naringenin as Nutraceuticals A...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Naringin Application in Drug Delivery Systems: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor water solubility, low dissolution rate, and extensive first-pass metabolism, which collectively lead to low oral bioavailability.[3][4] To overcome these limitations, nanotechnology-based drug delivery systems have emerged as a promising strategy. Encapsulating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can enhance its solubility, protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery, thereby amplifying its therapeutic efficacy.[5]
This document provides detailed application notes on various this compound-loaded nanocarriers, a summary of their physicochemical properties, and comprehensive protocols for their preparation and characterization.
Therapeutic Applications and Signaling Pathways
This compound-loaded nanoformulations have been investigated for various diseases, demonstrating significant advantages over the free compound. These nanocarriers improve bioavailability and can be designed to target specific tissues, enhancing therapeutic outcomes in cancer, inflammatory disorders, and neurodegenerative diseases.
This compound exerts its effects by modulating multiple key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Notably, it has been shown to suppress the pro-inflammatory NF-κB pathway and inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation in cancer.
Data Presentation: Physicochemical Properties of this compound Nanocarriers
The characteristics of nanocarriers are critical for their in vivo performance. The following tables summarize quantitative data for various this compound-loaded nanoparticle formulations reported in the literature.
Table 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Lipid Matrix | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Palmitic Acid | 365 ± 28 | - | -16 to -27 | 71.7 ± 8.6 | |
| Stearic Acid | 429 ± 76 | - | -16 to -27 | - | |
| Glycerol Monostearate | 98 | 0.258 | -31.4 | 79.11 |
| Glyceryl Monostearate / MCT (NLC) | ~200 | - | ~ -20 | 71.1 - 84.7 | |
Table 2: this compound-Loaded Polymeric Nanoparticles
| Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| PLGA | 179.7 ± 2.1 | 0.206 | -9.18 ± 0.78 | ~74 | |
| PLGA | ~129 | - | - | ~70 | |
| PLGA | 137 ± 30 | - | - | 86.4 | |
| Chitosan/Lecithin (Hybrid) | 246 ± 8.3 | 0.23 | +18.1 | 83.5 ± 2.1 | |
| Eudragit® L100 | 121 | < 0.1 | - | > 80 |
| Zein/Sodium Caseinate | 234 | 0.213 | -28.2 | 71 ± 2 | |
Table 3: this compound-Loaded Liposomes
| Formulation Details | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| TAT-RGD peptide conjugated | 160.7 | - | -20.77 | 6.82 | |
| DPPC/Chol/DSPE | 140.5 - 165.6 | 0.062 - 0.248 | -47.3 to -53.3 | - |
| pH-Driven Method (Lecithin) | 45 - 104 | - | -14.1 to -19.3 | 45.7 - 64.5 | |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles are provided below.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification and low-temperature solidification method.
Materials and Equipment:
-
This compound
-
Solid Lipid (e.g., Glycerol monostearate - GMS)
-
Lecithin (e.g., Soya lecithin)
-
Surfactants (e.g., Tween 80, Poloxamer 188/Pluronic F68)
-
Organic Solvents (e.g., Acetone, Ethanol)
-
Doubly distilled water
-
Water bath sonicator, magnetic stirrer, high-speed homogenizer
-
Beakers, flasks
Methodology:
-
Preparation of Organic (Oil) Phase:
-
Dissolve this compound (e.g., 10 mg), GMS (e.g., 100 mg), and soya lecithin (e.g., 200 mg) in a mixture of acetone and ethanol (e.g., 3 mL each).
-
Heat the mixture in a water bath to 80°C with sonication until a clear, uniform organic phase is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve surfactants Tween 80 (e.g., 125 mg) and Pluronic F68 (e.g., 125 mg) in doubly distilled water (e.g., 18 mL).
-
Heat the aqueous phase to 80°C in a separate water bath.
-
-
Emulsification:
-
Add the hot organic phase dropwise into the hot aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes. This forms a hot oil-in-water (o/w) emulsion.
-
-
Nanoparticle Solidification:
-
Quickly disperse the hot nanoemulsion into cold water (2-4°C) under gentle magnetic stirring. The volume ratio of emulsion to cold water should be approximately 1:5.
-
Continue stirring for 2-3 hours in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
The resulting SLN dispersion can be centrifuged or dialyzed to remove unencapsulated drug and excess surfactants.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol utilizes a modified solvent emulsification-evaporation technique.
Materials and Equipment:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Stabilizers (e.g., Polyvinyl alcohol - PVA, Sodium deoxycholate, Poloxamer-188)
-
Organic Solvents (e.g., Acetone, Ethanol, Dimethyl sulfoxide - DMSO)
-
Purified water
-
Probe sonicator, magnetic stirrer with hot plate, rotary evaporator
-
Centrifuge
Methodology:
-
Preparation of Organic Phase:
-
Dissolve this compound and PLGA in a suitable organic solvent or solvent system (e.g., acetone-ethanol 2:1 v/v).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as 2% PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase drop-by-drop while sonicating with a probe sonicator in an ice bath. This creates an o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed at room temperature for 3-4 hours to allow the organic solvent to evaporate. A rotary evaporator can also be used for more efficient solvent removal.
-
As the solvent evaporates, the PLGA precipitates, entrapping the this compound and forming solid nanoparticles.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in purified water. Repeat the centrifugation and washing steps two more times to remove unencapsulated drug and excess stabilizer.
-
-
Lyophilization (Optional):
-
For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of cryoprotectant solution (e.g., 5% trehalose) and freeze-dried to obtain a powder.
-
Protocol 3: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Dilute the nanoparticle suspension (e.g., 500-fold) with deionized water or an appropriate buffer (e.g., 10 mM NaCl for zeta potential) to achieve an optimal scattering intensity.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate for statistical validity.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
3. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).
-
Allow the sample to air dry. For TEM, negative staining (e.g., with phosphotungstic acid) may be required to enhance contrast. For SEM, samples are typically sputter-coated with a conductive material like gold.
-
Visualize the nanoparticles under the microscope to observe their shape, surface morphology, and size distribution.
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or simulated gastric/intestinal fluid) maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the amount of this compound released into the medium at each time point using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound as Sustained Delivery Nanoparticles Ameliorates the Anti-inflammatory Activity in a Freund’s Complete Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Naringin as a Functional Supplement in Animal Feed
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is gaining significant attention as a natural and effective feed additive in the animal production industry.[1][2] Its diverse biological activities, including antioxidant, anti-inflammatory, and metabolism-regulating properties, make it a promising alternative to antibiotic growth promoters.[1][3] These application notes provide a comprehensive overview of the use of this compound in the diets of various animal species, summarizing its effects on performance, health, and product quality.
Mechanism of Action
This compound exerts its beneficial effects through several key mechanisms:
-
Antioxidant Activity: this compound enhances the endogenous antioxidant system by increasing the activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4] This helps to neutralize harmful reactive oxygen species (ROS), reducing oxidative stress and protecting cells from damage.
-
Anti-inflammatory Effects: this compound can modulate inflammatory responses by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK, and reducing the production of cytokines such as TNF-α and IL-6.
-
Lipid Metabolism Regulation: It has been shown to influence lipid metabolism by lowering serum triglycerides and cholesterol. This is partly achieved by inhibiting key enzymes in cholesterol biosynthesis, such as HMG-CoA reductase. In some cases, it helps reduce fat deposition and increase lean meat content.
-
Gut Health and Microbiota Modulation: In ruminants, this compound can modify the ruminal fermentation process, decrease inflammation induced by high-concentrate diets, and alter the composition of the gut microbiota.
Data on this compound Supplementation in Animal Feed
The following tables summarize the quantitative effects of dietary this compound supplementation across various animal species as reported in scientific literature.
Table 1: Effects of this compound on Finishing Pigs
| Parameter | Dosage (g/kg feed) | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Carcass Traits | 0.5 | 50 days | Increased loin eye muscle area and lean meat content. | |
| Serum Lipids | 0.5 | 50 days | Significantly reduced serum triglycerides. | |
| Oxidative Stability | 1.5 | 50 days | Increased SOD and T-AOC in meat; Increased SOD and GPx in the liver. |
| Meat Quality | 1.5 | 50 days | Higher pH45min values and inosine monophosphate concentrations. | |
Table 2: Effects of this compound on Broiler Chickens
| Parameter | Dosage (g/kg feed) | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Growth Performance | 1.25 - 1.5 | 35 days | Improved final body weight, body weight gain, and feed conversion ratio (FCR). | |
| Growth Performance | 200 mg/kg | 35 days | Alleviated LPS-induced inflammation and improved intestinal barrier function. | |
| Antioxidant Status | 200 mg/kg | 21 days | Increased hepatic GSH-Px activity; Reduced MDA levels in liver and intestine post-LPS challenge. |
| Serum Enzymes | 1.25 - 1.5 | 35 days | Reduced serum concentrations of aspartate transferase (AST) and alkaline phosphatase (ALP). | |
Table 3: Effects of this compound on Ruminants (Goats, Lambs, Cows)
| Species | Parameter | Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Fattening Goats | Rumen Fermentation | 500 mg/kg DM | 35 days | Increased molar proportions of butyrate; Attenuated high-grain diet-induced inflammation. | |
| Fattening Lambs | Liver Antioxidants | 1.5 g/kg feed | 45 days | Improved liver antioxidant status by lowering TBARS values. | |
| Heat-Stressed Lambs | Growth & Immunity | 7 g/week (oral) | 9 weeks | Increased average daily gain and gain-to-feed ratio. | |
| Heat-Stressed Lambs | Antioxidant Status | 14 g/week (oral) | 9 weeks | Increased plasma SOD and GPx activities. |
| Transition Cows | Lactation & Health | 30 g/day per cow | ~56 days | Increased milk and protein yield; Lowered serum NEFA, IL-6, and markers of oxidative stress. | |
Table 4: Effects of this compound on Laying Hens
| Parameter | Dosage (mg/kg feed) | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Hepatic Health | 200 - 600 | 10 weeks | Reduced hepatic lipid deposition and lowered blood lipid levels. | |
| Antioxidant Capacity | 200 - 600 | 10 weeks | Improved antioxidant capacity and promoted estradiol secretion. |
| Gut Microbiota | 200 - 600 | 10 weeks | Enhanced microbial diversity in the cecum. | |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound supplementation in animal feed.
Protocol 1: Evaluating this compound in Finishing Pigs
-
Objective: To investigate the effect of this compound on performance, carcass traits, and meat quality in finishing pigs.
-
Animal Model: 96 Yorkshire × Rongchang pigs with an average initial body weight of 66.2 ± 0.63 kg.
-
Experimental Design:
-
Animals are randomly allocated to four treatment groups (n=24 pigs/group).
-
Each treatment has six replicates with four pigs per replicate (half male, half female).
-
The groups are: Control (basal diet), N1 (basal diet + 0.5 g this compound/kg), N2 (basal diet + 1.0 g this compound/kg), and N3 (basal diet + 1.5 g this compound/kg).
-
The basal diet is formulated to meet the NRC (2012) requirements for finishing pigs.
-
-
Administration: this compound (purity > 95%) is mixed into the feed on a dry matter basis. The experimental period lasts for 50 days. Feed and water are provided ad libitum.
-
Data Collection and Analysis:
-
Performance: Body weight and feed intake are recorded to calculate growth performance metrics.
-
Blood Samples: Blood is collected to measure serum parameters like triglycerides (TG).
-
Carcass and Meat Quality: After the trial, pigs are slaughtered. Loin eye muscle area is measured. Meat quality indicators (pH, color, drip loss) and inosine monophosphate (IMP) concentrations are analyzed.
-
Oxidative Stability: Liver and muscle tissue samples are collected to measure the activity of antioxidant enzymes (SOD, GPx) and total anti-oxidative capacity (T-AOC).
-
Statistical Analysis: Data are analyzed using one-way ANOVA, with pig replicates as the experimental unit.
-
Protocol 2: Evaluating this compound in Broiler Chickens under Immune Stress
-
Objective: To assess the effects of this compound on antioxidant function, intestinal barrier, and immune response in broilers challenged with lipopolysaccharide (LPS).
-
Animal Model: 144 one-day-old Ross 308 broiler chicks.
-
Experimental Design:
-
Chicks are randomly assigned to two dietary treatment groups: Control (basal corn-soybean meal diet) and NG (basal diet + 200 mg/kg this compound). Each group has six replicates of 12 birds each.
-
The feeding trial lasts for 21 days.
-
On day 21, a 2x2 factorial design is implemented. Half of the birds from each dietary group are intraperitoneally injected with LPS (250 µg/kg BW), while the other half receive an equivalent volume of sterile saline. This creates four subgroups: CON-Saline, CON-LPS, NG-Saline, and NG-LPS.
-
-
Administration: this compound is supplemented in the feed from day 1 to day 21.
-
Data Collection and Analysis (3 hours post-injection):
-
Blood Samples: Blood is collected to measure serum diamine oxidase (DAO) as a marker of intestinal injury and other biochemical parameters.
-
Tissue Samples: Liver, duodenum, jejunum, and ileum samples are collected.
-
Antioxidant Status: Tissue homogenates are used to measure levels of malondialdehyde (MDA), hydrogen peroxide (H2O2), and the activity of antioxidant enzymes (SOD, CAT, GSH-Px).
-
Intestinal Morphology: Intestinal sections are fixed for histological analysis to measure villus height and crypt depth.
-
Gene Expression: RNA is extracted from liver and intestinal tissues to analyze the expression of genes related to the inflammatory response (e.g., TNF-α, TLR4) and intestinal barrier function (e.g., ZO-1) via RT-qPCR.
-
Statistical Analysis: Data are analyzed using two-way ANOVA to assess the main effects of diet (this compound) and challenge (LPS), as well as their interaction.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
A generalized workflow for animal feed supplementation studies.
Antioxidant Mechanism of this compound
This compound boosts the activity of key antioxidant enzymes.
Anti-inflammatory Signaling Pathway
This compound inhibits key pathways to reduce inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nja.pastic.gov.pk [nja.pastic.gov.pk]
- 4. This compound supplementation affects performance, carcass traits, meat quality and oxidative stability of finishing pigs [scielo.org.za]
Harnessing Nanotechnology to Enhance the Bioavailability of Naringin
Application Notes & Protocols for Researchers
Naringin, a flavonoid predominantly found in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is often hampered by its poor aqueous solubility and low oral bioavailability, categorized as a Biopharmaceutical Classification System (BCS) Class IV drug.[1] Nanoformulation strategies offer a promising avenue to overcome these limitations by enhancing the dissolution rate, protecting the molecule from degradation, and improving its absorption.
This document provides detailed application notes and protocols for the development and characterization of this compound nanoformulations, aimed at researchers, scientists, and drug development professionals.
Overview of this compound Nanoformulation Strategies
Various nanocarrier systems have been explored to enhance the bioavailability of this compound. These include polymeric nanoparticles, lipid-based nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), liposomes, and micelles.[1][2] The choice of nanoformulation depends on the desired release profile, route of administration, and specific therapeutic application. Polymeric nanoparticles offer versatility in terms of polymer selection and preparation techniques, while lipid-based systems are lauded for their biocompatibility and ability to encapsulate lipophilic drugs like this compound.[1][3]
Quantitative Data on this compound Nanoformulations
The following tables summarize the key physicochemical properties and pharmacokinetic parameters of various this compound nanoformulations from published studies, providing a comparative overview of their performance.
Table 1: Physicochemical Characterization of this compound Nanoformulations
| Nanoformulation Type | Core Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Compritol® 888 ATO | ~50 | -30 | 97.9 | 4 | |
| Solid Lipid Nanoparticles (SLNs) | Palmitic acid | 365 ± 28 | -16 to -27 | 71.7 ± 8.6 | - | |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate | 98 | -31.4 | 79.11 | - | |
| Nanostructured Lipid Carriers (NLCs) | - | 212.1 ± 1.8 | -23.6 ± 2.8 | 77.47 ± 4.3 | - | |
| PLGA Nanoparticles | PLGA, Pluronic F68, PVA | - | - | - | - | |
| Chitosan Nanoparticles | Chitosan | - | - | - | - | |
| Naringenin Nanosuspension | Naringenin, TPGS | 216.9 | - | - | 66.7 | |
| This compound Hybrid Polymeric Nanoparticles | Chitosan, Lecithin, TPGS | 246 ± 8.39 | 28 | 83.5 ± 2.1 | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Nanoformulations
| Nanoformulation Type | Animal Model | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in Bioavailability | Reference |
| Naringenin Nanosuspension | Rabbits | Oral | 1.550 ± 0.601 | - | 8.317 ± 0.281 | 1.3-fold vs. solution | |
| This compound-NLC-Carbopol Gel | - | Topical | - | - | - | 1.56-fold vs. oral suspension | |
| Naringenin-Eudragit E100 Nanoparticles | BALB/c mice | - | - | - | - | 96-fold vs. free naringenin | |
| Naringenin-HPβCD Complex | Sprague-Dawley rats | Oral | 14.6-fold increase | - | 7.4-fold increase | - | |
| This compound Naturosomes | Rabbits | Oral | 1.76 ± 0.10 | 2.0 | 14.22 ± 0.13 | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound nanoformulations.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification
This protocol is adapted from a method used for preparing naringenin-loaded SLNs.
Materials:
-
This compound
-
Glycerol monostearate (GMS) or other solid lipid
-
Soya lecithin
-
Acetone
-
Anhydrous ethanol
-
Tween 80 (T80)
-
Poloxamer 188 (F68)
-
Doubly distilled water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound, 100 mg of GMS, and 200 mg of soya lecithin in a mixture of 3 mL acetone and 3 mL anhydrous ethanol.
-
Heat the mixture in a water bath to 80°C to form a clear organic phase.
-
Aqueous Phase Preparation: Dissolve 125 mg of Tween 80 and 125 mg of Poloxamer 188 in 18 mL of doubly distilled water.
-
Heat the aqueous phase to 80°C in a water bath.
-
Emulsification: Add the hot organic phase dropwise to the hot aqueous phase under continuous stirring.
-
Homogenization: Homogenize the resulting emulsion at high speed for a specified time.
-
Solidification: Quickly disperse the hot nanoemulsion into cold water (2-3°C) under stirring to solidify the lipid nanoparticles.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactants.
Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Emulsification-Evaporation
This protocol is based on the preparation of this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Ethanol
-
Pluronic F68
-
Sodium deoxycholate
-
Polyvinyl alcohol (PVA) solution (e.g., 2%)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in a 2:1 mixture of acetone and ethanol.
-
Aqueous Phase Preparation: Prepare a 2% PVA solution in deionized water containing stabilizers such as Pluronic F68 and sodium deoxycholate.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvents to evaporate, leading to the formation of nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles several times with deionized water to remove excess PVA and other reagents.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
Characterization of this compound Nanoformulations
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoformulation suspension with deionized water to an appropriate concentration. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. The zeta potential, an indicator of surface charge and stability, is measured using the same instrument in an appropriate buffer.
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the nanoformulation by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and quantify the total amount of this compound.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
3.3.3. In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of organic solvent to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of drug release against time.
-
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Nanoformulations can enhance the delivery of this compound to target cells, thereby potentiating its effects on these pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for designing effective therapeutic strategies.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Evaluating this compound Nanoformulations
A systematic workflow is essential for the comprehensive evaluation of newly developed this compound nanoformulations.
Caption: Workflow for nanoformulation evaluation.
Conclusion
Nanoformulation presents a viable and effective strategy to enhance the bioavailability and therapeutic efficacy of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate novel this compound delivery systems. Careful characterization and a systematic evaluation workflow are paramount to translating the potential of these nanoformulations into clinical applications.
References
Naringin: A Promising Neuroprotective Agent for Neurodegenerative Diseases
Application Notes and Protocols for Researchers
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in the scientific community for its potential therapeutic applications in a range of pathologies, including neurodegenerative diseases. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties make it a compelling candidate for mitigating the complex cellular and molecular cascades that underpin diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[1][2] This document provides a comprehensive overview of the use of this compound in preclinical models of these devastating disorders, offering detailed experimental protocols and a summary of key quantitative findings to guide researchers and drug development professionals in this promising area of study.
This compound has been shown to exert its neuroprotective effects through multiple mechanisms. It can modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and Nrf2 pathways, while inhibiting pro-inflammatory cascades like NF-κB.[3][4][5] Furthermore, studies have indicated its ability to interfere with the pathological hallmarks of several neurodegenerative diseases, including the aggregation of amyloid-beta and the hyperphosphorylation of tau protein in Alzheimer's disease models. In models of Parkinson's disease, this compound has been demonstrated to protect dopaminergic neurons and restore mitochondrial function. For Huntington's disease, research suggests that this compound can ameliorate behavioral deficits and reduce oxidative stress. While in vivo experimental data in ALS models is still emerging, computational studies have shown that this compound has a strong binding affinity for mutant SOD1, suggesting a potential role in preventing the protein aggregation that is a key feature of some forms of ALS.
These application notes aim to consolidate the existing preclinical evidence and provide standardized protocols to facilitate further research into the therapeutic potential of this compound for neurodegenerative diseases.
Data Presentation: this compound in Neurodegenerative Disease Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in models of Alzheimer's, Parkinson's, and Huntington's disease.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Model | Organism | This compound Dose & Route | Key Findings | Reference |
| Aluminum chloride (AlCl₃)-induced | Rat | 100 mg/kg/day, oral | Behavioral: Significantly improved performance in the Morris water maze test. Biochemical: Decreased lipid peroxidation and increased levels of reduced glutathione in the hippocampus and cerebellum. Reduced immunohistochemical expression of iNOS and tau protein, and increased expression of the autophagy marker LC3 in the cerebellum. | |
| Scopolamine-induced cognitive impairment | Rat | 50 and 100 mg/kg, oral | Behavioral: Dose-dependently improved spatial memory in the Morris water maze. Biochemical: Reduced acetylcholinesterase (AChE) activity and oxidative stress markers (e.g., malondialdehyde) in the brain. | |
| D-galactose-induced aging | Mouse | 20, 40, and 80 mg/kg, oral | Behavioral: Significantly improved learning and memory in passive avoidance and Morris water maze tests. Biochemical: Reduced mitochondrial dysfunction and oxidative stress in the brain. | |
| Aβ₂₅₋₃₅-induced toxicity | SH-SY5Y cells (in vitro) | 1, 10, 50 µM | Cellular: Reduced β-amyloid and tau protein intensity. | |
| Phe-Phe-induced amyloid aggregation | SH-SY5Y cells (in vitro) | Sub-cytotoxic concentrations | Cellular: Attenuated ROS production, genotoxicity, and inflammatory responses. Reduced apoptotic cell death and restored levels of AD-related biomarkers (AChE, Aβ, APP, tau). |
Table 2: Effects of this compound in Parkinson's Disease Models
| Model | Organism | This compound Dose & Route | Key Findings | Reference |
| Rotenone-induced | Rat | 40 and 80 mg/kg, oral | Behavioral: Attenuated motor deficits. Biochemical: Modulated dopamine and its metabolites in the striatum and substantia nigra. Restored mitochondrial complex activities and reduced microglial activation. | |
| 6-hydroxydopamine (6-OHDA)-induced | Mouse | 20 mg/kg, intraperitoneal | Behavioral: Protected against 6-OHDA-induced motor deficits. Biochemical: Protected the nigrostriatal dopaminergic projection. Induced activation of mTORC1 and inhibited microglial activation in the substantia nigra. | |
| MPP⁺-induced | Rat | 10, 20, and 40 mg/kg, intraperitoneal | Biochemical: Increased the level of Glia-derived neurotrophic factor (GDNF) in dopaminergic neurons, activated mTORC1, and attenuated the levels of TNF-α in microglia. |
Table 3: Effects of this compound in Huntington's Disease Models
| Model | Organism | This compound Dose & Route | Key Findings | Reference |
| 3-nitropropionic acid (3-NP)-induced | Rat | 50 and 100 mg/kg, oral | Behavioral: Attenuated behavioral alterations. Biochemical: Reduced oxidative stress and mitochondrial enzyme dysfunction. | |
| 3-nitropropionic acid (3-NP)-induced | Rat | 40 and 80 mg/kg, oral | Behavioral: Ameliorated reduced locomotor activity and grip strength. Biochemical: Decreased levels of hydroxyl radical, hydroperoxide, and nitrite. Modulated histological changes and enhanced phase II and antioxidant gene expression via Nrf2 activation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the use of this compound in neurodegenerative disease models.
Protocol 1: Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease Model in Rats and this compound Treatment
1. Animals and Acclimatization:
-
Use adult male Wistar rats (180-220 g).
-
House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard pellet chow and water.
-
Allow a one-week acclimatization period before the start of the experiment.
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Receive normal saline orally.
-
Group 2 (AlCl₃): Receive AlCl₃ (100 mg/kg, oral gavage) daily for 21 days.
-
Group 3 (this compound): Receive this compound (100 mg/kg, oral gavage) daily for 21 days.
-
Group 4 (AlCl₃ + this compound): Receive AlCl₃ (100 mg/kg) and this compound (100 mg/kg) orally, administered one hour apart, daily for 21 days.
3. Induction of Alzheimer's-like Pathology:
-
Prepare a fresh solution of AlCl₃ (10 mg/mL) in distilled water daily.
-
Administer AlCl₃ at a dose of 100 mg/kg body weight via oral gavage for 21 consecutive days.
4. This compound Administration:
-
Prepare a suspension of this compound in 0.5% carboxymethyl cellulose (CMC) solution.
-
Administer this compound at a dose of 100 mg/kg body weight via oral gavage.
5. Behavioral Assessment (Morris Water Maze - MWM):
-
Conduct the MWM test from day 17 to day 21 of the treatment period.
-
The apparatus consists of a circular pool (150 cm in diameter, 60 cm high) filled with water (22 ± 1°C) made opaque with non-toxic paint.
-
A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (4 days): Each rat undergoes four trials per day with a 15-minute inter-trial interval. The rat is gently placed in the water facing the pool wall at one of four starting points. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60 seconds, it is guided to it and allowed to stay for 15 seconds.
-
Probe Trial (Day 5): The platform is removed, and each rat is allowed to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
6. Biochemical and Histological Analysis:
-
At the end of the experimental period, euthanize the animals and collect brain tissue.
-
Homogenize the hippocampus and cerebellum for biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde, reduced glutathione) and inflammation (e.g., iNOS).
-
Fix brain tissue in 10% formalin for immunohistochemical analysis of tau protein and LC3 expression.
Protocol 2: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Mice and this compound Treatment
1. Animals and Acclimatization:
-
Use adult male C57BL/6 mice (25-30 g).
-
Follow the same housing and acclimatization conditions as in Protocol 1.
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Sham): Receive a sham surgery with vehicle injection.
-
Group 2 (6-OHDA): Receive a unilateral injection of 6-OHDA into the striatum.
-
Group 3 (6-OHDA + this compound): Receive this compound (20 mg/kg, intraperitoneal) daily, starting 3 days before the 6-OHDA injection and continuing for 14 days post-surgery.
3. Surgical Procedure (Stereotaxic Injection of 6-OHDA):
-
Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the right striatum at the following coordinates relative to bregma: Anteroposterior (AP) +0.5 mm, Mediolateral (ML) +2.0 mm, Dorsoventral (DV) -3.0 mm.
-
Prepare a fresh solution of 6-OHDA (4 µg/µL) in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Slowly infuse 2 µL of the 6-OHDA solution into the striatum using a Hamilton syringe at a rate of 0.5 µL/min.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
For the sham group, infuse 2 µL of the vehicle solution.
4. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Administer this compound at a dose of 20 mg/kg body weight via intraperitoneal (i.p.) injection.
5. Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 3 consecutive days before the surgery.
-
Test the mice at 7 and 14 days post-surgery.
-
The rod should accelerate from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall from the rod in three consecutive trials per mouse.
6. Neurochemical and Immunohistochemical Analysis:
-
At the end of the experiment, euthanize the mice and collect the brains.
-
Dissect the striatum and substantia nigra for neurochemical analysis of dopamine and its metabolites using HPLC.
-
Process the other brain hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons and Iba1 to evaluate microglial activation.
Protocol 3: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model in Rats and this compound Treatment
1. Animals and Acclimatization:
-
Use adult male Wistar rats (200-250 g).
-
Follow the same housing and acclimatization conditions as in Protocol 1.
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Receive normal saline intraperitoneally.
-
Group 2 (3-NP): Receive 3-NP (10 mg/kg, i.p.) daily for 14 days.
-
Group 3 (this compound): Receive this compound (80 mg/kg, oral gavage) daily for 14 days.
-
Group 4 (3-NP + this compound): Receive this compound (80 mg/kg, oral) one hour prior to 3-NP (10 mg/kg, i.p.) administration daily for 14 days.
3. Induction of Huntington's-like Pathology:
-
Dissolve 3-NP in normal saline and adjust the pH to 7.4 with NaOH.
-
Administer 3-NP at a dose of 10 mg/kg body weight via i.p. injection for 14 consecutive days.
4. This compound Administration:
-
Prepare a suspension of this compound in 0.5% CMC solution.
-
Administer this compound at a dose of 80 mg/kg body weight via oral gavage.
5. Behavioral Assessments:
-
Locomotor Activity (Open Field Test): On day 15, place each rat in the center of an open field apparatus and record the number of squares crossed and rearing frequency for 5 minutes.
-
Motor Coordination (Grip Strength Test): Assess forelimb grip strength using a grip strength meter. Allow the rat to grasp a horizontal bar and gently pull it by the tail until it releases its grip. Record the peak force exerted.
6. Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and collect the brains.
-
Dissect the striatum for biochemical analysis of oxidative stress markers (e.g., glutathione, nitrite levels) and mitochondrial complex activities.
-
Process the other brain hemisphere for histological analysis using Nissl staining to assess neuronal loss in the striatum.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation in neurodegenerative disease models.
Caption: this compound's neuroprotective signaling pathways.
Caption: General experimental workflow for this compound studies.
Conclusion
The collective evidence from preclinical studies strongly supports the neuroprotective potential of this compound in models of Alzheimer's, Parkinson's, and Huntington's diseases. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, positions it as a promising therapeutic candidate. The provided protocols and data summaries are intended to serve as a valuable resource for the scientific community to further investigate and validate the efficacy of this compound. Future research, particularly focusing on in vivo studies in ALS models and eventual clinical translation, is warranted to fully realize the therapeutic promise of this natural compound in the fight against neurodegenerative diseases.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates memory deficits and exerts neuroprotective effects in a mouse model of Alzheimer's disease by regulating multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Hesperidin and this compound in SK-N-AS Cell as an In Vitro Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cracking Amyloid Toxicity: this compound Rescues Neuronal Cells in a Minimal Alzheimer's Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Therapeutic Effects on Mice Colitis: A Study Based on Transcriptomics Combined With Functional Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Naringin in Cardiovascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising natural compound in cardiovascular disease (CVD) research.[1][2][3][4][5] Its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and vasoprotective effects, position it as a valuable agent for investigating novel therapeutic strategies against various cardiovascular pathologies. Preclinical studies have consistently demonstrated this compound's ability to mitigate key pathological processes in CVD, such as atherosclerosis, myocardial ischemia-reperfusion (I/R) injury, and endothelial dysfunction. Mechanistically, this compound modulates several critical signaling pathways implicated in cardiovascular health, including the PI3K/Akt, NF-κB, Nrf2, and AMPK pathways. These actions translate to reduced oxidative stress, inflammation, apoptosis, and improved endothelial function in various experimental models. This document provides detailed application notes and protocols for researchers investigating the cardiovascular effects of this compound, summarizing key quantitative data and outlining methodologies for relevant experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vivo and in vitro models of cardiovascular disease.
Table 1: In Vivo Effects of this compound on Cardiovascular Parameters
| Model | Species | This compound Dose | Duration | Key Findings | Reference |
| High-Cholesterol Diet | Rat | 100 mg/kg/day (oral) | 4 weeks | Restored endothelium-dependent vasodilation in response to acetylcholine; Increased aortic nitric oxide (NO) levels; Decreased vascular superoxide levels. | |
| Myocardial I/R Injury | Rat | 50-100 mg/kg (i.v. or oral) | Pre-treatment | Significantly reduced myocardial infarct size; Markedly lower levels of creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin I. | |
| Myocardial I/R Injury | Rat | 100 mg/kg (pre-treatment) | 30 min ischemia, 3 hr reperfusion | Significantly suppressed the reperfusion-induced increase in cardiac TNF-α, IL-1β, and IL-6. | |
| Doxorubicin-induced Myocardial Injury | Mouse | Oral administration | 15 days | Attenuated myocardial injury, with a reduction in apoptosis, inflammation, and oxidative stress. | |
| High-Fat Diet-induced Obesity | Rat | Oral administration | 8 weeks | Reduced plasma lipids, improved oxidative stress and inflammatory markers, and normalized systolic hypertension. | |
| Fructose-fed Metabolic Syndrome | Rat | Oral administration | 4 weeks | Significantly reduced endothelial dysfunction and restored vascular eNOS and p-eNOS protein expression. | |
| Hypercholesterolemia | Rabbit | Supplementation | Chronic | Reduced the development of atherosclerotic lesions and was associated with lower expression of ICAM-1. |
Table 2: In Vitro Effects of this compound on Cardiovascular Cell Types
| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Prevented nuclear translocation of NF-κB p65 by blocking IKK and IκB-α phosphorylation; Reduced expression of VCAM-1, ICAM-1, and E-selectin. | |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Not specified | Induced cell-cycle arrest at the G1 phase by activating the Ras/Raf/ERK pathway to increase p21WAF1 expression. | |
| Cardiomyocytes | Type 2 Diabetes model | 60 mg/kg/day (in vivo) | Reduced diastolic Ca2+ overload, improved glucose transport, and decreased ROS production. | |
| Cardiomyocytes | Angiotensin II | Not specified | Prevented cellular hypertrophy by targeting carbonic anhydrase II and related ion exchange pathways. |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the cardiovascular effects of this compound.
In Vivo Model of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
This protocol describes the induction of myocardial I/R injury and the administration of this compound to evaluate its cardioprotective effects.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Animal Preparation and this compound Administration:
-
Acclimatize rats for at least one week.
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage daily for a specified period (e.g., 7 days) before the I/R procedure.
-
-
Surgical Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia can be confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.
-
Maintain the occlusion for 30 minutes.
-
Release the ligature to allow for reperfusion for a specified duration (e.g., 2 or 24 hours).
-
-
Assessment of Infarct Size (TTC Staining):
-
At the end of the reperfusion period, re-anesthetize the rat and excise the heart.
-
Cannulate the aorta and perfuse with PBS to wash out the blood.
-
Slice the ventricles into 2-mm thick sections.
-
Incubate the slices in 1% TTC solution in PBS at 37°C for 15-20 minutes. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Fix the stained slices in 10% formalin.
-
Image the slices and quantify the infarct area (pale) and the total area of the left ventricle using image analysis software (e.g., ImageJ).
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
-
Biochemical Analysis:
-
Collect blood samples at the end of the experiment to measure cardiac injury markers (cardiac troponin I, CK-MB, LDH) using ELISA kits according to the manufacturer's instructions.
-
Assessment of Endothelial Function in Isolated Aortic Rings
This protocol details the evaluation of endothelium-dependent vasodilation in response to acetylcholine in aortic rings from rats.
Materials:
-
Thoracic aorta from experimental rats (e.g., from a hypercholesterolemia model)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Isometric Tension Recording:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Vasoconstriction and Vasodilation:
-
Contract the aortic rings with phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, cumulatively add acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent vasodilation.
-
After washing and re-equilibration, assess endothelium-independent vasodilation with sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the dose-response curves between different experimental groups.
-
Western Blot Analysis of Signaling Pathways (e.g., NF-κB, PI3K/Akt)
This protocol outlines the general procedure for Western blotting to analyze the activation of key signaling pathways in cardiac tissue or cultured cells treated with this compound.
Materials:
-
Cardiac tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue or lyse cells in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Measurement of Oxidative Stress
This protocol describes the use of dihydroethidium (DHE) staining to detect superoxide in aortic tissue.
Materials:
-
Fresh or frozen aortic tissue sections
-
Dihydroethidium (DHE)
-
PBS or Krebs-HEPES buffer
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and freeze, or use previously frozen tissue.
-
Cut 5-10 µm thick cryosections and mount them on slides.
-
-
DHE Staining:
-
Equilibrate the sections in PBS or Krebs-HEPES buffer.
-
Apply DHE solution (e.g., 2-10 µM in buffer) to the sections and incubate in a light-protected, humidified chamber at 37°C for 30 minutes.
-
-
Imaging and Analysis:
-
Wash the sections with buffer to remove excess DHE.
-
Coverslip the sections with mounting medium.
-
Immediately visualize the fluorescence using a microscope with appropriate filters (excitation ~518 nm, emission ~606 nm).
-
Quantify the fluorescence intensity in the images using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's multifaceted cardioprotective mechanisms.
Caption: A typical experimental workflow for in vivo studies.
Caption: this compound's inhibition of the NF-κB pathway.
References
Application Notes and Protocols: Naringin for Investigating Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by persistent hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease.[1] The pathogenesis of these complications is complex, involving intertwined mechanisms of oxidative stress, chronic inflammation, and the formation of advanced glycation end-products (AGEs).[1][2] Naringin, a flavanone glycoside predominantly found in citrus fruits like grapefruit, has emerged as a promising natural compound for mitigating diabetic complications.[3][4] Its potent antioxidant, anti-inflammatory, and anti-fibrotic properties make it a valuable tool for investigating the molecular pathways underlying diabetes-related tissue damage.
These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in preclinical models of diabetic complications.
Mechanism of Action
This compound exerts its protective effects against diabetic complications through multiple interconnected pathways. The primary mechanisms include the attenuation of oxidative stress and the suppression of inflammatory responses.
-
Antioxidant Activity: Hyperglycemia induces the overproduction of reactive oxygen species (ROS), leading to cellular damage. This compound combats this by scavenging free radicals and enhancing the body's endogenous antioxidant defense system. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses, which upregulates the expression of enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of diabetes and its complications. This compound effectively suppresses inflammatory cascades by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a dose-dependent reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as chemokines like monocyte chemoattractant protein-1 (MCP-1).
-
Modulation of Other Signaling Pathways: this compound has also been found to inhibit the ROS-activated Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 MAPK, ERK1/2, and JNK), which is involved in hyperglycemia-induced cellular injury. Furthermore, it can modulate the leptin-JAK2/STAT3 pathway, which is implicated in high glucose-induced cardiomyocyte damage. In the context of diabetic nephropathy, this compound has been shown to inhibit NADPH oxidase 4 (NOX4), a key source of ROS in the kidney.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of this compound administration in various preclinical models of diabetes and its complications.
Table 1: Effects of this compound on Key Biochemical and Renal Function Parameters
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 50 & 100 mg/kg | 28 days | Corrected impaired glucose utilization and insulin insensitivity. | |
| STZ-induced diabetic rats | 80 mg/kg | 42 days | Significantly retained elevated blood glucose and reduced plasma insulin. | |
| STZ-induced diabetic rats | 50 mg/kg | 56 days | Significantly reduced fasting blood glucose and increased plasma insulin. | |
| High-fat diet/STZ rats | 25 & 50 mg/kg | 4 weeks | Significantly restored kidney function, reversed hyperglycemia and lipid levels. | |
| High-fat diet/STZ rats | 25, 50, 100 mg/kg | 28 days | Dose-dependently decreased serum glucose and insulin; improved lipid profile. | |
| Diabetic mice | 1% & 2% of diet | 10 weeks | Lowered plasma glucose and BUN; increased insulin and creatinine clearance. | |
| STZ-induced diabetic rats | 20, 40, 80 mg/kg | 12 weeks | Dose-dependently decreased serum glucose levels. |
STZ: Streptozotocin; BUN: Blood Urea Nitrogen.
Table 2: Effects of this compound on Markers of Oxidative Stress
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| High-fat diet mice | 0.2 g/kg | 10 weeks | ↑ SOD, GSH-Px, CAT, GSH, T-AOC; ↓ MDA. | |
| STZ-induced diabetic rats | 10 mg/kg | 46 days | ↓ MDA; ↑ SOD, CAT. | |
| STZ-induced diabetic rats | 50 mg/kg | 42 days | Ameliorated serum and hepatic MDA, NO, and GSH levels. | |
| STZ-induced diabetic rats | 50 mg/kg | 56 days | ↑ SOD activity by 65%; ↓ plasma and cardiac MDA by 71%. | |
| STZ-induced diabetic rats | 25 & 50 mg/kg | 4 weeks | ↓ Renal MDA, NO; ↑ Renal GSH, SOD activity. |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; GSH: Glutathione; NO: Nitric Oxide; T-AOC: Total Antioxidant Capacity.
Table 3: Effects of this compound on Inflammatory Markers
| Animal Model/Cell Line | This compound Dosage | Duration | Key Findings | Reference |
| Diabetic mice | 1% & 2% of diet | 10 weeks | Dose-dependently ↓ renal TNF-α, IL-1β, IL-6, MCP-1. | |
| STZ-induced diabetic rats | 20, 40, 80 mg/kg | 12 weeks | Significantly ↓ retinal TNF-α, IL-1β, IL-6. | |
| High glucose-induced rMC1 cells | 50 µM | In vitro | Significantly ↓ TNF-α, IL-1β, IL-6. | |
| STZ-induced diabetic rats | Not specified | Not specified | ↓ Renal TNF-α, MCP-1, ICAM-1, VCAM-1. | |
| High glucose-induced HBZY-1 cells | Not specified | In vitro | ↓ TNF-α, MCP-1, ICAM-1, VCAM-1. |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; MCP-1: Monocyte Chemoattractant Protein-1; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1.
Visualized Signaling Pathways and Workflows
Caption: this compound's multifaceted mechanism of action.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound promotes antioxidant defense via Nrf2.
Caption: Experimental workflow for preclinical this compound studies.
Experimental Protocols
Protocol 1: Induction of a Type 2 Diabetic Nephropathy (T2DN) Rat Model
This protocol describes the widely used high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) method to induce a T2DN model that closely mimics the human condition.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g).
-
High-Fat Diet (HFD): A diet consisting of approximately 45-60% of calories from fat.
-
Standard rat chow.
-
Streptozotocin (STZ), freshly prepared.
-
Citrate buffer (0.1 M, pH 4.5), ice-cold.
-
Glucometer and test strips.
Procedure:
-
Acclimatization: Acclimate rats for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to water and standard chow.
-
HFD Feeding: Divide rats into a control group (fed standard chow) and an experimental group (fed HFD). Continue this diet for a minimum of 4 weeks to induce obesity and insulin resistance.
-
STZ Injection: After the HFD feeding period, fast the experimental group rats overnight.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 35-40 mg/kg body weight) to the HFD-fed rats. The control group should be injected with an equivalent volume of citrate buffer.
-
Hyperglycemia Confirmation: 72 hours post-STZ injection, measure fasting blood glucose from the tail vein. Rats with a blood glucose level ≥ 250 mg/dL are considered diabetic and are used for the study.
-
Model Development: Continue feeding the respective diets (HFD for diabetic groups, standard chow for control) for another 4 weeks to allow for the development of diabetic nephropathy.
-
Treatment Initiation: After confirmation of the T2DN model, regroup the diabetic animals and begin the this compound treatment protocol.
Protocol 2: Assessment of Renal Function and Histopathology
A. Biochemical Assessment of Renal Function
Materials:
-
Metabolic cages for 24-hour urine collection.
-
Centrifuge.
-
Commercial assay kits for Blood Urea Nitrogen (BUN), serum creatinine, urinary albumin, and urinary creatinine.
-
Spectrophotometer or plate reader.
Procedure:
-
At the end of the treatment period, place individual rats in metabolic cages for 24 hours to collect urine. Record the total volume.
-
Collect blood samples via cardiac puncture or retro-orbital plexus under anesthesia.
-
Centrifuge the blood to separate serum and store at -80°C. Centrifuge urine samples to remove debris and store the supernatant at -80°C.
-
Measure serum concentrations of BUN and creatinine using commercially available kits according to the manufacturer's instructions.
-
Measure urinary albumin and creatinine concentrations to calculate the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
B. Histopathological Examination
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin.
-
Ethanol series (70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Periodic acid-Schiff (PAS) stain.
-
Light microscope.
Procedure:
-
Following blood collection, perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, remove the capsule, and fix them in the same fixative for 24 hours.
-
Dehydrate the fixed kidney tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Section the paraffin blocks into 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform H&E staining for general morphological assessment of structures like glomeruli and tubules.
-
Perform PAS staining to visualize the basement membranes and assess mesangial matrix expansion and glomerulosclerosis, which are characteristic features of diabetic nephropathy.
-
Examine the stained slides under a light microscope to evaluate pathological changes.
Protocol 3: Measurement of Oxidative Stress Markers
A. Malondialdehyde (MDA) Assay (Lipid Peroxidation)
Materials:
-
Kidney tissue homogenate.
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Spectrophotometer.
Procedure:
-
Homogenize a known weight of kidney tissue in ice-cold PBS or appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Mix the supernatant with TCA to precipitate proteins, then centrifuge.
-
Add TBA reagent to the resulting supernatant and heat at 95°C for 60 minutes to form a pink-colored complex.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate MDA concentration based on a standard curve. A significant decrease in MDA levels is expected in this compound-treated groups.
B. Superoxide Dismutase (SOD) Activity Assay
Materials:
-
Kidney tissue homogenate supernatant.
-
Commercial SOD assay kit (e.g., based on the inhibition of nitroblue tetrazolium reduction).
-
Plate reader.
Procedure:
-
Use the supernatant from the kidney tissue homogenate.
-
Follow the protocol provided with the commercial SOD assay kit. These kits typically measure the inhibition of a chromogen reaction by the SOD present in the sample.
-
Read the absorbance at the specified wavelength.
-
Calculate SOD activity according to the kit's instructions. An increase in SOD activity indicates an antioxidant effect of this compound.
Protocol 4: Quantification of Inflammatory Cytokines by ELISA
Materials:
-
Serum samples or kidney tissue homogenate supernatant.
-
Commercial ELISA kits for rat TNF-α, IL-1β, and IL-6.
-
ELISA plate reader.
Procedure:
-
Prepare samples (serum or tissue supernatant) as required by the kit.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding samples and standards to a microplate pre-coated with a specific antibody, followed by the addition of a detection antibody and substrate.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations by plotting a standard curve. A significant reduction in these pro-inflammatory cytokines is indicative of this compound's anti-inflammatory action.
Conclusion
This compound is a potent natural compound that mitigates the key pathological drivers of diabetic complications, namely oxidative stress and inflammation. Its ability to modulate critical signaling pathways like Nrf2 and NF-κB makes it an invaluable pharmacological tool for researchers. The protocols and data provided herein offer a robust framework for scientists to investigate the therapeutic potential of this compound and to explore the intricate mechanisms underlying diabetic tissue damage.
References
- 1. NaringeninーA potential nephroprotective agent for diabetic kidney disease: A comprehensive review of scientific evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin – a potential nephroprotective agent for diabetic kidney disease: A comprehensive review of scientific evidence | Biomolecules and Biomedicine [bjbms.org]
- 3. This compound attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Note: Naringin as a Versatile Tool for Investigating Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction Naringin, a flavanone glycoside predominantly found in citrus fruits, is a potent antioxidant that has garnered significant attention in biomedical research.[1][2][3] Its ability to modulate cellular pathways involved in oxidative stress makes it an invaluable tool for studying the pathogenesis of diseases where reactive oxygen species (ROS) play a critical role. This compound exerts its protective effects through multiple mechanisms, including direct scavenging of free radicals, enhancement of endogenous antioxidant defenses, and modulation of key signaling pathways.[4][5] This document provides a comprehensive overview of this compound's mechanisms, applications, and detailed protocols for its use in oxidative stress research.
Mechanism of Action: Modulating Key Signaling Pathways
This compound's antioxidant activity is not limited to direct ROS scavenging; it actively influences cellular signaling cascades to mitigate oxidative damage and inflammation.
1. Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, this compound can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and various antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This activation can be mediated through upstream kinases such as PI3K/Akt and ERK.
References
- 1. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound REVEALS AMELIORATIVE PROPERTY OVER ELEVATED OXIDATIVE STRESS LEVELS IN ANIMAL MODELS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Naringin Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of naringin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound, a flavonoid found in citrus fruits, exhibits low oral bioavailability (less than 5%) due to several factors.[1][2] Its large, hydrophobic ring structure contributes to poor water solubility and limited permeability across the intestinal epithelium.[3][4] Following oral administration, this compound is minimally absorbed in its original form.[4] It undergoes extensive metabolism in the gastrointestinal tract by intestinal microflora, which hydrolyze it to its aglycone, naringenin. Naringenin itself is then subject to further metabolism, primarily through glucuronidation and sulfation.
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
Several formulation and co-administration strategies have been developed to enhance the bioavailability of this compound. These include:
-
Structural Modification: Chemical modifications like acylation and glycosylation can improve the lipophilicity or water solubility of this compound, respectively, thereby enhancing its absorption.
-
Solid Dispersions: Dispersing this compound in a solid carrier in an amorphous state can increase its dissolution rate and, consequently, its oral bioavailability.
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can significantly increase the solubility of this compound.
-
Nanoparticle Formulations: Encapsulating this compound in various nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can protect it from degradation, improve its solubility, and provide sustained release.
-
Liposomes: These lipid-based vesicles can encapsulate this compound, enhancing its solubility and absorption.
-
Co-administration: Administering this compound with other compounds, such as in traditional Chinese medicine formulations, can alter its pharmacokinetic behavior and increase its bioavailability.
Q3: How effective are these different methods at increasing this compound/naringenin bioavailability?
The effectiveness of various strategies in enhancing the bioavailability of this compound and its aglycone, naringenin, has been demonstrated in several preclinical studies. The table below summarizes the quantitative improvements observed.
| Formulation/Method | Carrier/Co-administered Agent | Animal Model | Key Bioavailability Enhancement | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | Rats | 7.4-fold increase in AUC and 14.6-fold increase in Cmax for naringenin. | |
| Solid Dispersion | Soluplus® | Wistar Albino Rats | 2.31-fold increase in AUC for naringenin. | |
| Liposomes | Phospholipid, cholesterol, sodium cholate, isopropyl myristate | Mice | 13.44-fold increase in relative bioavailability of naringenin. | |
| Solid Lipid Nanoparticles (SLNs) | Palmitic acid, Tween 80 | - | Sustained release over 3 days observed in vitro. | |
| Co-administration | Chaihu-Shu-Gan-San (TCM formula) | Rats | Higher AUC and MRT for this compound compared to this compound alone. | |
| Prodrug Co-administration | Paclitaxel prodrug | Rats | Increased absolute bioavailability of paclitaxel from 6.6% to 9.0-11.2% when co-administered with this compound. |
AUC = Area Under the Curve; Cmax = Maximum Concentration; MRT = Mean Residence Time
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Problem: You are observing very low dissolution of pure this compound powder in your aqueous buffers for in vitro release studies or in vivo formulations.
Possible Causes & Solutions:
-
Inherent Poor Solubility: this compound is known to have low water solubility.
-
Solution 1: pH Adjustment: While this compound is stable at physiological pH (1.2, 5.8, 7.4), its stability decreases at extreme pH values. Experiment with slight pH adjustments within a stable range to see if solubility improves.
-
Solution 2: Use of Co-solvents: Consider using biocompatible co-solvents in your formulation, but be mindful of their potential toxicity.
-
Solution 3: Formulation Strategies: The most effective approach is to employ one of the bioavailability enhancement strategies mentioned in the FAQs, such as complexation with cyclodextrins or creating solid dispersions, which are specifically designed to tackle poor solubility. For instance, complexation with HPβCD has been shown to increase the aqueous solubility of naringenin by over 400-fold.
-
Issue 2: Low and Variable Bioavailability in Animal Studies
Problem: Your in vivo experiments with a this compound formulation are yielding low and highly variable plasma concentrations between subjects.
Possible Causes & Solutions:
-
Gut Microbiota Variation: Subject-to-subject variation in gut microflora can lead to differences in the metabolism of this compound to naringenin, causing high variability in bioavailability.
-
Solution 1: Standardize Animal Husbandry: Ensure that all animals are housed under identical conditions and receive the same diet to minimize variations in gut microbiota.
-
Solution 2: Use a More Robust Formulation: Employing formulations like nanoparticles or liposomes can protect this compound from premature degradation by gut enzymes and microflora, leading to more consistent absorption.
-
-
First-Pass Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of naringenin reaching systemic circulation.
-
Solution 1: Co-administration with Metabolic Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes, such as piperine, which can slow down its metabolism and increase its systemic exposure.
-
-
Poor Formulation Stability: The formulation may not be stable in the gastrointestinal tract, leading to premature release and degradation of this compound.
-
Solution 1: Characterize Formulation Stability: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids to ensure its integrity.
-
Solution 2: Optimize Formulation Parameters: If instability is observed, adjust the formulation parameters, such as the type and concentration of polymers or lipids used.
-
Issue 3: Nanoparticle Formulation Issues (Aggregation, Low Entrapment Efficiency)
Problem: You are facing challenges in preparing stable this compound-loaded nanoparticles, observing aggregation or low drug entrapment efficiency.
Possible Causes & Solutions:
-
Suboptimal Formulation Parameters: The ratio of lipids, surfactants, and this compound may not be optimal.
-
Solution 1: Systematic Optimization: Conduct a systematic optimization of your formulation by varying the concentrations of each component. For solid lipid nanoparticles, for example, the concentration of the lipid (e.g., palmitic acid) can significantly impact entrapment efficiency.
-
Solution 2: Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±20-30 mV is generally required for good electrostatic stabilization and to prevent aggregation. If the zeta potential is low, consider adding or changing the surfactant.
-
-
Inappropriate Preparation Method: The chosen method for nanoparticle preparation may not be suitable for this compound.
-
Solution 1: Explore Different Methods: Various methods are available for preparing nanoparticles, such as nanoprecipitation, emulsion-diffusion-evaporation, and thin-film hydration. If one method is not yielding good results, consider trying an alternative.
-
Solution 2: Optimize Process Parameters: Within a chosen method, optimize process parameters such as sonication time and amplitude, stirring speed, and temperature, as these can influence particle size and entrapment.
-
Experimental Protocols
Protocol 1: Preparation of Naringenin-HPβCD Inclusion Complex
This protocol is based on the methodology to enhance the solubility and bioavailability of naringenin through complexation with hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
Naringenin
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HPβCD.
-
Add naringenin powder to the HPβCD solution.
-
Stir the mixture vigorously at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.
-
Filter the suspension to remove any undissolved naringenin.
-
The resulting clear solution contains the naringenin-HPβCD inclusion complex.
-
For in vivo studies, the complex solution can be administered directly to animals via oral gavage.
Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound to improve its dissolution rate, based on methodologies for flavonoids.
Materials:
-
This compound
-
A suitable carrier (e.g., Soluplus®, PVP, PEG6000)
-
A suitable organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve both this compound and the carrier in the organic solvent in a specific ratio (e.g., 1:4 this compound to carrier).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the flask wall.
-
Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and pulverized.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
Visualizations
Caption: Workflow for the preparation and evaluation of a this compound solid dispersion.
Caption: Simplified metabolic pathway of orally administered this compound.
References
Technical Support Center: Overcoming Naringin's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the poor water solubility of naringin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound's low water solubility is attributed to its chemical structure, which includes a large, hydrophobic flavanone backbone. While it possesses hydrophilic sugar moieties (rhamnose and glucose), the overall molecular structure has limited favorable interactions with water molecules, leading to poor dissolution.[1]
Q2: What are the primary consequences of this compound's low water solubility in research?
A2: The primary consequences include limited bioavailability for in vivo studies, difficulty in preparing aqueous stock solutions for in vitro assays, and potential for precipitation in experimental setups, leading to inconsistent and unreliable results.[1]
Q3: What are the most common strategies to enhance the aqueous solubility of this compound?
A3: Several effective strategies are employed to improve this compound's water solubility, including:
-
Structural Modification: Altering the chemical structure of this compound through processes like acylation and glycosylation.[2][3][4]
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix to create an amorphous form with increased dissolution rates.
-
Inclusion Complexes: Encapsulating the this compound molecule within a host molecule, most commonly cyclodextrins.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution velocity. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Liposomal Encapsulation: Incorporating this compound into lipid bilayers of liposomes.
-
Use of Co-solvents and Surfactants: Dissolving this compound in a mixture of water and a water-miscible organic solvent or with the aid of surfactants.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Determine the maximum solubility of this compound in your specific buffer system at the experimental temperature. Prepare a stock solution in an organic solvent like DMSO or ethanol and dilute it into the aqueous buffer immediately before use, ensuring the final organic solvent concentration is compatible with your experiment. |
| pH of the buffer. | The solubility of this compound can be pH-dependent. Evaluate the solubility at different pH values to find the optimal condition for your experiment. |
| Temperature fluctuations. | Ensure a constant temperature is maintained throughout the experiment, as temperature changes can affect solubility and lead to precipitation. |
| Interaction with other components. | Other molecules in your buffer system could be interacting with this compound, causing it to precipitate. Test the solubility of this compound in a simpler buffer first and then introduce other components one by one to identify the problematic substance. |
Issue: Low or inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor dissolution of this compound powder. | Instead of directly adding this compound powder to the cell culture medium, prepare a high-concentration stock solution in a biocompatible organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the medium. Ensure thorough mixing. |
| This compound precipitation in the medium. | Observe the culture medium under a microscope for any signs of precipitation after adding the this compound solution. If precipitation is observed, consider using a solubilization technique such as cyclodextrin complexation or a nanoparticle formulation to maintain this compound in a dissolved state. |
| Inaccurate concentration of dissolved this compound. | After preparing your this compound solution, centrifuge or filter it to remove any undissolved particles and then measure the concentration of the supernatant using a validated analytical method like HPLC to confirm the actual concentration of dissolved this compound. |
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in this compound's aqueous solubility achieved through various techniques.
Table 1: Solubility Enhancement of this compound using Different Techniques
| Technique | Carrier/System | Fold Increase in Solubility | Final Solubility | Reference |
| Inclusion Complex | β-Cyclodextrin (β-CD) | 15 | 28.5 µg/mL | |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >400 | - | |
| Inclusion Complex | Methyl-β-cyclodextrin (mβCD) | 526 | - | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 (1:5 ratio) | ~3 times that of PEG6000 and Pluronic F68 | - | |
| Solid Dispersion | PEG6000 | >90% dissolution in 12 min | - | |
| Nanoliposomes | pH-driven method | Encapsulation efficiency >95% | - | |
| Transglucosylation | Glucansucrase | 1896-3272 | - |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1.9 µg/mL | 37 |
| Water | 36 ± 1 µM | Not Specified |
| Ethanol | ~1 mg/mL | Not Specified |
| DMSO | ~10 mg/mL | Not Specified |
| Dimethyl formamide (DMF) | ~20 mg/mL | Not Specified |
| Methanol | Higher than other organic solvents tested | 15-55 |
| Ethyl Acetate | - | 15-55 |
| n-Butanol | - | 15-55 |
| Isopropanol | - | 15-55 |
| Petroleum Ether | - | 15-55 |
| Hexane | Lowest among tested organic solvents | 15-55 |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the dropping method.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Magnetic stirrer
-
Beakers
-
Filter paper
Procedure:
-
Prepare a saturated aqueous solution of β-CD by dissolving it in distilled water with constant stirring at a controlled temperature (e.g., 37 °C).
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to form a concentrated solution.
-
Slowly add the this compound solution dropwise into the saturated β-CD solution while maintaining vigorous stirring.
-
Continue stirring the mixture for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
After stirring, allow the solution to cool down to room temperature and then store it at a lower temperature (e.g., 4 °C) to facilitate the precipitation of the complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold distilled water to remove any uncomplexed this compound or β-CD.
-
Dry the collected powder in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polymer carrier (e.g., PEG6000, PVP K30, Poloxamer)
-
Organic solvent (e.g., absolute ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Sieve (60-100 mesh)
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier (e.g., a 1:3 mass ratio).
-
Dissolve both this compound and the polymer carrier in a suitable organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, grind it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterize the prepared solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state of this compound.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification and low-temperature solidification method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188 - F68)
-
Organic solvent (e.g., acetone and anhydrous ethanol mixture)
-
Double distilled water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the solid lipid (e.g., GMS) in a mixture of organic solvents (e.g., acetone and ethanol) and heat to a temperature above the melting point of the lipid (e.g., 80°C) to form a clear solution.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., F68) in double distilled water and heat to the same temperature as the organic phase.
-
Emulsification: Add the hot organic phase to the hot aqueous phase under high-speed homogenization or sonication for a specific duration to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (e.g., 2-4 °C) under continuous stirring. The rapid cooling of the lipid droplets will cause the lipid to solidify, entrapping the this compound within the nanoparticles.
-
Continue stirring for a few hours to allow for the complete solidification of the lipid and the evaporation of the organic solvent.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Biological Activities and Solubilization Methodologies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naringin Stability in Acidic pH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naringin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in acidic pH?
A1: The main stability concern for this compound in acidic solutions is its hydrolysis into its aglycone, naringenin, and a disaccharide (rhamnose and glucose). This degradation is accelerated by factors such as lower pH (especially extreme acidic conditions) and elevated temperatures. While this compound is relatively stable at physiological acidic pH (e.g., pH 1.2) at 37°C for extended periods, harsher acidic conditions can lead to significant degradation.[1][2]
Q2: What are the observable signs of this compound degradation in my experiments?
A2: Degradation of this compound can be detected through several observations:
-
Chromatographic Analysis: The most definitive sign is the appearance of a new peak corresponding to naringenin in your HPLC or LC-MS chromatogram, alongside a decrease in the this compound peak area over time.
-
Color Change: In some instances, particularly at extreme pH, a change in the color of the solution may be observed.[3]
-
Precipitation: As naringenin is less water-soluble than this compound, its formation can sometimes lead to precipitation in aqueous solutions.
Q3: At which acidic pH range is this compound considered stable?
A3: this compound has been shown to be stable in aqueous buffer solutions at pH 1.2, 5.8, and 7.4 when stored at 37°C for at least seven days.[4] Another study reported stability in aqueous buffer solutions at pH 3, 5, and 7 for up to 8 hours at an elevated temperature of 90°C. However, it is generally understood that this compound can degrade in acidic environments, and the rate of degradation is dependent on the specific pH, temperature, and presence of other catalytic factors.[1]
Q4: How does temperature affect the stability of this compound in acidic solutions?
A4: Temperature plays a crucial role in this compound stability. While stable at physiological temperatures (around 37°C) in mildly acidic conditions, increasing the temperature significantly accelerates the hydrolysis of this compound to naringenin. Thermal degradation of this compound generally occurs at temperatures above 100°C and follows first-order kinetics.
Q5: Can the type of acid used in my buffer affect this compound stability?
A5: While specific comparative studies on the effects of different acids are limited, the concentration of H+ ions is the primary driver of acid-catalyzed hydrolysis. Therefore, strong acids that lower the pH more significantly are expected to accelerate degradation more than weak organic acids at the same concentration. For instance, studies have used sulfuric acid to intentionally hydrolyze this compound to naringenin.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peak in HPLC/LC-MS corresponding to naringenin. | This compound degradation due to acidic conditions and/or high temperature. | - Maintain the pH of your solution within the stable range (ideally between 3 and 7.4).- Control the temperature of your experiment, avoiding unnecessary heating.- Prepare fresh solutions of this compound before use and store stock solutions at low temperatures (2-8°C) and protected from light. |
| Variability in experimental results over time. | Gradual degradation of this compound in your stock or working solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Re-evaluate the purity of your this compound standard and samples periodically using a validated analytical method.- Use a freshly prepared solution for each experiment. |
| Low recovery of this compound from a sample. | Degradation during sample processing or extraction. | - If using acidic conditions for extraction, minimize the exposure time and temperature.- Consider alternative, milder extraction methods if possible.- Neutralize acidic extracts promptly if this compound needs to be stored. |
| Precipitate forms in an acidic this compound solution. | Formation of the less soluble degradation product, naringenin. | - Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, NMR).- If naringenin formation is unavoidable, consider using a co-solvent to improve its solubility. |
Data Summary
Table 1: Solubility and Stability of this compound in Various pH Media
| pH | Medium | Solubility Profile | Stability | Reference |
| 1.2 | HCl Buffer | Lowest solubility | Stable | |
| 4.6 | Acetate Buffer | Highest solubility | Not specified | |
| 6.8 | Phosphate Buffer | Moderate solubility | Stable | |
| Water | - | Low solubility | Not specified |
Note: Stability was assessed in HCl Buffer pH 1.2 and Phosphate buffer pH 6.8.
Experimental Protocols
Protocol 1: Acid-Mediated Hydrolysis of this compound to Naringenin
This protocol is for the intentional conversion of this compound to naringenin for analytical or other purposes.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Water
-
Heating apparatus (e.g., microwave reactor or reflux setup)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Dissolve a known amount of this compound (e.g., 1 g) in water (e.g., 10 mL).
-
Carefully add a catalytic amount of sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture. One method involves using a microwave reactor at 120°C for 10 minutes. Alternatively, the mixture can be refluxed.
-
After the reaction is complete, cool the solution.
-
The product, naringenin, can be further purified by crystallization or chromatographic techniques.
-
Confirm the conversion and purity of naringenin using an appropriate analytical method, such as HPLC.
Protocol 2: HPLC Method for Simultaneous Analysis of this compound and Naringenin
This protocol provides a general guideline for the chromatographic separation and quantification of this compound and its degradation product, naringenin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm for this compound and 324 nm for naringenin are common, though a single wavelength like 285 nm can also be used for simultaneous detection.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and naringenin of known concentrations in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the experimental samples to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration for both this compound and naringenin standards. Use the regression equation from the calibration curve to determine the concentration of each analyte in the experimental samples.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound to naringenin.
Caption: Experimental workflow for monitoring this compound stability.
References
Technical Support Center: Naringin Degradation Product Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of naringin degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| HPLC Analysis: Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Co-elution with interfering compounds.[1] | - Adjust the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[2] - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or dilute the sample. - Optimize the gradient elution program or try a different column stationary phase. |
| HPLC Analysis: Low Resolution Between this compound and its Metabolites | - Suboptimal mobile phase composition. - Inadequate column chemistry. - Isocratic elution not providing enough separation power. | - Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. - Employ a gradient elution method to improve separation.[2] - Use a column with a different selectivity (e.g., C18, Phenyl-Hexyl). |
| LC-MS/MS Analysis: Low Signal Intensity or Poor Ionization | - Inappropriate ionization mode (positive or negative). - Suboptimal MS parameters (e.g., collision energy, declustering potential). - Matrix effects from the sample. | - Analyze samples in both positive and negative ion modes to determine the best ionization for each compound. This compound and its metabolites are often analyzed in negative ion mode.[2] - Optimize MS parameters for each specific analyte using a standard solution. - Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction). |
| Inconsistent Quantitative Results | - Inaccurate standard curve. - Sample degradation during storage or processing. - Variability in extraction efficiency. | - Prepare fresh calibration standards for each analytical run.[2] - Store samples at low temperatures (e.g., -80°C) and protect from light to prevent degradation. - Use an internal standard to correct for variations in extraction and injection. |
| Identification of Unexpected Peaks | - Contamination from solvents, glassware, or the instrument. - Presence of previously unreported degradation products. - Isomers of known metabolites. | - Run a blank sample (solvent only) to identify system peaks. - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition for tentative identification. - Compare fragmentation patterns (MS/MS spectra) with literature data or in-silico fragmentation tools. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation products of this compound?
This compound primarily degrades into its aglycone, naringenin , through the enzymatic action of naringinase or microbial activity in the gut. This process involves the cleavage of the disaccharide neohesperidose. Further degradation of naringenin can lead to the formation of various phenolic compounds, including 3-(4'-hydroxyphenyl)propionic acid and phloroglucinol . The initial hydrolysis of this compound by α-L-rhamnosidase results in the formation of prunin and rhamnose. Subsequent hydrolysis of prunin by β-D-glucosidase yields naringenin and glucose.
2. What are the main pathways for this compound degradation?
The two primary pathways for this compound degradation are:
-
Enzymatic Hydrolysis: In industrial applications and in the human body, the enzyme naringinase (which contains α-L-rhamnosidase and β-D-glucosidase activity) hydrolyzes this compound into naringenin, rhamnose, and glucose.
-
Microbial Metabolism: In the gastrointestinal tract, gut microbiota play a significant role in metabolizing this compound. They first deglycosylate this compound to naringenin, which can then be further broken down into smaller phenolic acids.
3. Which analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectrometric techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is widely used for the separation and quantification of this compound and its major metabolites like naringenin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful tools for the identification and structural elucidation of known and unknown degradation products. They provide molecular weight and fragmentation information, which is crucial for identification.
-
Thin-Layer Chromatography (TLC) can be used for preliminary screening and separation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural confirmation of isolated degradation products.
4. How can I quantify the concentration of this compound and its degradation products in my samples?
For quantification, a validated HPLC-UV or LC-MS/MS method is recommended. This involves creating a calibration curve using certified reference standards of this compound and its expected metabolites (e.g., naringenin). An internal standard should be used to ensure accuracy and precision.
5. What are some key considerations for sample preparation before analysis?
Proper sample preparation is critical for accurate analysis. Common steps include:
-
Extraction: Solid-liquid extraction is commonly used to extract flavonoids from various matrices. The choice of solvent is crucial and depends on the polarity of the target compounds.
-
Purification: Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances.
-
Filtration: Samples should be filtered through a 0.22 or 0.45 µm filter before injection into the HPLC or LC-MS system to prevent column clogging.
Experimental Protocols
Protocol 1: Identification of this compound Degradation Products by HPLC-DAD
This protocol outlines a general procedure for the separation and identification of this compound and naringenin.
-
Standard Preparation: Prepare stock solutions of this compound and naringenin standards in methanol. Create a series of working standards by diluting the stock solutions to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For enzymatic degradation assays, stop the reaction at various time points and dilute an aliquot of the reaction mixture with the mobile phase.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Solvent B, and gradually increase it over the run time to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detector set to monitor at the maximum absorbance wavelengths for this compound (around 283 nm) and naringenin (around 289 nm).
-
-
Data Analysis: Identify peaks by comparing their retention times and UV spectra with those of the authentic standards. Quantify the compounds using the calibration curve.
Protocol 2: Comprehensive Profiling of this compound Metabolites using LC-MS/MS
This protocol is designed for the sensitive detection and identification of a wider range of this compound degradation products.
-
Standard and Sample Preparation: Follow the same procedures as in Protocol 1. The use of an internal standard is highly recommended for quantitative analysis.
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster analysis times.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to Protocol 1, using LC-MS grade solvents and additives.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for flavonoids.
-
MS Method:
-
Full Scan: Acquire full scan data to detect all ionizable compounds in the sample.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions corresponding to this compound and its expected metabolites to obtain structural information. This can be done through data-dependent acquisition (DDA) or by setting up multiple reaction monitoring (MRM) transitions for targeted analysis.
-
-
-
Data Analysis:
-
Identify compounds by matching their precursor ion mass, retention time, and fragmentation pattern with those of standards or with data from the literature and databases.
-
For unknown compounds, use the accurate mass data from HRMS to propose elemental compositions and search databases for tentative identification.
-
Visualizations
References
Naringin Extraction Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of naringin from citrus sources.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the common causes?
A1: Low this compound yields can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Suboptimal Extraction Parameters: The efficiency of this compound extraction is highly dependent on the solvent, temperature, time, and pH. Incorrect parameters for your chosen method can drastically reduce yield.
-
This compound Degradation: this compound can degrade under certain conditions, such as high temperatures (above 100°C) and exposure to visible light.[1][2]
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial for effective this compound extraction. Alcohols like ethanol and methanol are commonly used, often in aqueous solutions.[2][3]
-
Poor Sample Quality or Preparation: The concentration of this compound varies between different parts of the fruit (peel, pith, juice) and can be affected by the fruit's ripeness and harvesting time.[2] Improper sample preparation, such as incorrect particle size, can also hinder extraction.
-
Presence of Interfering Substances: Pectin, present in high amounts in citrus peels, can interfere with this compound crystallization and purification.
Q2: What is the optimal solvent for this compound extraction?
A2: Ethanol and methanol are the most widely used and effective solvents for this compound extraction due to their ability to dissolve both polar and non-polar components of the this compound molecule. An 80% ethanol solution has been reported as an optimal concentration for maximizing this compound yield from Citrus maxima peels. The choice of solvent can also depend on the specific extraction technique being employed.
Q3: Can the pH of the extraction medium affect the yield?
A3: Yes, pH is a critical parameter. Studies have shown that a very weak acidic pH can increase the yield of this compound extraction. For purification using macroporous resin, a pH of 3.5 for the sample solution was found to be optimal for adsorption. Extreme pH values can lead to the precipitation of this compound or the loss of phenolic hydroxyl groups, which can negatively impact the extraction and purification process.
Q4: Is this compound sensitive to temperature?
A4: this compound is relatively stable at temperatures below 100°C. However, thermal degradation can occur at higher temperatures. The optimal extraction temperature often falls within the range of 60-75°C, depending on the specific method. Increasing the temperature can enhance the release of flavonoids, but excessively high temperatures can lead to the degradation of bioactive compounds.
Q5: How can I prevent this compound degradation during extraction?
A5: To minimize this compound degradation, it is important to control the extraction temperature, keeping it below 100°C. Additionally, protecting the extraction mixture from direct exposure to visible light is recommended, as this compound is sensitive to light. The effect of oxygen on this compound degradation is less pronounced.
Troubleshooting Guide
Issue: Low this compound Yield
This guide will walk you through a systematic approach to identify and resolve the cause of low this compound yields in your extraction experiments.
Caption: Troubleshooting workflow for low this compound extraction yield.
Data Presentation
Table 1: Optimized Parameters for this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | pH | Reported Yield | Source |
| Ultrasound-Assisted | 86.29% Ethanol | 40 | 20 min | 0.24 | 6.52 | 123.27 mg/L | |
| Ultrasound-Assisted | - | 74.79 | 1.58 h | 1:56.51 g/mL | - | 36.25 mg/g | |
| Hot Ethanol | 80% Ethanol | 60 | 27 min | - | - | - | |
| Ultrasound-Assisted | Ethanol | 65.51 | 29.98 min | 25.88 mL/g | - | - |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound from Orange Peel
This protocol is a summary of a method described in the literature.
-
Sample Preparation: Obtain orange peels and dry them. Grind the dried peels into a powder.
-
Extraction:
-
Weigh a specific amount of the powdered orange peel.
-
Prepare an 86.29% ethanol solution.
-
Mix the powdered peel with the ethanol solvent at a sample-to-solvent ratio of 0.24.
-
Adjust the pH of the mixture to 6.52.
-
Place the mixture in an ultrasonic bath and sonicate for 20 minutes at a constant temperature of 40°C.
-
-
Separation: After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Analysis: The concentration and purity of this compound in the extract can be determined using spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for Ultrasound-Assisted this compound Extraction.
References
Enhancing Naringin permeability across biological membranes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of naringin across biological membranes.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiment shows very low permeability for this compound. Is this expected?
A1: Yes, this is a commonly observed issue. This compound, a flavonoid glycoside, inherently exhibits low permeability across biological membranes. This is primarily attributed to its poor water solubility, susceptibility to enzymatic degradation, and efflux by transporters like P-glycoprotein.[1][2] Studies have reported a low oral bioavailability of approximately 8.8% for this compound.[1][3]
Q2: What are the primary strategies to enhance this compound permeability?
A2: The main approaches to improve this compound's permeability and bioavailability include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as solid lipid nanoparticles (SLNs), nanocapsules, nanoemulsions, and polymeric nanoparticles can enhance its solubility, protect it from degradation, and facilitate its transport across membranes.[4]
-
Co-administration with Bioenhancers: Certain compounds, like piperine, can inhibit efflux pumps such as P-glycoprotein, thereby reducing the efflux of this compound and increasing its intracellular concentration and transport.
-
Modulation of Tight Junctions: this compound and its aglycone naringenin have been shown to modulate the expression and assembly of tight junction proteins, which can influence paracellular transport.
-
Chemical Modification: Structural modifications, such as esterification, can improve the lipophilicity and, consequently, the permeability of this compound.
-
Complexation: Complexing this compound with molecules like cyclodextrins can increase its solubility and bioavailability.
Q3: Should I use this compound or its aglycone, naringenin, for better permeability?
A3: Naringenin, the aglycone of this compound, generally exhibits higher permeability than this compound. The sugar moiety in this compound increases its hydrophilicity, which can limit its passive diffusion across the lipid bilayer of cell membranes. However, both compounds face challenges with bioavailability. The choice may depend on the specific application and formulation strategy.
Q4: What in vitro models are suitable for studying this compound permeability?
A4: The most commonly used in vitro models are:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane. It is useful for predicting passive intestinal absorption.
-
Ex vivo models: Non-everted rat intestinal sacs can also be used to evaluate the permeation of this compound formulations.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Suggestion |
| Efflux pump activity: this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively transport it out of the cells, resulting in a low net apical-to-basolateral transport. | Co-incubate with known inhibitors of these pumps, such as verapamil (for P-gp), to see if the Papp value increases. This can confirm the involvement of efflux pumps. |
| Poor Solubility: this compound's low solubility in the assay medium can limit the concentration gradient, leading to an underestimation of its permeability. | Prepare a nanoformulation of this compound (e.g., solid lipid nanoparticles, nanoemulsion) to improve its solubility and dispersion in the aqueous medium. |
| Metabolism: Caco-2 cells can metabolize this compound, reducing the amount of intact compound reaching the basolateral side. | Analyze both apical and basolateral compartments for this compound metabolites using techniques like LC-MS to quantify the extent of metabolism during the transport experiment. |
| Experimental Conditions: Factors like stirring rate and the presence of unstirred water layers can affect the permeability of lipophilic compounds. | Optimize assay conditions by adjusting the stirring rate or including bovine serum albumin (BSA) in the basolateral medium to mimic sink conditions. |
Issue 2: Inconsistent Results with Nanoformulations
| Potential Cause | Troubleshooting Suggestion |
| Poor Formulation Stability: The nanoformulation may not be stable under the experimental conditions, leading to aggregation or premature release of this compound. | Characterize the particle size, polydispersity index (PDI), and zeta potential of the nanoformulation before and after the experiment to check for any changes. Conduct stability studies in the assay medium. |
| Low Entrapment Efficiency: If a significant portion of this compound is not successfully encapsulated, the benefits of the nanoformulation will be minimal. | Optimize the formulation process to maximize entrapment efficiency. Quantify the entrapped and free this compound before conducting permeability studies. |
| Inappropriate Nanocarrier: The chosen nanocarrier may not be optimal for interacting with the biological membrane to enhance permeability. | Experiment with different types of nanocarriers (e.g., lipid-based vs. polymeric) to find the most effective system for this compound delivery. |
Quantitative Data on Permeability Enhancement
Table 1: Enhancement of this compound/Naringenin Bioavailability and Permeability with Different Formulations.
| Compound | Formulation/Enhancement Strategy | Fold Increase in Permeability/Bioavailability | Experimental Model | Reference |
| Naringenin | Naringenin-loaded solid lipid nanoparticles (SLNs) | 6.79-fold increase in bioavailability | Mice (intramuscular administration) | |
| Naringenin | Naringenin-loaded lipid nanocapsules (LNCs) | 4.33-fold increase in permeation | Non-everted rat intestinal sac | |
| Naringenin | Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) | 7.4-fold increase in bioavailability (AUC) | Rats (oral administration) | |
| Linarin | Co-administration with piperine | 3.81-fold increase in bioavailability (AUC) | Rats (oral administration) | |
| This compound | This compound-loaded hydrogel nanoparticles | 3.7-fold increase in permeability | Goat intestinal membrane |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Test Compound: Dissolve this compound or its formulation in a transport medium (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport medium.
-
Add the test compound solution to the apical (AP) chamber and fresh transport medium to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh medium.
-
-
Permeability Measurement (Basolateral to Apical): To assess efflux, perform the transport study in the reverse direction, adding the test compound to the BL chamber and sampling from the AP chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Donor Solution: Add the this compound solution (in a buffer at a specific pH, e.g., pH 5.5 to mimic the small intestine) to the wells of a 96-well donor plate.
-
Acceptor Solution: Fill the wells of the coated filter plate (acceptor plate) with a buffer solution (e.g., pH 7.4).
-
Incubation: Place the filter plate into the donor plate, ensuring the membrane is in contact with the donor solution. Incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation of Permeability: The effective permeability (Pe) can be calculated using established equations that account for the concentrations in the donor and acceptor wells and the incubation time.
Visualizations
Caption: A generalized workflow for in vitro this compound permeability experiments.
Caption: Strategies and mechanisms for enhancing this compound permeability.
References
- 1. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities and Solubilization Methodologies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement | Semantic Scholar [semanticscholar.org]
Naringin Interference in Biochemical Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference of naringin in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
A1: this compound is a flavanone glycoside found abundantly in citrus fruits, giving grapefruit its characteristic bitter taste. It is widely studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, like many flavonoids, this compound's intrinsic properties can interfere with various assay technologies, leading to inaccurate results. Its chemical structure, which includes a phenolic group, contributes to its antioxidant activity but also to its reactivity with assay reagents. Furthermore, this compound possesses inherent absorbance and fluorescence, which can directly interfere with spectrophotometric and fluorometric measurements.
Q2: What are the primary mechanisms of this compound interference in biochemical assays?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Optical Interference: this compound absorbs light in the UV and visible light spectrum, which can lead to false positives or negatives in absorbance-based assays. It also exhibits autofluorescence, which can interfere with fluorescence-based detection methods.
-
Redox Activity: As an antioxidant, this compound can directly interact with redox-sensitive assay reagents, such as the tetrazolium salts in cell viability assays (e.g., MTT) or the radical species in antioxidant capacity assays (e.g., DPPH). This can lead to a signal change that is independent of the biological activity being measured.
-
Protein Binding: this compound can bind to proteins, which may affect the results of protein quantification assays or enzyme activity assays.
-
Interaction with Assay Components: this compound can interact with other components of an assay, such as dyes or substrates, leading to altered signal output.
Troubleshooting Guides
Absorbance-Based Assays (e.g., MTT, Lowry)
Issue: Inaccurate results in MTT cell viability assays when using this compound.
-
Question: My MTT assay shows a significant decrease in cell viability with this compound treatment, but I'm unsure if this is a true cytotoxic effect or an artifact. How can I verify this?
-
Answer: this compound's ability to reduce the MTT tetrazolium salt to formazan can lead to an overestimation of cell viability or mask a cytotoxic effect. To troubleshoot this, you should include a "this compound-only" control (no cells) to measure its direct effect on MTT reduction.
-
Troubleshooting Protocol:
-
Prepare a 96-well plate with your standard cell seeding densities.
-
Include wells with cells and this compound at various concentrations, as per your experimental design.
-
Crucially, include parallel wells with the same concentrations of this compound in cell-free media.
-
After the incubation period, add the MTT reagent to all wells.
-
Following formazan solubilization, measure the absorbance at 570 nm.
-
Subtract the absorbance values of the "this compound-only" wells from your experimental wells to correct for the artifactual signal.
-
-
Issue: Overestimation of protein concentration in Lowry or BCA protein assays.
-
Question: I'm getting unexpectedly high protein concentrations in my samples treated with this compound. Could this compound be interfering with the assay?
-
Answer: Yes, flavonoids like this compound can interfere with protein assays that rely on copper reduction, such as the Lowry and BCA assays.[1] The phenolic hydroxyl groups in this compound can reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of protein concentration.[2]
-
Troubleshooting Protocol: Modified Lowry Assay
-
Sample Preparation: To mitigate interference, precipitate the protein in your sample to separate it from the interfering this compound.
-
Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to your sample.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Carefully discard the supernatant containing this compound.
-
Wash the pellet with ice-cold acetone and re-centrifuge.
-
Air-dry the pellet and resuspend it in a compatible buffer.
-
-
Assay Procedure:
-
Prepare a fresh set of bovine serum albumin (BSA) standards.[3][4]
-
To 200 µL of each standard and your protein samples, add 1.0 mL of the Modified Lowry Protein Assay Reagent.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 100 µL of 1N Folin-Ciocalteu Reagent while vortexing.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm.
-
-
-
Fluorescence-Based Assays
Issue: High background fluorescence in assays involving this compound.
-
Question: My fluorescence-based assay is showing high background noise in the presence of this compound. How can I correct for this?
-
Answer: this compound is autofluorescent, with an emission maximum around 315 nm when excited at 282 nm. This intrinsic fluorescence can interfere with assays that use fluorophores with overlapping excitation or emission spectra.
-
Troubleshooting Protocol:
-
Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer to understand the extent of spectral overlap with your fluorescent probe.
-
Control Wells: Include control wells containing only this compound at the same concentrations used in your experimental wells.
-
Background Subtraction: Measure the fluorescence of the "this compound-only" wells and subtract this value from your experimental readings.
-
Alternative Fluorophores: If the spectral overlap is significant, consider using a fluorescent probe with a different excitation and emission profile that does not overlap with this compound's fluorescence.
-
-
Antioxidant Capacity Assays (e.g., DPPH, ABTS)
Issue: Distinguishing true antioxidant activity from assay interference.
-
Question: this compound shows strong activity in my DPPH assay. How do I ensure this is a genuine radical scavenging effect and not an artifact?
-
Answer: While this compound is a known antioxidant, its color can interfere with the spectrophotometric reading of the purple DPPH radical. It's important to differentiate between the color change due to radical scavenging and the inherent color of this compound.
-
Troubleshooting Protocol:
-
This compound Control: Prepare a control sample containing this compound at the test concentration in the solvent used for the DPPH assay (without the DPPH radical).
-
Absorbance Measurement: Measure the absorbance of this control at the same wavelength used for the DPPH assay (typically 517 nm).
-
Correction: Subtract the absorbance of the this compound control from the absorbance of the sample containing both this compound and the DPPH radical. This corrected absorbance value should be used to calculate the percentage of DPPH scavenging.
-
Alternative Assays: To confirm the antioxidant activity, use a different antioxidant assay with a different mechanism, such as the ABTS assay, which is less prone to interference from colored compounds.
-
-
Quantitative Data on this compound Interference
Table 1: Interference of this compound in Common Biochemical Assays
| Assay Type | Assay Name | Mechanism of Interference | Observed Effect | Mitigation Strategy |
| Cell Viability | MTT | Direct reduction of MTT tetrazolium salt. | Potential overestimation of cell viability or masking of cytotoxicity. | Include cell-free this compound controls and subtract background absorbance. |
| Protein Quantification | Lowry | Reduction of Cu²⁺ to Cu⁺ by phenolic hydroxyl groups. | Overestimation of protein concentration. | Protein precipitation (e.g., with TCA) prior to assay. |
| Protein Quantification | BCA | Reduction of Cu²⁺ to Cu⁺ by phenolic hydroxyl groups. | Overestimation of protein concentration. | Protein precipitation; use of a protein assay less susceptible to reducing agents (e.g., Bradford assay). |
| Fluorescence | Various | Intrinsic fluorescence (autofluorescence). | Increased background signal, potential for false positives. | Include this compound-only controls for background subtraction; use of spectrally distinct fluorophores. |
| Antioxidant Capacity | DPPH | Inherent antioxidant activity and potential color interference. | Can be a true measure of activity but requires controls for color interference. | Include this compound-only controls to correct for absorbance. |
| Antioxidant Capacity | ABTS | Inherent antioxidant activity. | Generally less prone to colorimetric interference than DPPH. | Confirm results with multiple antioxidant assays. |
Experimental Protocols
Protocol 1: Correcting for this compound Interference in the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. For each concentration, prepare a corresponding "cell-free" control well containing only media and the same concentration of this compound. Also, include untreated cell controls and media-only blanks.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance of the blank wells and subtract this from all other readings.
-
Average the absorbance of the cell-free this compound control wells for each concentration.
-
Subtract the corresponding cell-free this compound control average from the absorbance of the treated cell wells.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and growth. In some contexts, this compound inhibits this pathway, leading to reduced cancer cell proliferation.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. This compound has been demonstrated to inhibit the activation of this pathway under certain conditions, such as high glucose-induced stress.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 4. studylib.net [studylib.net]
Preventing Naringin precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naringin. The focus is on preventing precipitation in stock and working solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate?
This compound, a flavonoid glycoside, has limited solubility in aqueous solutions. Precipitation commonly occurs for several reasons:
-
Solvent Choice: this compound is sparingly soluble in water and aqueous buffers.[1] High concentration stock solutions require organic solvents.
-
"Salting Out" Effect: When a concentrated stock solution made in an organic solvent (like DMSO) is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the abrupt change in solvent polarity can drastically decrease this compound's solubility, causing it to precipitate.[2]
-
Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
Temperature: Solubility is often temperature-dependent. A drop in temperature during storage or use can lead to precipitation.[3]
-
pH: The pH of the final solution can influence the solubility of flavonoids.
Q2: What is the best solvent for a this compound stock solution?
The choice of solvent depends on the desired stock concentration and the experimental application. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for creating high-concentration stock solutions.[1]
Q3: How should I store my this compound stock solution?
For long-term stability, stock solutions prepared in pure, anhydrous organic solvents like DMSO should be stored at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation or precipitation. Aqueous dilutions of this compound are not recommended for storage longer than one day.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
Directly dissolving this compound in aqueous buffers is challenging and generally only feasible for very low concentrations, as it is sparingly soluble in these systems. For most applications requiring higher concentrations, a two-step dilution process from an organic stock solution is necessary.
Troubleshooting Guide
Problem: My this compound precipitated immediately after I diluted my DMSO stock into my cell culture medium.
-
Cause: This is a common issue caused by the rapid decrease in solvent polarity. The final concentration of DMSO in your medium is likely too low to keep the this compound dissolved.
-
Solution 1: Two-Step Dilution: Instead of diluting the stock directly into the full volume of the medium, first, create an intermediate dilution. Add the required volume of your concentrated DMSO stock to a small volume of the medium, vortexing gently as you add. Then, add this intermediate solution to the rest of your medium. This gradual change in solvent environment can sometimes prevent precipitation.
-
Solution 2: Lower Stock Concentration: If precipitation persists, you may need to prepare a new, less concentrated stock solution in DMSO. This will require adding a larger volume to your final medium to achieve the desired working concentration, but the higher final percentage of DMSO may be sufficient to maintain solubility. Be mindful that the final DMSO concentration should not exceed a level that is toxic to your cells (typically <0.5% v/v, but this is cell-line dependent).
-
Solution 3: Warm the Medium: Gently warming your aqueous medium (e.g., to 37°C) before adding the this compound stock can increase its solubility. Ensure the stock is added slowly with continuous mixing.
Problem: My this compound stock solution, which was clear before, has formed crystals after being stored in the freezer.
-
Cause: The concentration of your stock solution may be too high, leading to crystallization at low temperatures. Alternatively, moisture may have been introduced into your stock vial.
-
Solution: Before use, bring the vial to room temperature and then warm it gently in a water bath (e.g., 37°C). Vortex thoroughly to redissolve the crystals. If it does not fully redissolve, sonication for a few minutes may help. To prevent this in the future, consider preparing a slightly less concentrated stock solution or ensuring your DMSO is anhydrous and vials are sealed tightly.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents. This data can guide the preparation of stock solutions at appropriate concentrations.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 20 | |
| Dimethyl sulfoxide (DMSO) | 10 | |
| Ethanol | 1 | |
| Methanol | > Ethyl Acetate | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | |
| Water | 0.5 (at 20°C) |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials: this compound powder (purity ≥95%), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
This protocol assumes a starting stock of 10 mg/mL (which is ~17.2 mM, given this compound's MW of 580.5 g/mol ).
-
Materials: 10 mg/mL this compound stock in DMSO, pre-warmed cell culture medium, sterile tubes.
-
Procedure:
-
Thaw one aliquot of the 10 mg/mL this compound stock solution and bring it to room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mg/mL stock solution to 342 µL of pre-warmed cell culture medium to get a 1 mM solution. Mix immediately by gentle vortexing or pipetting.
-
Prepare the final working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium. This yields 1 mL of a 100 µM this compound solution.
-
The final DMSO concentration will be approximately 0.58% (v/v) from the intermediate dilution step. Always prepare a vehicle control with the same final concentration of DMSO.
-
Use the working solution immediately. Do not store aqueous dilutions.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and preparing a stable this compound working solution for cell-based assays.
References
Technical Support Center: Naringin Enzymatic Degradation and Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic degradation of naringin.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic degradation of this compound?
This compound, a flavonoid glycoside responsible for the bitter taste in citrus fruits, is enzymatically degraded by naringinase. This enzyme complex catalyzes a two-step hydrolysis process. First, α-L-rhamnosidase hydrolyzes this compound into prunin and L-rhamnose. Subsequently, β-D-glucosidase hydrolyzes prunin into the non-bitter aglycone, naringenin, and D-glucose.[1][2]
Q2: What are the primary enzymes involved in this compound degradation?
The primary enzyme is naringinase, which is a multi-enzyme complex containing two key activities:
-
α-L-rhamnosidase (EC 3.2.1.40): This enzyme cleaves the terminal α-L-rhamnose from this compound.
-
β-D-glucosidase (EC 3.2.1.21): This enzyme hydrolyzes prunin to release glucose and naringenin.[2]
Q3: What are the common microbial sources of naringinase?
Naringinase is produced by a variety of microorganisms, with fungi being the most common source for commercial production. Commonly studied sources include:
-
Fungi: Aspergillus niger, Aspergillus oryzae, Penicillium decumbens, and Rhizopus nigricans.[3][4]
-
Bacteria: Bacillus megaterium has also been identified as a producer of naringinase.
Q4: How does the enzymatic conversion of this compound to naringenin affect its biological activity?
The conversion of this compound to its aglycone, naringenin, can significantly alter its biological effects. Naringenin often exhibits more potent activity in modulating various signaling pathways. For instance, naringenin has been shown to have strong inhibitory effects on inflammatory pathways such as NF-κB and MAPK, as well as cell survival and proliferation pathways like PI3K/Akt. This conversion is crucial for its bioavailability and subsequent therapeutic effects.
Troubleshooting Guides
Naringinase Activity Assay (Davis Method)
Issue 1: No or low color development in the assay.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.
-
-
Possible Cause: Incorrect pH of the reaction buffer.
-
Solution: Verify the pH of your buffer. The optimal pH for naringinase activity is typically acidic, often between 4.0 and 5.0.
-
-
Possible Cause: Incorrect incubation temperature.
-
Solution: Check that the incubation temperature is optimal for your specific naringinase. Most naringinases have an optimal temperature between 50°C and 60°C.
-
-
Possible Cause: Substrate (this compound) degradation.
-
Solution: Prepare fresh this compound solutions. This compound can be sensitive to light and high temperatures over extended periods.
-
Issue 2: High background signal in the control (no enzyme) wells.
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, high-purity reagents. Ensure that the diethylene glycol and NaOH solutions are not contaminated.
-
-
Possible Cause: Interference from components in the sample matrix (e.g., citrus juice).
-
Solution: If using a complex sample matrix, run a sample blank containing the matrix without the enzyme to determine the background absorbance. Consider sample purification steps if interference is significant.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. When preparing reaction mixtures, create a master mix to ensure consistency across wells.
-
-
Possible Cause: Temperature fluctuations during incubation.
-
Solution: Use a calibrated water bath or incubator to maintain a stable temperature throughout the assay.
-
-
Possible Cause: Product inhibition.
-
Solution: The products of the reaction, L-rhamnose and D-glucose, can inhibit naringinase activity. Ensure that the reaction time and substrate concentration are within the linear range of the assay to minimize the effects of product inhibition.
-
HPLC Analysis of this compound and Naringenin
Issue 1: Poor peak separation or resolution.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase gradient. A common mobile phase for separating this compound and naringenin is a gradient of acetonitrile and water (with a small amount of acid, such as acetic or formic acid, to improve peak shape).
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.
-
Issue 2: Low signal intensity or no peak detected.
-
Possible Cause: Insufficient concentration of analytes.
-
Solution: Concentrate the sample before injection. Ensure that the extraction method for this compound and naringenin is efficient.
-
-
Possible Cause: Incorrect detector wavelength.
-
Solution: The optimal UV detection wavelength for both this compound and naringenin is around 280 nm.
-
Issue 3: Tailing or fronting peaks.
-
Possible Cause: Column overloading.
-
Solution: Dilute the sample before injection.
-
-
Possible Cause: Mismatched pH between the sample and the mobile phase.
-
Solution: Adjust the pH of the sample to be similar to that of the mobile phase.
-
Data Presentation
Table 1: Kinetic Parameters of Naringinase from Various Microbial Sources
| Microbial Source | K_m (mM) | V_max (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | 1.22 | 0.45 | 4.0 | 50 |
| Penicillium decumbens | 2.56 | 1.21 (μM/min) | 4.0 | 70 |
| Clavispora lusitaniae | 1.00 | 28.56 (mM) | 4.0 | 50 |
| Rhizophus stolonifer | 3.076 (mg/mL) | 3.125 (μmol/mL) | 4.0 | 65 |
Note: V_max units can vary depending on the study and the purity of the enzyme preparation.
Table 2: Common Inhibitors of Naringinase Activity
| Inhibitor | Type of Inhibition | Comments |
| L-Rhamnose | Product Inhibition | One of the end products of the this compound hydrolysis reaction. |
| D-Glucose | Product Inhibition | The other sugar end product of the complete hydrolysis of this compound. |
| Sucrose | Substrate/Product Inhibition | Can inhibit naringinase activity. |
| Fructose | Substrate/Product Inhibition | Can inhibit naringinase activity. |
| Citric Acid | Potential Inhibitor | Present in citrus juices and may reduce enzyme activity. |
| Divalent Cations (e.g., Cu²⁺, Ca²⁺) | Competitive Inhibition | Can inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Naringinase Activity Assay (Davis Method)
This colorimetric assay is based on the reaction of remaining this compound with alkaline diethylene glycol to produce a yellow-colored complex.
Materials:
-
Naringinase enzyme solution
-
This compound substrate solution (e.g., 0.1% w/v in buffer)
-
0.1 M Acetate buffer (pH 4.0)
-
90% (v/v) Diethylene glycol
-
4 M NaOH
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding the enzyme solution to the pre-warmed substrate solution in the acetate buffer. A typical reaction might consist of 0.1 mL of enzyme solution and 0.65 mL of 0.1% this compound solution.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) for a specific time (e.g., 15 minutes).
-
Stop the reaction by taking an aliquot (e.g., 0.2 mL) of the reaction mixture and adding it to 4 mL of 90% diethylene glycol.
-
Add 0.2 mL of 4N NaOH to the mixture and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer.
-
A standard curve of known this compound concentrations should be prepared to quantify the amount of this compound hydrolyzed.
-
One unit of naringinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified assay conditions.
Protocol 2: HPLC Analysis of this compound and Naringenin
This method allows for the simultaneous quantification of the substrate (this compound) and the product (naringenin).
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic or acetic acid
-
Mobile Phase B: Acetonitrile
-
This compound and naringenin standards
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of standard solutions of this compound and naringenin of known concentrations in the mobile phase to generate a calibration curve.
-
Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., an equal volume of methanol or acetonitrile) or by heat inactivation.
-
Centrifuge the samples to pellet any precipitate and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Elute the compounds using a gradient program. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute this compound and then naringenin.
-
Monitor the elution at 280 nm.
-
Identify and quantify the peaks corresponding to this compound and naringenin by comparing their retention times and peak areas to the standards.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic degradation of this compound and its analysis.
Caption: Modulation of signaling pathways by enzymatically produced naringenin.
References
Naringin-Loaded Nanoparticles: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of naringin-loaded nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, characterization, and stability testing of this compound-loaded nanoparticles.
1. Formulation & Synthesis
| Question/Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| Why is my encapsulation efficiency (EE%) so low? | - Poor affinity of this compound for the polymer/lipid matrix. - Drug leakage into the external phase during synthesis.- Inappropriate drug-to-carrier ratio: Exceeding the encapsulation capacity of the carrier material.[1]- High solubility of this compound in the external aqueous phase.- Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Optimize the drug-to-carrier ratio. Systematically test different ratios (e.g., 1:1, 1:2, 1:4) to find the optimal loading capacity.[1][2]- Select a different polymer/lipid. Choose a matrix with higher affinity for this compound. For example, PLGA and chitosan have been shown to effectively encapsulate this compound.[3][4]- Modify the pH of the aqueous phase to reduce this compound's solubility.- Adjust process parameters. Increase homogenization speed or optimize sonication energy to promote more efficient encapsulation.- Use a different synthesis method. For instance, if nanoprecipitation yields low EE%, consider a double emulsion method. |
| The resulting particle size is too large (>500 nm). | - Aggregation of nanoparticles. - Inadequate energy input during homogenization or sonication.- High polymer/lipid concentration. - Inappropriate solvent selection leading to slow diffusion and larger particle formation.- Viscosity of the organic phase is too high. | - Increase energy input. Increase stirring speed, sonication time, or homogenization pressure.- Optimize stabilizer/surfactant concentration. Use an adequate amount of stabilizers like PVA, Poloxamer-188, or Tween 80 to prevent aggregation.- Reduce the concentration of the polymer or lipid.- Test different organic solvents. Solvents with good miscibility with the aqueous phase, like acetone or ethanol, can lead to smaller particles in nanoprecipitation methods.- Control the temperature. For some methods, adjusting the temperature can influence particle size. |
| The Polydispersity Index (PDI) is high (>0.3). | - Non-uniform particle formation. - Particle aggregation. - Insufficient mixing or energy input. - Presence of impurities or undissolved material. | - Optimize stabilizer concentration. A sufficient amount of surfactant is crucial for maintaining a monodisperse suspension.- Increase homogenization/sonication time and intensity to ensure uniform particle size reduction.- Filter all solutions (polymer, drug, aqueous phase) before use to remove any particulate matter.- Control the rate of addition of the organic phase to the aqueous phase; a slower, controlled addition often results in a more uniform particle size distribution. |
| Precipitation or aggregation is observed during synthesis. | - Exceeding the encapsulation capacity of the carrier material.- Poor colloidal stability due to insufficient surface charge or steric hindrance.- Incompatible solvent systems. - Suboptimal pH leading to polymer or drug precipitation. | - Decrease the initial drug concentration or increase the carrier amount.- Ensure adequate stabilizer/surfactant is used.- Check the zeta potential. A value greater than |
2. Characterization
| Question/Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| How do I accurately measure Encapsulation Efficiency (EE%)? | - Ineffective separation of free drug from the nanoparticles.- Drug degradation during the measurement process.- Inaccurate quantification method (e.g., standard curve issues in HPLC or UV-Vis). | - Use a reliable separation technique. Ultracentrifugation is common. Ensure the centrifugation speed and time are sufficient to pellet the nanoparticles completely without causing drug leakage.- Validate your analytical method (e.g., HPLC). Ensure linearity, accuracy, and precision in the concentration range of your samples.- Calculate EE% using the following formula: EE% = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100- Determine the free drug in the supernatant after separating the nanoparticles. |
| My Zeta Potential value is close to zero, what does this mean? | - The surface of the nanoparticles is neutrally charged. - The measurement buffer (dispersant) is inappropriate. High ionic strength of the dispersant can compress the electrical double layer, leading to an artificially low reading. | - A zeta potential close to zero (-10 mV to +10 mV) indicates low colloidal stability and a high tendency for aggregation.- Modify the nanoparticle surface. Use charged polymers (e.g., chitosan for positive charge) or surfactants.- Measure the sample in a low ionic strength medium, such as deionized water or a very dilute buffer (e.g., 1 mM NaCl), to get an accurate reading of the surface charge. |
| TEM/SEM images show irregular or aggregated particles. | - The formulation itself is aggregated (see troubleshooting above).- The sample preparation for imaging is causing artifacts. For example, rapid drying can induce aggregation. | - Re-optimize the formulation to improve stability and achieve spherical morphology.- Optimize sample preparation for microscopy. For TEM, ensure proper staining and dispersion on the grid. For SEM, use an appropriate sputter coating and avoid overly concentrated samples. |
3. Stability & Storage
| Question/Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| My nanoparticles are aggregating during storage. | - Insufficient electrostatic or steric stabilization (low zeta potential).- Inappropriate storage temperature. - Degradation of the polymer or stabilizer over time. | - Lyophilize (freeze-dry) the nanoparticles for long-term storage. Use a cryoprotectant (e.g., mannitol, trehalose) to prevent aggregation during the process.- Store liquid suspensions at 4°C to slow down particle movement and degradation. Do not freeze unless a cryoprotectant is used, as ice crystal formation can destroy the particles.- Ensure the zeta potential is sufficiently high (> |
| The drug is leaking from the nanoparticles over time. | - Drug is adsorbed to the surface rather than encapsulated in the core.- Polymer/lipid matrix degradation. - Swelling of the nanoparticle matrix in the aqueous storage medium. | - Optimize the formulation to ensure core encapsulation. A burst release in initial in vitro release studies often indicates a high amount of surface-adsorbed drug.- Select a more stable carrier. For example, polymers with a slower degradation rate like high molecular weight PLGA.- Store the formulation as a lyophilized powder to prevent drug leakage in an aqueous environment. |
Data Presentation: Optimization Parameters
The following tables summarize quantitative data from studies on this compound and naringenin nanoparticles, providing a reference for formulation development.
Table 1: Effect of Formulation Variables on PLGA Nanoparticle Characteristics
| Formulation Code | Polymer | Stabilizer System | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Optimized (FN4) | PLGA | Poloxamer-188 & Sodium Deoxylate (1:1) in 2% PVA | 179.7 ± 2.1 | 0.206 | ~74% | -9.18 |
Table 2: Effect of Drug-to-Carrier Ratio on Naringenin-TPGS Nanoparticles
| Sample | Drug/Carrier Ratio (Naringenin/TPGS) | Drug Loading Content (%) | Particle Size (nm) | PDI | Reference |
| 1 | 1/1 | 18.3 | 201.3 | 0.254 | |
| 2 | 2/1 | 29.5 | 195.4 | 0.231 | |
| 3 | 3/1 | 35.8 | 182.2 | 0.216 | |
| 4 | 4/1 | 41.2 | 189.7 | 0.225 | |
| 5 | 6/1 | N/A (Precipitation) | N/A | N/A |
Table 3: Comparison of Different this compound Nanoparticle Formulations
| Carrier System | Preparation Method | Particle Size (nm) | PDI | EE% | Reference |
| Chitosan/TPP | Ionic Gelation | ~93 | <0.3 (Implied) | N/A | |
| β-lactoglobulin | Heat Treatment | 227 | 0.213 | 38.6% | |
| Lecithin/Chitosan/TPGS | Hybrid Nanoparticles | 246 ± 8.3 | 0.23 | 83.5 ± 2.1% | |
| Solid Lipid (Compritol®) | Emulsification/Diffusion | ~50 | 0.15 | 97.9% | |
| Eudragit® L100 | Nanoprecipitation | ~121 | <0.1 | >80% |
Experimental Protocols
Protocol 1: Preparation of this compound-PLGA Nanoparticles via Solvent Emulsification-Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound in a biodegradable polymer.
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent system (e.g., 4 mL of acetone-ethanol, 2:1 v/v).
-
Mix thoroughly using a vortex or sonicator until all components are fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer. For example, dissolve polyvinyl alcohol (PVA) to a final concentration of 2% (w/v) in deionized water. Other stabilizers like Poloxamer-188 can also be used.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) or probe sonication on an ice bath.
-
Continue homogenization/sonication for 5-10 minutes to form a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the free, unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water to wash away excess stabilizer and free drug.
-
Repeat the centrifugation and washing step two more times.
-
-
Storage/Lyophilization:
-
Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% mannitol).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder for long-term storage.
-
Protocol 2: Preparation of Naringenin Nanoparticles via Wet Media Milling
This is a top-down method effective for poorly water-soluble drugs.
-
Preparation of Slurry:
-
Disperse naringenin (e.g., 30 mg) and a stabilizer such as D-α-tocopherol polyethylene glycol succinate (TPGS) (e.g., 10 mg) in deionized water (e.g., 2 mL) in a suitable vial.
-
-
Milling Process:
-
Add milling media, such as zirconia beads (e.g., 10 g of 0.4-0.6 mm beads), to the slurry.
-
Place the vial on a magnetic stirrer and stir at a controlled temperature and speed (e.g., 50°C at 300 rpm) for a defined period (e.g., 2 hours). These parameters should be optimized to achieve the desired particle size.
-
-
Separation and Collection:
-
After the milling process is complete, allow the zirconia beads to settle at the bottom of the vial.
-
Carefully collect the supernatant, which is the aqueous suspension of naringenin nanoparticles, using a pipette.
-
-
Characterization:
-
The resulting nanoparticle suspension can be directly used for characterization (particle size, PDI, etc.) or further processed (e.g., lyophilized).
-
Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting workflow for high Polydispersity Index (PDI).
Caption: Naringenin's inhibition of the NF-κB signaling pathway.
References
- 1. Optimization of Naringenin Nanoparticles to Improve the Antitussive Effects on Post-Infectious Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Naringin Hydrolysis to Naringenin: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of naringin hydrolysis to naringenin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my naringenin yield unexpectedly low?
A1: Low yield can stem from several factors related to your substrate, catalyst, or reaction conditions.
-
Suboptimal Reaction Conditions: The efficiency of both enzymatic and acid hydrolysis is highly dependent on parameters like temperature, pH, and reaction time. For enzymatic hydrolysis, operating outside the optimal range for your specific naringinase can drastically reduce its activity. For acid hydrolysis, insufficient temperature or time can lead to an incomplete reaction.
-
Enzyme Inactivation: If using enzymatic hydrolysis, your naringinase may have lost activity. This can be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your reaction mixture. For instance, the production of naringinase can be repressed by glucose, a byproduct of the hydrolysis itself.[1]
-
Incomplete Hydrolysis: The reaction may not have run to completion. This can be verified by monitoring the reaction over time using techniques like HPLC. Factors such as insufficient enzyme concentration, inadequate mixing, or a reaction time that is too short can all contribute.
-
Substrate Quality: The purity of your starting this compound can impact the final yield. Impurities may interfere with the reaction or complicate the purification of naringenin.
-
Product Degradation: Naringenin can be sensitive to harsh conditions. In acid hydrolysis, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired product.
Q2: My naringinase enzyme appears to be inactive or has very low activity. What are the potential causes?
A2: Several factors can lead to diminished or complete loss of naringinase activity.
-
Incorrect pH: Naringinase is an enzyme complex that exhibits optimal activity within a specific acidic pH range.[2] For free naringinase, the optimal pH is often around 4.0, while for some immobilized enzymes, it can shift to 3.5.[3] Operating outside this range can lead to a significant loss of activity.
-
Suboptimal Temperature: Temperature is a critical factor. For free naringinase, maximum activity is often observed between 50-70°C.[3][4] However, for immobilized naringinase, this optimum temperature can shift. Exceeding the optimal temperature can lead to irreversible thermal denaturation of the enzyme.
-
Improper Storage: Enzymes are sensitive to storage conditions. Naringinase should be stored at the recommended temperature (typically refrigerated or frozen) to maintain its activity over time.
-
Presence of Inhibitors: Components in your reaction mixture, such as certain metal ions or organic solvents from a crude this compound extract, could be inhibiting the enzyme.
-
Byproduct Inhibition: The products of the hydrolysis reaction, glucose and naringenin, can sometimes inhibit enzyme activity, although this is less common for naringinase.
Q3: I'm observing incomplete hydrolysis, with significant amounts of prunin or unreacted this compound remaining. How can I drive the reaction to completion?
A3: To achieve complete hydrolysis of this compound to naringenin, consider the following optimizations:
-
Increase Enzyme Concentration: A higher concentration of naringinase can increase the reaction rate. Studies have shown that the degree of this compound hydrolysis increases linearly up to a certain enzyme concentration.
-
Optimize Reaction Time: The hydrolysis of this compound is a two-step process. Ensure you are allowing sufficient time for both the conversion of this compound to prunin and the subsequent conversion of prunin to naringenin. A time-course study is recommended to determine the optimal reaction duration. For example, a 65.44% yield was achieved after 71 hours under specific conditions.
-
Ensure Proper Mixing: Inadequate agitation can lead to poor substrate-enzyme interaction, especially with immobilized enzymes or in viscous solutions. Continuous stirring or shaking is crucial.
-
Re-evaluate pH and Temperature: Double-check that your reaction is being conducted at the optimal pH and temperature for your specific naringinase, as even small deviations can significantly impact the activity of the β-D-glucosidase component responsible for the final hydrolysis step.
Q4: During acid hydrolysis, I'm getting a lot of byproducts and the final product is difficult to purify. How can I improve this?
A4: Acid hydrolysis is effective but can be less selective than enzymatic methods. To minimize byproduct formation:
-
Use Organic Acids: Utilizing an organic acid solution instead of a strong mineral acid like sulfuric acid can result in a higher yield and a purer product with a better taste profile, which simplifies downstream purification.
-
Optimize Acid Concentration and Temperature: Use the lowest effective acid concentration and temperature to achieve hydrolysis. While higher temperatures can speed up the reaction, they also increase the likelihood of side reactions and product degradation. Microwave-assisted acid hydrolysis can significantly shorten reaction times (e.g., 10 minutes at 120°C), potentially reducing byproduct formation.
-
Control Reaction Time: Precisely control the hydrolysis time. Over-exposure to acidic conditions can lead to the degradation of naringenin.
-
Consider a Biphasic System: A biphasic system, for example using 2% sulfuric acid with water and chloroform, can help to remove the naringenin product from the aqueous acidic phase as it is formed, protecting it from degradation and driving the reaction forward.
Q5: My immobilized naringinase loses its activity after just a few cycles. How can I improve its operational stability?
A5: Enhancing the stability of immobilized enzymes is key for their reusability.
-
Choice of Support Material: The material used for immobilization plays a crucial role. Supports like chitosan microspheres, magnetic nanoparticles, and polyvinyl alcohol gel have shown good performance.
-
Immobilization Method: The method of attachment is critical. Covalent binding or cross-linking often provides greater stability than simple physical adsorption. For instance, crosslinking naringinase with dextran aldehyde after immobilization has been shown to retain over 80% of initial activity after 10 cycles.
-
Post-Immobilization Treatment: Treatments such as chemical amination of the enzyme before immobilization on polydopamine-coated nanoparticles can significantly increase immobilization yields and improve thermal stability.
-
Washing and Storage Between Cycles: Ensure that the immobilized enzyme is thoroughly washed with an appropriate buffer to remove any residual substrate or product between cycles. Store the immobilized enzyme under recommended conditions (e.g., in a buffer at 4°C) to prevent denaturation.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about this compound hydrolysis.
Q1: What are the primary methods for hydrolyzing this compound to produce naringenin?
A1: The two main methods for converting this compound to its aglycone form, naringenin, are enzymatic hydrolysis and acid hydrolysis.
-
Enzymatic Hydrolysis: This method uses the enzyme complex naringinase, which contains α-L-rhamnosidase and β-D-glucosidase activities. It is highly specific and operates under mild conditions, preserving the integrity of the naringenin product.
-
Acid Hydrolysis: This chemical method typically involves heating this compound in the presence of an acid, such as sulfuric acid or an organic acid. It is often faster but can be less specific, potentially leading to byproduct formation.
-
Other Methods: Advanced techniques like microwave-assisted acid hydrolysis and hydrolysis combined with ultrasound-assisted extraction have been developed to improve efficiency and yield.
Q2: What is naringinase and how does it catalyze the hydrolysis of this compound?
A2: Naringinase is an enzyme complex that catalyzes the complete deglycosylation of this compound in a two-step reaction.
-
First, the α-L-rhamnosidase (EC 3.2.1.40) component hydrolyzes this compound, splitting it into L-rhamnose and an intermediate compound called prunin.
-
Second, the β-D-glucosidase (EC 3.2.1.21) component acts on prunin, hydrolyzing it to D-glucose and the final product, naringenin. The resulting naringenin is tasteless, which is why naringinase is widely used in the food industry to debitter citrus juices.
Caption: Enzymatic hydrolysis pathway of this compound to naringenin.
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: To maximize the efficiency of this compound hydrolysis using naringinase, the following parameters should be carefully optimized:
-
pH: The optimal pH is typically in the acidic range, around 3.5 to 4.5.
-
Temperature: The ideal temperature is generally between 40°C and 70°C, depending on whether the enzyme is free or immobilized.
-
Enzyme Concentration: The reaction rate is directly influenced by the amount of enzyme used. The optimal concentration should be determined experimentally to balance conversion efficiency and cost.
-
Substrate Concentration: While a higher substrate concentration can increase throughput, very high concentrations may lead to substrate inhibition in some cases.
-
Reaction Time: Sufficient time must be allowed for the two-step hydrolysis to complete. This can range from a few hours to over 70 hours depending on other conditions.
Q4: What are the pros and cons of enzymatic versus acid hydrolysis?
A4: Both methods have distinct advantages and disadvantages that make them suitable for different applications.
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High: Targets specific glycosidic bonds, leading to fewer byproducts and a purer final product. | Low: Can cause non-specific bond cleavage and degradation of the product, leading to impurities. |
| Conditions | Mild: Operates at moderate temperatures and near-neutral pH, preserving the product's integrity. | Harsh: Requires high temperatures and strong acids, which can degrade naringenin. |
| Cost | Higher: Enzymes can be expensive, although immobilization allows for reuse, reducing long-term costs. | Lower: Acids and heat are generally less expensive raw materials. |
| Reaction Time | Longer: Enzymatic reactions can be slower, sometimes requiring many hours for completion. | Shorter: Reactions, especially with microwave assistance, can be very rapid (minutes). |
| Environmental | Greener: Biodegradable catalyst and milder conditions result in a more environmentally friendly process. | Less Green: Use of strong acids and potential for hazardous waste. |
Q5: How can I effectively monitor the progress of the hydrolysis reaction?
A5: Monitoring the reaction is crucial for optimization. The most common and effective method is High-Performance Liquid Chromatography (HPLC) .
-
HPLC Analysis: This technique allows for the separation and quantification of this compound, the intermediate prunin, and the final product naringenin in your reaction mixture at different time points. By tracking the decrease in the this compound peak and the increase in the naringenin peak, you can accurately determine the reaction rate and the final conversion yield.
Experimental Protocols & Data
Protocol 1: Enzymatic Hydrolysis with Free Naringinase
This protocol is a general guideline for the hydrolysis of this compound using a commercial free naringinase solution.
Caption: General workflow for an enzymatic hydrolysis experiment.
-
Preparation: Prepare a 0.1% (w/v) this compound solution in a 0.1 M McIlvaine buffer (pH 4.0).
-
Reaction Setup: In a conical flask, add the this compound solution and the naringinase enzyme solution (e.g., to a final concentration of 0.2 mg/mL).
-
Incubation: Place the flask in a shaking incubator set to 50°C and 150 rpm.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 30, 60, 120, 300 minutes).
-
Reaction Quenching: To stop the reaction in each sample, immediately heat it in a boiling water bath for 5 minutes to denature the enzyme.
-
Analysis: Filter the samples and analyze them by HPLC to determine the concentrations of this compound and naringenin.
Protocol 2: Acid Hydrolysis with Microwave Assistance
This protocol describes a rapid acid hydrolysis method.
-
Preparation: Dissolve 1 gram of this compound in 10 mL of water in a microwave-safe reaction vessel.
-
Acid Addition: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Microwave Irradiation: Heat the vessel in a microwave reactor to 120°C. Maintain this temperature for 10 minutes.
-
Cooling and Precipitation: After the reaction, cool the vessel to room temperature. The naringenin product will precipitate out of the solution.
-
Purification: Filter the crude product, wash it with water until neutral, and then recrystallize from an appropriate solvent (e.g., ethanol solution) to obtain pure naringenin.
Data Summary Tables
Table 1: Optimized Conditions for Enzymatic this compound Hydrolysis
| Enzyme State | Support Material | pH | Temp. (°C) | Time | This compound Reduction / Yield | Citation |
| Free Enzyme | - | 4.0 | 70 | - | Max. Activity | |
| Free Enzyme | - | - | 50 | 4 hrs | 86% Reduction | |
| Immobilized | Celite (Adsorption) | 3.5 | 60 | - | Max. Activity | |
| Immobilized | Ca-Alginate Beads | - | 55 | 3 hrs | 84% Hydrolysis | |
| Immobilized | κ-carrageenan | - | - | 2 hrs | 65% Hydrolysis | |
| Immobilized | Magnetic Nanoparticles | 5.0 | 28 | 4 hrs | 31.9% Activity Recovery | |
| Immobilized | Chitosan Microspheres | - | 40 | 1 hr | 62.5% Hydrolysis |
Table 2: Optimized Conditions for Acid-Based this compound Hydrolysis
| Method | Acid | Solvent | Temp. (°C) | Time | Yield | Citation |
| Microwave | Sulfuric Acid | Water | 120 | 10 min | ~90% | |
| Autoclave | Organic Acid | Water | 90-130 | 1-4 hrs | High Yield | |
| Biphasic System | 2% Sulfuric Acid | Water/Chloroform | - | - | 67% | |
| Modified Acidic | 2 M HCl | 70% Ethanol | 50 | 20 min | - |
References
Naringin and Drug Interaction Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between naringin and various drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound interacts with drugs?
A1: this compound primarily interacts with drugs through two main mechanisms:
-
Inhibition of Drug Transporters: this compound is a potent inhibitor of several drug transporters, most notably the Organic Anion Transporting Polypeptides (OATPs), particularly OATP1A2 and OATP2B1. This inhibition can significantly decrease the absorption and bioavailability of drugs that are substrates of these transporters.[1][2][3][4]
-
Modulation of Cytochrome P450 (CYP) Enzymes: While generally considered a weaker inhibitor of CYP enzymes compared to its aglycone, naringenin, this compound can still influence their activity.[5] It has been shown to have some inhibitory effects on CYP3A4 and CYP1A2. It's important to note that the furanocoumarins also present in grapefruit juice are more potent inhibitors of CYP3A4.
Q2: What is the significance of the this compound-fexofenadine interaction?
A2: The interaction between this compound and the antihistamine fexofenadine is a well-documented example of OATP inhibition. This compound significantly reduces the oral bioavailability of fexofenadine by inhibiting its uptake from the gut, which is mediated by OATP1A2. This interaction serves as a classic clinical model for studying the effects of OATP inhibition by natural products.
Q3: Does this compound itself inhibit CYP enzymes, or is it its metabolite, naringenin?
A3: Both this compound and its aglycone metabolite, naringenin, can inhibit CYP enzymes. However, naringenin is generally a more potent inhibitor. In the gut, this compound can be hydrolyzed to naringenin by intestinal bacteria, which can then exert a more significant inhibitory effect on intestinal CYP3A4.
Q4: What are the clinical implications of this compound-drug interactions?
A4: The clinical implications depend on the mechanism of interaction and the specific drug involved.
-
Decreased Drug Efficacy: For drugs that are substrates of OATP transporters (e.g., fexofenadine), co-administration with this compound can lead to reduced absorption and lower plasma concentrations, potentially resulting in a loss of therapeutic effect.
-
Increased Drug Toxicity: While less pronounced for this compound itself compared to other grapefruit juice components, inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme. This can increase the risk of adverse effects and toxicity.
Troubleshooting Guides for In Vitro Experiments
This section addresses common issues encountered during in vitro studies of this compound-drug interactions.
Issue 1: Low Solubility of this compound or Naringenin
-
Problem: this compound and especially naringenin have poor water solubility, which can lead to precipitation in aqueous assay buffers and inaccurate results.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO. However, be mindful of the final DMSO concentration in the assay, as high concentrations can affect cell viability and enzyme activity.
-
Sonication: Sonication can help to dissolve the compounds in the stock solution.
-
Complexation with Cyclodextrins: For naringenin, complexation with hydroxypropyl-β-cyclodextrin has been shown to enhance its solubility.
-
Precipitation Check: Before starting the experiment, visually inspect the highest concentration of your test compound in the final assay buffer for any signs of precipitation. You can also centrifuge a sample and analyze the supernatant to confirm the soluble concentration.
-
Issue 2: Autofluorescence Interference in Fluorescence-Based Assays
-
Problem: this compound and naringenin are flavonoids and can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays used to measure enzyme or transporter activity.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Include a control well with the compound at the highest concentration but without the fluorescent substrate to measure its background fluorescence.
-
Use a Different Detection Method: If interference is significant, consider using a non-fluorescent detection method, such as LC-MS/MS, to measure the formation of the metabolite or the transport of the substrate.
-
Wavelength Selection: If possible, select excitation and emission wavelengths for your assay that minimize the overlap with the fluorescence spectrum of this compound or naringenin.
-
Issue 3: Metabolic Conversion of this compound to Naringenin during the Assay
-
Problem: If your in vitro system (e.g., certain cell lines, gut sac preparations) contains enzymes that can hydrolyze this compound to naringenin, you may be observing the combined effect of both compounds.
-
Troubleshooting Steps:
-
Use a Stable System: For studying the direct effect of this compound, use systems with low metabolic activity, such as recombinant enzyme systems or specific transfected cell lines that lack the necessary hydrolytic enzymes.
-
Analyze for Both Compounds: At the end of the incubation, analyze the assay medium for the presence of both this compound and naringenin using a validated analytical method (e.g., HPLC) to understand the extent of conversion.
-
Test Naringenin Separately: Conduct parallel experiments with naringenin to understand its individual contribution to the observed effect.
-
Quantitative Data Summary
The following tables summarize the inhibitory potential of this compound and naringenin on various drug transporters and metabolizing enzymes.
Table 1: Inhibitory Potency (IC50) of this compound and Naringenin on Drug Transporters
| Transporter | Substrate | This compound IC50 (µM) | Naringenin IC50 (µM) |
| OATP1A2 | Fexofenadine | 3.6 | - |
| OATP2B1 | Estrone-3-sulfate | 4.63 | 49.2 |
| P-glycoprotein (P-gp) | Digoxin | - | >100 |
Table 2: Inhibitory Potency (IC50/Ki) of this compound and Naringenin on CYP Enzymes
| Enzyme | Substrate | This compound IC50/Ki (µM) | Naringenin IC50/Ki (µM) |
| CYP3A4 | Testosterone | >200 | 12.1 |
| CYP2C9 | - | 29.6 | 38.2 |
| CYP1A2 | Caffeine | Ki = 7-29 | - |
Experimental Protocols
Protocol 1: In Vitro OATP1B1 Inhibition Assay using Transfected HEK293 Cells
This protocol describes a method to assess the inhibitory potential of this compound on OATP1B1-mediated uptake of a probe substrate.
-
Cell Culture: Maintain HEK293 cells stably transfected with OATP1B1 and mock-transfected HEK293 cells in appropriate culture medium.
-
Assay Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed Krebs-Henseleit buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with buffer containing various concentrations of this compound or a positive control inhibitor (e.g., rifampicin).
-
Initiate the uptake by adding the buffer containing the OATP1B1 probe substrate (e.g., [³H]-estradiol-17β-glucuronide) and the corresponding concentration of this compound.
-
After a defined incubation time (e.g., 2 minutes), stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from that in OATP1B1-transfected cells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to evaluate the inhibitory effect of this compound on CYP3A4 activity using a fluorescent probe.
-
Materials: Pooled human liver microsomes (HLMs), CYP3A4 fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC), NADPH regenerating system, and a fluorescence plate reader.
-
Assay Procedure:
-
In a 96-well black plate, add HLMs, phosphate buffer, and various concentrations of this compound or a positive control inhibitor (e.g., ketoconazole).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the BFC substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration and fitting the data to a suitable model.
-
Visualizations
Caption: Mechanism of this compound-drug interactions in the intestine.
Caption: Workflow for an in vitro OATP inhibition assay.
References
- 1. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin and interindividual variability in interaction of coumarin with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Scaling Up Naringin Isolation
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for scaling up the isolation of naringin from natural sources, primarily citrus peels.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound yield is significantly lower than reported values. What are the common causes and solutions?
A1: Low yields are a frequent issue when scaling up. Several factors can be responsible:
-
Suboptimal Solvent Choice: The polarity of the solvent is crucial. While various alcohols are effective, 80% ethanol has been identified as optimal for achieving high this compound concentrations in some studies.[1] Using pure ethanol may decrease yield due to a polarity mismatch.[1]
-
Inefficient Extraction Time & Temperature: this compound yield increases with time and temperature up to a certain point, after which degradation can occur. Optimal conditions have been reported around 27-30 minutes at 60-66°C for ultrasound-assisted methods and longer for maceration.[1][2] Exceeding 70°C may lead to thermal degradation and reduced yield.[1]
-
Inadequate Solid-to-Liquid Ratio: A higher solvent volume generally improves extraction efficiency. Ratios around 1:25 to 1:56 (g/mL) have been used effectively.
-
Insufficient Pre-treatment: The source material should be dried and ground into a fine powder. This increases the surface area, allowing for better solvent penetration and more efficient extraction.
-
Material Variability: The concentration of this compound can vary significantly between different citrus species, cultivars, and even the specific part of the peel (albedo vs. flavedo).
Solution: Systematically optimize your parameters. Start with the recommended conditions from literature (see table below) and adjust one variable at a time (e.g., solvent concentration, temperature) to find the optimal conditions for your specific source material and equipment. Ultrasound-assisted extraction (UAE) can significantly reduce extraction time and improve yields.
Q2: The purity of my isolated this compound is low, and the crystals are off-color. How can I improve this?
A2: Purity is compromised by co-extracted compounds like pectins, lipids, and other flavonoids.
-
Pectin Contamination: Pectins are a major impurity. An alkaline treatment step using calcium hydroxide to adjust the pH to 11-11.5 can precipitate pectin as calcium pectate, which can then be filtered off.
-
Non-Polar Impurities: A liquid-liquid extraction using a non-polar solvent like n-hexane can effectively remove oils, fats, and other non-polar compounds from your aqueous extract.
-
Crystallization Issues: The crystallization process is critical for purity. Adding a small amount of a non-solvent like dichloromethane (14-15% v/v) to the aqueous solution can significantly improve the yield and quality of this compound crystals. Ensure the solution is cooled slowly at 4°C for at least 24 hours to allow for proper crystal formation.
-
Chromatography: For very high purity, purification using macroporous adsorption resins (e.g., HPD600, DM101) is an effective final step.
Q3: I'm having trouble crystallizing this compound from the aqueous solution. What should I do?
A3: Successful crystallization depends on concentration, pH, temperature, and the absence of impurities.
-
Ensure Sufficient Concentration: Concentrate your aqueous extract to increase the this compound saturation. A rotary evaporator is ideal for this.
-
Optimize pH: The optimal pH for this compound crystallization is reported to be between 4.0 and 4.5. Adjust the pH of your solution with an acid like HCl before cooling.
-
Use a Co-solvent: As mentioned, adding dichloromethane to the aqueous solution before cooling has been shown to dramatically increase crystallization yield.
-
Allow Sufficient Time: Crystallization is not instantaneous. Store the solution at a low temperature (e.g., 4°C) for 24-72 hours to allow crystals to form and grow.
Q4: Can I use fresh citrus peels instead of dried ones?
A4: Yes, using fresh peels is possible and can even be advantageous. A direct hot methanol extraction of fresh grapefruit albedo has been shown to yield higher amounts of this compound in less time because it bypasses the lengthy air-drying stage. However, be aware that the high water content in fresh peels will dilute your extraction solvent, which may need to be accounted for.
Data Presentation: this compound Extraction Parameters
The following table summarizes quantitative data from various studies on this compound isolation, providing a comparative overview of different methodologies.
| Natural Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield / Purity |
| Citrus maxima (Pomelo) | Maceration & Crystallization | Methanol, then Water/DCM | 70 | 3 days (maceration) | 20-24 mg/g DW; >98% Purity |
| Citrus maxima (Pomelo) | Hot Extraction & Crystallization | 80% Ethanol | 60 | 27 min | 99.5% Purity |
| Citrus paradisi (Grapefruit) | Ultrasound-Assisted (UAE) | 1:56.51 g/mL ratio | 74.79 | 1.58 h | 36.25 mg/g |
| Citrus sinensis (Orange) | Ultrasound-Assisted (UAE) | Ethanol | 65.5 | 30 min | 2.02 mg/g |
| Citrus maxima (Pomelo) | Maceration & Partition | Methanol | Room Temp. | 3 days | N/A (Pure compound isolated) |
| Citrus paradisi (Grapefruit) | Hot Extraction (Fresh Peels) | Methanol | 55 | 1 h (x2) | Higher yield than dried peels |
DW = Dry Weight
Experimental Protocols
Protocol 1: Methanol Extraction with Dichloromethane-Assisted Crystallization
This method is efficient for achieving high-purity this compound crystals on a large scale.
-
Sample Preparation: Dry the albedo (white, spongy part) of citrus peels at 50°C. Grind the dried peels into a fine powder.
-
Maceration: Macerate 100g of the dried peel powder in 1.5 L of methanol at room temperature for 3 days.
-
Filtration and Concentration: Filter the slurry to separate the methanol extract from the solid peel residue. Concentrate the methanol extract to dryness using a rotary evaporator at 45°C.
-
Aqueous Dissolution: Add 1.5 L of water to the dried extract. Heat the mixture to 70°C and stir for 2 hours until the extract is fully dissolved.
-
Crystallization: Add 350 mL of dichloromethane (DCM) to the hot aqueous solution (final concentration ~14-15% v/v DCM). Stir vigorously and then leave the mixture undisturbed at room temperature (25°C) for 4 days. This compound crystals will form in the upper aqueous layer.
-
Collection and Drying: Collect the crystals by filtration. Wash briefly with cold water and then air-dry or dry in an oven at 50°C. The resulting crystals should have >98% purity.
Protocol 2: Ultrasound-Assisted Extraction (UAE) and Purification
This method utilizes ultrasonication to reduce extraction time and is optimized using response surface methodology.
-
Sample Preparation: Dry and pulverize citrus peels.
-
Ultrasonic Extraction: Mix the peel powder with the extraction solvent at a material-to-liquid ratio of 1:56.51 (g/mL). Place the mixture in an ultrasonic bath set to a frequency of 28.05 KHz. Heat the extraction to 74.79°C and sonicate for 1.58 hours.
-
Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate to a smaller volume using a rotary evaporator.
-
Resin Purification:
-
Adjust the pH of the concentrated extract to 3.5.
-
Load the extract onto a pre-treated DM101 macroporous adsorption resin column at a flow rate of 1.5 mL/min. The optimal loading concentration is 0.075 mg/mL.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed this compound using an appropriate solvent (e.g., an ethanol solution).
-
-
Final Processing: Concentrate the eluate to dryness to obtain purified this compound. The average yield after purification is reported to be around 77.56%.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for isolating this compound from citrus peels.
Key Signaling Pathways Modulated by this compound
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Naringin and Naringenin
For Researchers, Scientists, and Drug Development Professionals
Naringin, a flavanone glycoside found abundantly in citrus fruits, and its aglycone, naringenin, are subjects of extensive research due to their wide-ranging pharmacological effects. While structurally similar, the presence of a neohesperidoside sugar moiety on this compound significantly influences its bioavailability and bioactivity compared to naringenin. This guide provides an objective comparison of their performance in key biological activities, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Pharmacokinetics and Bioavailability: A Fundamental Difference
The primary distinction in the in vivo action of this compound and naringenin lies in their absorption and metabolism. This compound is poorly absorbed in the gastrointestinal tract. Intestinal microorganisms hydrolyze it into its aglycone form, naringenin, which is then absorbed.[1] This conversion process is a critical determinant of the bioactivity observed after oral administration of this compound.
| Parameter | This compound | Naringenin | Reference(s) |
| Oral Bioavailability | ~5-9% | ~15% | [1] |
| Metabolism | Converted to naringenin by gut microbiota before significant absorption. | Undergoes Phase I and Phase II metabolism in the intestine and liver. | [1] |
Comparative Bioactivity: Quantitative Insights
Naringenin generally exhibits more potent bioactivity in in vitro studies than its glycoside precursor, this compound. This is often attributed to the structural difference caused by the sugar moiety, which can affect interaction with cellular targets.[2]
Antioxidant Activity
Naringenin consistently demonstrates superior free radical scavenging activity compared to this compound. The glycosylation of naringenin to form this compound appears to attenuate its antioxidant potential.[3]
| Assay / Activity | This compound's Performance | Naringenin's Performance | Reference(s) |
| Hydroxyl Radical Scavenging | Less effective | More effective | |
| Superoxide Radical Scavenging | Less effective | More effective | |
| Lipid Peroxidation Protection | Less effective | More effective in a dose-dependent manner | |
| DPPH Radical Scavenging | Reported to have higher mitigating effect in one study | Generally considered a potent scavenger | |
| DNA Damage Reduction | Effective | Equally effective as this compound |
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties by modulating key signaling pathways like NF-κB and MAPK. However, studies comparing them directly often show differences in potency against specific inflammatory mediators.
| Inflammatory Mediator | This compound's Inhibitory Effect | Naringenin's Inhibitory Effect | Reference(s) |
| TNF-α | Less potent than its isomer narirutin | Weakest inhibitory effect compared to its glycosides | |
| NO and iNOS | Less potent than its isomer narirutin | Weakest inhibitory effect compared to its glycosides | |
| IL-1β and COX-2 | Comparable to its isomer narirutin | Weaker inhibitory effect | |
| NF-κB Pathway | Suppresses pathway | Suppresses pathway, primarily reducing p38 phosphorylation |
Anticancer Activity
This compound and naringenin have been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger autophagy through various signaling pathways. Naringenin is often reported to be a more potent inhibitor of cell proliferation than this compound.
| Cancer Cell Line / Activity | This compound's Effect (Concentration) | Naringenin's Effect (Concentration) | Reference(s) |
| Cell Proliferation | Weaker inhibitor than naringenin | Significant antiproliferative activity (>0.04 mM) | |
| HT-29 (Colon Cancer) | Inhibits proliferation | Inhibits proliferation (0.71–2.85 mM) | |
| SiHa (Cervical Cancer) | IC50 of 750μM | - | |
| A549 (Lung Cancer) | - | Reduces viability to 51.4% (100 µmol/L) and 32.1% (200 µmol/L) | |
| HepG2 (Liver Cancer) | - | Induces apoptosis; significant growth inhibition (80–320 μM) | |
| Osteosarcoma Cells | - | Induces apoptosis and inhibits proliferation in a dose-dependent manner |
Signaling Pathways
This compound and naringenin modulate several critical signaling pathways involved in cell survival, proliferation, inflammation, and metabolism. Their ability to interact with these pathways underscores their therapeutic potential.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound, naringenin, and a standard antioxidant (e.g., Trolox, Vitamin C) in methanol.
-
Create a series of working concentrations (e.g., 1 to 100 µg/mL) for each test compound by serial dilution.
-
Prepare a fresh 0.002% w/v solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate or test tubes, mix the DPPH solution with the test compound solutions in a 1:1 ratio. A blank containing only DPPH solution and methanol is also prepared.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound.
Cell Viability Assay (MTT/SRB Assay for Anticancer Activity)
These colorimetric assays are used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, SiHa, HepG2) in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or naringenin (e.g., 10 to 200 µmol/L) for a specified duration (e.g., 24 or 48 hours). A positive control (e.g., cisplatin) and an untreated control are included.
-
For MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
-
For SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at ~510 nm.
-
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LPS-Induced Inflammation in Macrophages (Anti-inflammatory Assay)
This in vitro model is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or naringenin for a period (e.g., 2 hours).
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 500 ng/mL) to induce an inflammatory response. An unstimulated control group is maintained.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Mediator Measurement:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
-
Western Blot Analysis: Lyse the cells to extract proteins. Analyze the expression and phosphorylation status of key inflammatory pathway proteins (e.g., iNOS, COX-2, NF-κB, p38) via Western blotting to elucidate the mechanism of action.
Conclusion
The available evidence strongly indicates that naringenin, the aglycone, is generally a more potent bioactive compound than its glycoside form, this compound, in in vitro settings. This is particularly evident in its superior antioxidant, anti-inflammatory, and antiproliferative activities. However, the in vivo efficacy of orally administered this compound is largely dependent on its conversion to naringenin by the gut microbiota. This crucial metabolic step makes this compound a relevant pro-drug for naringenin, influencing its pharmacokinetic profile and subsequent therapeutic effects. For drug development professionals, understanding this relationship is critical. While naringenin may be the preferred candidate for direct therapeutic applications, formulation strategies that enhance the bioavailability of this compound or facilitate its conversion to naringenin could offer viable alternative approaches. Researchers should consider the specific experimental context (in vitro vs. in vivo) when interpreting data and designing future studies on these promising natural compounds.
References
A Comparative Guide to Validated HPLC Methods for Naringin Quantification
For researchers, scientists, and drug development professionals, accurate and reliable quantification of Naringin, a prominent flavonoid in citrus fruits with various pharmacological activities, is crucial. High-Performance Liquid Chromatography (HPLC) stands as the most common and robust analytical technique for this purpose. This guide provides a comparative overview of different validated HPLC methods, presenting their performance data and detailed experimental protocols to aid in selecting the most suitable method for your research needs.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key validation parameters for several HPLC methods used for the quantification of this compound. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method/Study | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| Suleymanov et al. | Not explicitly stated | 0.999 | 99.73 - 100.65 | < 0.7 (Intraday) | 0.005 | 0.016 | [1][2][3] |
| Jha et al. | 0.1 - 20.0 | Not explicitly stated | 99.33 ± 0.16 | < 1.0 (Intra- and Interday) | 0.017 | 0.050 | [4][5] |
| Barros et al. | 0.01 - 0.09 (mg/100g) | 0.9986 | 101 | Not explicitly stated | 0.0037 (mg/100g) | 0.0089 (mg/100g) | |
| Choi et al. | 0.05 - 1.0 (mg/mL) | 0.9986 | 95.53 - 106.82 | 0.17 - 1.95 | 0.0218 | 0.0661 | |
| Mallya et al. | 0.125 - 16 | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.063 | 0.125 | |
| Fuhr et al. | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~0.0002 (on-column ng) | Not explicitly stated |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: As described by Suleymanov et al.
-
Mobile Phase: Acetonitrile and deionized water (200:800 v/v).
-
Column: Zorbax SB-C18 (4.6 x 100 mm).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Temperature: 30°C.
Method 2: As described by Jha et al.
-
Mobile Phase: Phosphate buffer (pH 3.5) and acetonitrile (75:25 v/v).
-
Column: C18 (250.0 × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not explicitly stated.
-
Detection: UV at 282 nm.
-
Temperature: Ambient.
Method 3: As described by Barros et al.
-
Mobile Phase: A gradient of methanol (Solvent A) and 1.0% acetic acid in water (Solvent B). The gradient program was: 0-5 min, 20% A; 5-15 min, increase to 60% A; 15-35 min, increase to 80% A; 35-75 min, decrease to 60% A; 75-85 min, return to initial conditions.
-
Column: Not explicitly stated.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not explicitly stated.
-
Detection: UV-Vis photodiode array detector, monitored at 240 and 280 nm.
-
Temperature: Not explicitly stated.
Method 4: As described by Choi et al.
-
Mobile Phase: A gradient of 0.5% acetic acid (Solvent A) and acetonitrile (Solvent B).
-
Column: C18.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
Detection: Not explicitly stated.
-
Temperature: Not explicitly stated.
Experimental Workflow for HPLC Quantification of this compound
Caption: Experimental workflow for this compound quantification using HPLC.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. [PDF] Validation of the Method for Quantifying this compound in Grapefruit (Citrus paradisi) Extract Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatographic Method for Estimation of this compound in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatographic Method for Estimation of this compound in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
Naringin: A Comparative Analysis of its Efficacy Against Other Prominent Flavonoids
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of naringin, supported by experimental data, detailed methodologies, and pathway visualizations.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wide array of pharmacological activities. Among these, this compound, a flavanone glycoside predominantly found in citrus fruits, has been the subject of extensive research for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides an objective comparison of this compound's efficacy with other well-studied flavonoids, namely quercetin, hesperidin, apigenin, and kaempferol. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved.
Comparative Efficacy: Data Summary
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of this compound and other selected flavonoids in different biological assays.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a commonly used method, where a lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Flavonoid | IC50 (µM) | Reference |
| This compound | 64.7 ± 8.6 | [1] |
| Quercetin | 4.36 ± 0.10 | [2] |
| Hesperidin | 139.01 ± 9.23 (µg/mL) | [3] |
| Apigenin | 8.1 ± 2.1 | [1] |
| Kaempferol | 6.5 ± 1.6 | [1] |
Note: Direct comparison of hesperidin's IC50 is challenging due to different units reported in the source.
Anticancer Activity
The cytotoxic effect of flavonoids on cancer cells is a key indicator of their anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability, with a lower IC50 value indicating greater cytotoxicity.
Table 2: Comparative Anticancer Activity (MTT Assay on Various Cancer Cell Lines)
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Naringenin (Aglycone of this compound) | MCF-7 (Breast Cancer) | >100 | |
| Quercetin | MCF-7 (Breast Cancer) | 200 | |
| Hesperidin | MCF-7 (Breast Cancer) | No significant activity up to 50 µg/mL | |
| Apigenin | MDA-MB-453 (Breast Cancer) | 35.15 (72h) | |
| Kaempferol | FaDu (Pharyngeal Cancer) | ~46 (48h) |
Bioavailability
The therapeutic potential of a flavonoid is significantly influenced by its bioavailability, which dictates the concentration that reaches the systemic circulation.
Table 3: Comparative Oral Bioavailability in Humans
| Flavonoid | Bioavailability (%) | Key Pharmacokinetic Parameters | Reference |
| This compound | ~5-9 | Cmax: ~5.5 h | |
| Quercetin | Low, variable | Urinary excretion: 1.5 ± 1% | |
| Hesperetin (Aglycone of Hesperidin) | Low | Urinary excretion: 14.2 ± 9.1% | |
| Apigenin | ~30 | Tmax: 0.5-2.5 h; T1/2: ~2.5 h | |
| Kaempferol | Low | Urinary excretion: 0.9-2.5% |
Key Signaling Pathways
The biological activities of this compound and other flavonoids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
This compound's Anti-inflammatory and Neuroprotective Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In neuroprotection, it has been shown to modulate pathways related to oxidative stress and apoptosis.
Figure 1: this compound's inhibition of the NF-κB pathway.
Quercetin's Role in MAPK Signaling
Quercetin is known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Figure 2: Quercetin's modulation of the MAPK/ERK pathway.
Hesperidin's Anti-inflammatory Mechanism
Hesperidin exhibits anti-inflammatory properties by interfering with the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.
Figure 3: Hesperidin's anti-inflammatory action via NF-κB.
Apigenin-Induced Apoptosis Pathway
Apigenin is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.
Figure 4: Apigenin's induction of the intrinsic apoptosis pathway.
Kaempferol's Neuroprotective Signaling
Kaempferol exerts neuroprotective effects by modulating signaling pathways involved in inflammation and neuronal survival, such as the TLR4/NF-κB pathway.
Figure 5: Kaempferol's neuroprotective action via TLR4/NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a flavonoid to donate a hydrogen atom or an electron to the stable DPPH radical.
Figure 6: Experimental workflow for the DPPH assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the flavonoid samples and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each flavonoid dilution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the flavonoid that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the flavonoid concentration.
-
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Figure 7: Experimental workflow for the MTT assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flavonoids for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) * 100
-
Determine the IC50 value, the concentration of the flavonoid that causes 50% inhibition of cell growth, from the dose-response curve.
-
Conclusion
This comparative guide highlights the diverse and potent biological activities of this compound in relation to other prominent flavonoids. While quercetin and kaempferol often exhibit superior antioxidant activity in vitro, this compound demonstrates significant anti-inflammatory and neuroprotective potential through its modulation of key signaling pathways. The anticancer effects of these flavonoids vary depending on the cell line and experimental conditions. Furthermore, the bioavailability of these compounds is a critical factor influencing their in vivo efficacy, with apigenin showing relatively higher absorption compared to the other flavonoids discussed.
The provided data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further head-to-head comparative studies, particularly for anti-inflammatory and neuroprotective effects with standardized quantitative endpoints, are warranted to fully elucidate the relative therapeutic potential of this compound. The continued investigation into the mechanisms of action and bioavailability of these natural compounds will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Synergistic Power of Naringin: Enhancing Anticancer Drug Efficacy
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds as adjuncts to conventional chemotherapy. Among these, naringin, a flavonoid predominantly found in citrus fruits, has emerged as a promising candidate. Extensive preclinical studies have demonstrated that this compound can act synergistically with a variety of anticancer drugs, enhancing their therapeutic efficacy, overcoming drug resistance, and potentially reducing side effects. This guide provides a comparative overview of the synergistic effects of this compound with key anticancer drugs, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and drug development.
This compound and Paclitaxel: A Potent Combination Against Prostate Cancer
The combination of this compound with paclitaxel, a widely used taxane chemotherapeutic, has shown significant synergistic cytotoxicity in prostate cancer cells.[1] this compound acts as a chemosensitizer, amplifying the therapeutic effects of paclitaxel through multiple mechanisms.
Experimental Data Summary:
| Cancer Type | Cell Lines | Treatment | Key Outcome | Mechanism of Action | Reference |
| Prostate Cancer | DU145, PC3, LNCaP | This compound + Paclitaxel | Synergistically increased cytotoxic effects | Induction of apoptosis, G1 cell cycle arrest, increased PTEN expression, decreased NF-κB p50 level.[1][2] | [1] |
Mechanism of Action: this compound-Paclitaxel Synergy
The synergistic effect is largely attributed to the induction of apoptosis and cell cycle arrest. This compound upregulates the expression of pro-apoptotic proteins such as BAX, BID, and caspase-3, while downregulating survival proteins like survivin.[1] Furthermore, the combination enhances the expression of the tumor suppressor PTEN and inhibits the pro-survival NF-κB and Akt signaling pathways.
This compound and Doxorubicin: Combating Breast Cancer and Multidrug Resistance
Doxorubicin is a cornerstone in breast cancer treatment, but its efficacy is often limited by cardiotoxicity and the development of multidrug resistance (MDR). This compound and its aglycone naringenin have been shown to synergize with doxorubicin, enhancing its antitumor activity while potentially mitigating its side effects. A key mechanism is the inhibition of drug efflux pumps, such as Multidrug Resistance-Associated Proteins (MRPs), which increases intracellular doxorubicin accumulation.
Experimental Data Summary:
| Cancer Type | Cell Lines | Treatment | Key Outcome | Mechanism of Action | Reference |
| Breast Cancer | MCF-7 | This compound + Doxorubicin | Synergistic inhibition of cell growth and migration. | Inhibition of JAK/STAT signaling, decreased Bcl-2, Survivin, VEGF; increased Bax. | |
| Lung & Breast Cancer | A549, MCF-7 | Naringenin + Doxorubicin | Increased intracellular doxorubicin accumulation, enhanced cytotoxicity. | Selective inhibition of MRPs (but not P-glycoprotein) drug efflux activity. | |
| Triple-Negative Breast Cancer | MDA-MB-231, 4T1 | Naringenin + Metformin + Doxorubicin | Significant increase in cytotoxicity and reduction in tumor volume in vivo. | Increased tumor necrosis and inhibition of cell proliferation. |
Mechanism of Action: this compound-Doxorubicin Synergy in Breast Cancer
In breast cancer cells, the combination of this compound and doxorubicin effectively suppresses the JAK/STAT signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and a concurrent upregulation of the pro-apoptotic protein Bax, ultimately promoting cancer cell death.
This compound and Cisplatin: Overcoming Resistance in Ovarian and Bladder Cancers
Cisplatin is a platinum-based drug used to treat various solid tumors, but its effectiveness is hampered by intrinsic and acquired resistance. This compound has been shown to re-sensitize resistant cancer cells to cisplatin.
In cisplatin-resistant ovarian cancer cells, this compound enhances drug sensitivity by inhibiting autophagy, a cellular process that can promote cancer cell survival under stress. This inhibition is mediated through the suppression of the TGF-β2/smad2 pathway. Similarly, in bladder cancer cells, the combination results in a marked increase in apoptosis, as indicated by elevated caspase 3/7 activity.
Experimental Data Summary:
| Cancer Type | Cell Lines | Treatment | Key Outcome | Mechanism of Action | Reference |
| Ovarian Cancer (Cisplatin-Resistant) | SKOV3-DDP | This compound + Cisplatin | Enhanced cisplatin sensitivity and apoptosis. | Inhibition of autophagy via the TGF-β2/smad2 pathway. | |
| Bladder Cancer | HTB-9, HT-1376 | This compound + Cisplatin | Synergistic reduction in cell viability and enhanced apoptosis. | Markedly elevated caspase 3/7 activity. | |
| Cervical Cancer | HeLa (Spheroids) | Naringenin + Cisplatin | Enhanced cytotoxicity at low cisplatin concentrations. | Decreased cell viability and invasive capacity. |
This compound and Temozolomide: A New Strategy for Glioblastoma
Temozolomide (TMZ) is the standard-of-care alkylating agent for glioblastoma (GBM), the most aggressive primary brain tumor. However, resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge. This compound and naringenin have demonstrated the ability to enhance TMZ's efficacy.
The combination of this compound and TMZ leads to a significant reduction in the viability of glioblastoma cells. Mechanistically, this synergy involves the inhibition of DNA repair enzymes like MGMT and PARP-1, as well as the PI3K/AKT pathway. This chemosensitization leads to increased apoptosis, evidenced by higher p53 and caspase-3 expression and lower Bcl-2 levels.
Experimental Data Summary:
| Cancer Type | Cell Lines | Treatment | Key Outcome | Mechanism of Action | Reference |
| Glioblastoma | U87MG, T98-G | This compound + Temozolomide | Significantly reduced cell viability and induced apoptosis. | Inhibition of DNA repair (MGMT, PARP-1) and PI3K/AKT pathway; increased p53 and caspase-3. | |
| Glioblastoma | U87MG, LN229 | Naringenin + Temozolomide | Synergistic cytotoxic effects and reduced cell migration. | Combination Index (CI) value < 1, indicating synergy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments commonly used to evaluate synergistic anticancer effects.
1. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is then solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the anticancer drug, or their combination for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Plate and treat cells as described for the viability assay.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer. The cell population is quantified in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies, followed by enzyme-linked secondary antibodies for detection.
-
Protocol:
-
Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.
-
References
The Dichotomy of Naringin: A Comparative Guide to its In Vitro Efficacy and In Vivo Activity
For researchers, scientists, and drug development professionals, understanding the translational potential of a bioactive compound is paramount. Naringin, a prominent flavanone glycoside in citrus fruits, has demonstrated a spectrum of pharmacological activities in laboratory settings. However, the correlation between its effects in a controlled in vitro environment and its performance within a complex biological system, or in vivo, is not always direct. This guide provides an objective comparison of this compound's activity, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
A critical factor influencing the disparity between in vitro and in vivo results is this compound's bioavailability. Upon oral administration, this compound is poorly absorbed in its glycosidic form. Intestinal microflora metabolize it into its aglycone, Naringenin, which is then absorbed and undergoes further phase I and phase II metabolism in the liver. This biotransformation is a key determinant of the systemic activity observed in vivo.
Quantitative Comparison of this compound and Naringenin Activity
The following tables summarize the quantitative data from various in vitro antioxidant and anti-inflammatory assays, as well as key pharmacokinetic parameters from in vivo studies. These values highlight the differences in potency and bioavailability between this compound and its primary metabolite, Naringenin.
Table 1: In Vitro Antioxidant Activity of this compound and Naringenin
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Naringenin | 264.44 µM | [1] |
| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | [1] |
| Superoxide Radical Scavenging | Naringenin | 360.03 µM | [1] |
| Hydrogen Peroxide Scavenging | Naringenin | 358.5 µM | [1] |
| Metal Chelation (FeCl₂) | This compound | 119.7 ± 8.86 µg/mL | [2] |
IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.
Table 2: In Vitro vs. In Vivo Anti-Inflammatory Effects of this compound
| Model | Treatment | Concentration/Dose | Key Findings | Reference |
| In Vitro | ||||
| LPS-stimulated RAW 264.7 macrophages | This compound | 50, 100, 200 µM | Dose-dependent decrease in IL-8 and CCL-3 expression. | |
| High Glucose-induced rMC1 cells | This compound | 50, 100 µM | Significant inhibition of cell proliferation; decreased TNF-α, IL-1β, and IL-6. | |
| In Vivo | ||||
| Streptozotocin-induced diabetic rats | This compound | 40, 80 mg/kg/day (i.p.) | Significant down-regulation of TNF-α, IL-1β, and IL-6; up-regulation of antioxidant enzymes. | |
| High-fat diet-fed mice | This compound | 0.02% in diet | Modulation of hepatic gene expression related to inflammation. |
Table 3: Pharmacokinetic Parameters of this compound and Naringenin in Rats
| Compound Administered | Analyte | Route | Dose | Cmax | Tmax | AUC | Reference |
| This compound | This compound | Oral | 42 mg/kg | ~150 ng/mL | 0.25 h | - | |
| This compound | Naringenin | Oral | 42 mg/kg | ~2600 ng/mL | 8 h | - | |
| Naringenin | Naringenin (Total) | Oral | 50 mg/kg | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the color fades. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound/Naringenin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and the positive control in the same solvent. Create a series of dilutions to be tested.
-
Reaction Mixture: In a cuvette or microplate well, mix 1 mL of the DPPH working solution with 1 mL of the test compound solution at various concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Anti-Inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its effect on pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release pro-inflammatory mediators like TNF-α, IL-6, and IL-1β. The inhibitory effect of a test compound on this process indicates its anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 3 × 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -20°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after oral administration.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 42 mg/kg) or Naringenin (e.g., 50 mg/kg) via gastric gavage.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of the parent compound and its metabolites using a validated analytical method such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and its metabolite Naringenin are largely attributed to their ability to modulate key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: this compound/Naringenin inhibits the NF-κB signaling pathway.
Caption: Workflow for comparing in vitro and in vivo this compound activity.
References
Naringin vs. Hesperidin in Metabolic Syndrome: A Comparative Guide for Researchers
An objective comparison of the efficacy of naringin and hesperidin in ameliorating metabolic syndrome, supported by experimental data, detailed methodologies, and pathway visualizations.
Metabolic syndrome, a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. The citrus flavonoids this compound and hesperidin have emerged as promising therapeutic candidates due to their potent antioxidant and anti-inflammatory properties.[1][2] This guide provides a detailed comparison of their effects on key aspects of metabolic syndrome, supported by experimental data to aid researchers and drug development professionals in their investigations.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and hesperidin on various parameters of metabolic syndrome from both in vivo and in vitro studies.
Table 1: In Vivo Studies on Animal Models
| Parameter | This compound | Hesperidin | Study Details | Citation |
| Blood Glucose | Significantly reduced | Significantly reduced | db/db mice; 0.2 g/kg diet for 5 weeks | [3] |
| Significantly reduced | Significantly reduced | High-fat diet/streptozotocin-induced diabetic rats; 50 mg/kg daily for 4 weeks | [4] | |
| Plasma Insulin | Significantly increased | Significantly increased | db/db mice; 0.2 g/kg diet for 5 weeks | [3] |
| Significantly increased | Significantly increased | High-fat diet/streptozotocin-induced diabetic rats; 50 mg/kg daily for 4 weeks | ||
| Total Cholesterol | Significantly decreased | Significantly decreased | Rats on a cholesterol-containing diet; 30 days | |
| Reduced | Decreased | High-fat-diet–fed rats | ||
| LDL Cholesterol | Significantly reduced | No significant effect | Hypercholesterolemic patients; 400 mg/day | |
| Reduced | Decreased | High-fat-diet–fed rats | ||
| Triglycerides | Unaffected | Significantly decreased | Hypercholesterolemic patients; 400 mg/day | |
| Reduced | Decreased | High-fat-diet–fed rats | ||
| HDL Cholesterol | Unaffected | No significant effect | Hypercholesterolemic patients; 400 mg/day | |
| Inflammatory Markers (TNF-α, IL-6) | Decreased TNF-α release | Decreased TNF-α and hs-CRP | LPS-induced liver injury in rats; Patients with metabolic syndrome (500 mg twice daily for 12 weeks) | |
| Oxidative Stress Markers (MDA, NO) | Significantly ameliorated | Significantly ameliorated | High-fat diet/streptozotocin-induced diabetic rats; 50 mg/kg daily for 4 weeks | |
| Antioxidant Enzymes (SOD, GPx) | Restored levels | Increased levels of glutathione peroxidase and superoxide dismutase | Nickel and cadmium-induced liver toxicity in rats; High-fat diet-fed rodents |
Table 2: In Vitro Studies
| Parameter | This compound | Hesperidin | Study Details | Citation |
| Cellular Triacylglycerol | Decreased after 24h incubation | Markedly decreased after 24h incubation | HepG2 cells; 0.5 mg/mL | |
| Cellular Cholesterol | No significant difference | Marked decrease after 24h incubation (dose-dependent) | HepG2 cells; 5.0 mg/mL | |
| Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity | No effect | Inhibited | HepG2 cells |
Experimental Protocols
Animal Study: High-Fat Diet/Streptozotocin-Induced Diabetic Rats
This protocol is a composite based on methodologies described in cited literature.
-
Animal Model: Male Wistar rats are used.
-
Induction of Diabetes: Rats are fed a high-fat diet for 2 weeks to induce insulin resistance. Subsequently, a single intraperitoneal injection of streptozotocin (STZ) (35 mg/kg body weight) is administered to induce partial pancreatic β-cell damage, mimicking type 2 diabetes.
-
Treatment Groups:
-
Control group (no treatment)
-
Diabetic control group
-
This compound-treated group (50 mg/kg body weight, oral gavage daily for 4 weeks)
-
Hesperidin-treated group (50 mg/kg body weight, oral gavage daily for 4 weeks)
-
-
Parameter Measurement: At the end of the treatment period, blood and tissue samples are collected.
-
Blood Glucose and Insulin: Measured using standard biochemical assays.
-
Lipid Profile: Total cholesterol, triglycerides, LDL-C, and HDL-C are determined enzymatically.
-
Inflammatory Cytokines: TNF-α and IL-6 levels are measured using ELISA kits.
-
Oxidative Stress Markers: Malondialdehyde (MDA) and Nitric Oxide (NO) levels are quantified.
-
Antioxidant Enzymes: Superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities are assayed in liver homogenates.
-
In Vitro Study: Lipid Metabolism in HepG2 Cells
This protocol is based on the methodology for studying lipid metabolism in human hepatocyte carcinoma cells.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until confluent.
-
Treatment: Cells are incubated with either this compound (0.5 and 5.0 mg/mL) or hesperidin (0.5 and 5.0 mg/mL) for 6 and 24 hours. A control group with no flavonoid treatment is also maintained.
-
Lipid Extraction and Analysis:
-
After incubation, cells are harvested, and lipids are extracted.
-
Cellular triacylglycerol and cholesterol content are quantified using enzymatic kits.
-
-
Enzyme Activity Assay:
-
The activity of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification, is measured in cell lysates.
-
Signaling Pathways and Mechanisms of Action
This compound and hesperidin exert their beneficial effects on metabolic syndrome through the modulation of several key signaling pathways.
AMPK Activation Pathway
Both this compound and hesperidin have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes glucose uptake in skeletal muscle, enhances fatty acid oxidation, and suppresses hepatic glucose production and lipid synthesis.
Figure 1. Activation of AMPK by this compound and Hesperidin.
Anti-inflammatory and Antioxidant Pathways
This compound and hesperidin exhibit potent anti-inflammatory and antioxidant effects by inhibiting pro-inflammatory cytokine production and enhancing the endogenous antioxidant defense system. They can suppress the activation of NF-κB, a key transcription factor involved in inflammation, and upregulate the expression of antioxidant enzymes.
Figure 2. Anti-inflammatory and Antioxidant Mechanisms.
Experimental Workflow
The general workflow for investigating the effects of this compound and hesperidin on metabolic syndrome in an animal model is depicted below.
Figure 3. General Experimental Workflow.
Conclusion
Both this compound and hesperidin demonstrate significant potential in mitigating multiple facets of metabolic syndrome. While both compounds exhibit beneficial effects on glucose metabolism, inflammation, and oxidative stress, some studies suggest hesperidin may have a more pronounced effect on improving lipid profiles, particularly in reducing triglycerides and cellular cholesterol. Conversely, this compound has shown a significant effect in reducing LDL cholesterol in some human studies. The differences in their efficacy may be attributed to variations in their bioavailability and metabolism. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy and to elucidate the optimal therapeutic applications for each flavonoid in the management of metabolic syndrome.
References
- 1. Effect of Citrus Flavonoids, this compound and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Hesperidin and this compound attenuate hyperglycemia-mediated oxidative stress and proinflammatory cytokine production in high fat fed/streptozotocin-induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringin from Diverse Citrus Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of naringin derived from various citrus species is paramount. This guide provides a comprehensive comparative analysis of this compound content, bioactivity, and underlying mechanisms, supported by experimental data and detailed protocols. The objective is to furnish a clear, data-driven resource to inform research and development endeavors.
This compound, a flavanone glycoside, is a principal bioactive compound found abundantly in citrus fruits.[1][2] It is responsible for the characteristic bitter taste of grapefruit and has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][3][4] The concentration and, to some extent, the bio-efficacy of this compound can vary considerably among different citrus species and even between different parts of the same fruit. This analysis delves into these variations, offering a comparative perspective for its application in research and therapeutics.
Quantitative Comparison of this compound Content
The distribution of this compound is not uniform across citrus species or within the fruit itself. The peel, particularly the albedo (the white, spongy part), and pith generally contain the highest concentrations of this compound compared to the juice or seeds. Below is a summary of this compound content from various studies, highlighting the differences across species and fruit parts.
| Citrus Species | Fruit Part | This compound Content (mg/g or mg/L) | Reference |
| Pummelo (Citrus maxima) | Peel | 3910 µg/mL | |
| Albedo | 10,065.06 - 28,508.01 ppm | ||
| Flavedo | 2,483.96 - 8,964.24 ppm | ||
| Juice | 220 µg/mL | ||
| Juice | 72.06 - 73.90 mg/L | ||
| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | |
| Peel | 3.25% | ||
| Peel (ethanolic extract) | 49.13 mg/g | ||
| Juice | 141 - 656 mg/L | ||
| Bitter Orange (Citrus × aurantium) | Peel | 2.11% | |
| Sweet Orange (Citrus sinensis) | Peel (ethanolic extract) | 2.021 mg/g | |
| Juice | 22.06 µg/mL | ||
| Mosambi (Citrus limetta) | Juice | 19.95 mg/L | |
| Lime (Citrus aurantiifolia) | Skin | 517.2 µg/mL | |
| Juice | 98 µg/mL | ||
| Seed | 29.2 µg/mL | ||
| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | |
| Flower (Ovary) | 9.036 µg/mL |
Comparative Bioactivity of this compound
This compound exhibits a broad spectrum of biological activities, which are foundational to its potential therapeutic applications. While the fundamental mechanisms of action are consistent, the potency can be influenced by the purity and formulation of the this compound extract.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to its molecular structure, which allows it to donate hydrogen atoms and chelate metal ions. Studies have shown that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. While direct comparative studies on the antioxidant power of this compound from different citrus species are limited, extracts from species with higher this compound content, such as grapefruit and pummelo, are expected to exhibit stronger antioxidant effects.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It can suppress the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. Furthermore, this compound has been shown to inhibit the production of inflammatory mediators and reduce inflammatory cell infiltration.
Anti-cancer Potential
The anti-cancer activity of this compound is a subject of intensive research. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle. The anti-cancer effects of this compound are mediated through the modulation of multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, and by suppressing angiogenesis and metastasis.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms of this compound action and the processes for its analysis, the following diagrams are provided.
Caption: this compound's modulation of key cellular signaling pathways.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following section outlines common methodologies for the extraction, purification, and quantification of this compound from citrus sources.
This compound Extraction
A variety of techniques can be employed for this compound extraction, with the choice of method impacting yield and purity.
1. Conventional Solvent Extraction (Maceration or Soxhlet):
-
Materials: Dried and powdered citrus peel, methanol or ethanol (80% aqueous solution is often optimal).
-
Protocol:
-
Mix the powdered citrus peel with the solvent in a flask. For maceration, allow the mixture to stand for 24-48 hours with occasional agitation. For Soxhlet extraction, continuously extract for 6-8 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
2. Ultrasound-Assisted Extraction (UAE):
-
Materials: Dried and powdered citrus peel, ethanol (e.g., 65-75% aqueous solution).
-
Protocol:
-
Suspend the powdered peel in the solvent in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 50-80°C).
-
Filter the mixture and concentrate the extract as described above.
-
This compound Purification
Crude extracts often contain impurities that can interfere with bioassays and quantification.
1. Liquid-Liquid Extraction:
-
Protocol:
-
Dissolve the crude extract in water.
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
The aqueous layer containing this compound can be further purified.
-
2. Crystallization:
-
Protocol:
-
Adjust the pH of the aqueous this compound solution to 4-4.5 using an acid (e.g., 0.1 M HCl).
-
Store the solution at a low temperature (e.g., 4°C) for 24 hours to facilitate the crystallization of this compound.
-
Collect the this compound crystals by filtration.
-
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents is typically used, such as:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Protocol:
-
Prepare a standard stock solution of pure this compound of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the purified extract in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Monitor the elution at a specific wavelength (typically around 280-285 nm for this compound).
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
This guide provides a foundational understanding of the comparative aspects of this compound from different citrus species. For researchers, the variability in this compound content underscores the importance of careful sourcing and characterization of plant material. The detailed protocols offer a starting point for the extraction, purification, and analysis of this promising bioactive compound, paving the way for further investigation into its therapeutic potential.
References
- 1. Phytochemical Properties, Extraction, and Pharmacological Benefits of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
A Researcher's Guide to Validating Naringin's Antioxidant Capacity: A Comparative Analysis of Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common antioxidant capacity assays for the validation of naringin's properties. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and mechanisms to aid in the selection and application of appropriate validation methods.
This compound, a flavanone glycoside predominantly found in citrus fruits, is well-regarded for its diverse pharmacological activities, including its potent antioxidant effects.[1] The validation of this antioxidant capacity is a critical step in preclinical research and drug development. This guide focuses on four widely used antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
Comparative Antioxidant Performance of this compound
The antioxidant capacity of this compound, when compared to other well-known antioxidants, demonstrates its potential as a free radical scavenger. The following table summarizes the quantitative data from various studies, presenting the antioxidant activity in terms of Trolox Equivalent Antioxidant Capacity (TEAC), a common standard for these assays.
| Antioxidant | DPPH (TEAC) | ABTS (TEAC) | FRAP (µmol Fe(II)/g) | ORAC (µmol TE/g) |
| This compound | ~0.85[2] | ~0.85[2] | Data not readily available in comparable units | Data not readily available in comparable units |
| Quercetin | 4.7[3] | 2.35[3] | High | 4.07 - 12.85 |
| Ascorbic Acid (Vitamin C) | 1.05 | 1.04 | High | High |
| BHT (Butylated hydroxytoluene) | 0.61 | 0.98 | Moderate | Moderate |
| Trolox (standard) | 1.00 | 1.00 | 1.00 (by definition) | 1.00 (by definition) |
Note: The values presented are aggregated from multiple sources and should be considered as approximations. Direct comparison is best achieved when assays are performed under identical conditions.
Experimental Protocols for Antioxidant Capacity Assays
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the four key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound (and other antioxidants for comparison)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound and other test compounds in methanol. Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the sample solutions to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (and other antioxidants)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and other test compounds in a suitable solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample solutions to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (and other antioxidants)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample solutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram of sample or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (and other antioxidants)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Visualizing the Methodologies and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
General workflow for antioxidant capacity assays.
Chemical principles of DPPH and ABTS assays.
Simplified Nrf2-mediated antioxidant signaling pathway influenced by compounds like this compound.
Conclusion
The validation of this compound's antioxidant capacity requires a systematic approach utilizing standardized and well-understood assays. This guide provides the necessary framework for researchers to compare, select, and implement the DPPH, ABTS, FRAP, and ORAC assays. By understanding the underlying principles and adhering to detailed protocols, researchers can generate reliable and comparable data, thereby substantiating the antioxidant potential of this compound in various research and development contexts. The presented data and visualizations serve as a practical resource for designing and executing these critical validation studies.
References
Naringin vs. Synthetic Antioxidants: A Comparative Guide for Food Preservation
The food industry has long relied on synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ) to prevent oxidative deterioration, which can adversely affect the sensory and nutritional quality of food products.[1] However, growing consumer demand for natural ingredients and concerns over the potential health risks associated with synthetic additives have spurred research into natural alternatives.[2][3] Naringin, a prominent flavonoid glycoside found in citrus fruits, has emerged as a promising natural antioxidant with potential applications in food preservation.[4][5]
This guide provides an objective comparison of the performance of this compound against common synthetic antioxidants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Antioxidant Efficacy
The efficacy of an antioxidant is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. While direct comparative studies under identical conditions are limited, the following table summarizes representative data from various in vitro assays to provide a performance overview.
Table 1: Comparison of In Vitro Antioxidant Activity
| Antioxidant | Assay | Activity Measurement (IC50 / Value) | Notes and Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | Higher activity than its aglycone, naringenin. | IC50 values are concentration-dependent and vary by study. |
| Naringenin | DPPH Scavenging | IC50: 264.44 µM | Naringenin is the aglycone form of this compound. |
| Nitric Oxide Scavenging | IC50: 185.6 µM | Demonstrates potent radical scavenging. | |
| BHA | DPPH Scavenging | Generally shows very high radical scavenging activity. | A widely used synthetic antioxidant for comparison. |
| BHT | DPPH Scavenging | Effective, though sometimes slightly less than BHA or TBHQ. | Often used in combination with other antioxidants. |
| TBHQ | DPPH Scavenging | Considered a highly effective synthetic antioxidant. | Shows strong performance in various model systems. |
| Vitamin C (Std.) | DPPH Scavenging | IC50: 120.10 µM | A common reference standard in antioxidant assays. |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Antimicrobial Properties of this compound
Beyond its antioxidant capabilities, this compound and its derivatives exhibit antimicrobial properties that can contribute to food preservation by inhibiting the growth of spoilage and pathogenic microorganisms. Its aglycone, naringenin, has been shown to inhibit the formation of biofilm, a key virulence factor for many pathogenic bacteria.
Table 2: Antimicrobial Activity of this compound and Naringenin
| Compound | Microorganism | Activity Measurement (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | >1250 | Showed no significant antifungal activity. |
| Naringenin | Staphylococcus aureus | 100 - 200 µM | Exerted antibacterial effects by distorting the bacterial membrane. |
| This compound Derivatives | Listeria monocytogenes | Varies | Alkyl prunin esters (derivatives) showed promising antilisterial activity. |
| | Staphylococcus aureus | Varies | Acylated derivatives showed higher activity against Gram-positive bacteria. |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Mechanisms of Action: this compound
This compound's antioxidant effects are multifaceted, involving not only direct free radical scavenging but also the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
-
Direct Radical Scavenging: The polyphenolic structure of this compound allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus terminating the oxidative chain reactions.
-
Modulation of Signaling Pathways: this compound can influence cellular defense mechanisms by:
-
Activating the Nrf2 Pathway: It upregulates the Nuclear factor-erythroid 2–related factor 2 (Nrf2), which is a key transcription factor that controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GST).
-
Inhibiting NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a primary inflammatory pathway, thereby reducing the production of pro-inflammatory mediators.
-
Modulating MAPK and PI3K/Akt Pathways: It can interfere with mitogen-activated protein kinase (MAPK) and PI3K/Akt/mTOR signaling, which are involved in cellular proliferation and survival.
-
Visualization of this compound's Antioxidant Signaling Pathway
Caption: this compound's modulation of key cellular antioxidant and inflammatory pathways.
Experimental Protocols
Accurate comparison of antioxidant efficacy requires standardized experimental protocols. Below are methodologies for key assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 6 x 10⁻⁵ M in methanol or ethanol).
-
Test compound solutions at various concentrations.
-
Methanol or ethanol (as blank).
-
Positive control (e.g., Ascorbic acid, Trolox, BHT).
-
-
Procedure:
-
Prepare a series of dilutions for the test compound and positive control.
-
Add 0.1 mL of each sample dilution to 3.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 515-518 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the inhibition percentage against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a reduction in absorbance.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate (e.g., 2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol.
-
Test compound solutions and positive control.
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with the buffer or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
Determine the IC50 value or compare results to a Trolox standard curve (Trolox Equivalent Antioxidant Capacity - TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample (e.g., 0.1 mL) to a larger volume of the FRAP reagent (e.g., 3 mL).
-
Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance at 593 nm.
-
Results are typically expressed as Fe²⁺ equivalents or by comparison to a standard like Trolox.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.
-
Reagents:
-
Lipid source (e.g., brain homogenate, linoleic acid emulsion).
-
Tris-HCl buffer.
-
Ascorbate and Ferrous sulfate (FeSO₄) to induce peroxidation.
-
Trichloroacetic acid (TCA) solution.
-
Thiobarbituric acid (TBA) solution.
-
-
Procedure:
-
Incubate the lipid source with the test antioxidant at various concentrations.
-
Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO₄).
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat in a boiling water bath for a set time (e.g., 30 minutes) to develop the color.
-
Cool the samples and measure the absorbance at approximately 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of natural and synthetic antioxidants.
Caption: Workflow for comparing antioxidant performance in a food system.
Conclusion
This compound demonstrates significant potential as a natural antioxidant for food preservation, exhibiting both radical scavenging and antimicrobial activities. Its mechanism of action is complex, involving direct interaction with reactive species and the favorable modulation of endogenous antioxidant pathways. While synthetic antioxidants like BHA, BHT, and TBHQ often show high efficacy in standardized tests, this compound presents a viable natural alternative that aligns with consumer trends toward "clean label" products. The effectiveness of any antioxidant, natural or synthetic, is highly dependent on the food matrix, processing conditions, and storage environment. Therefore, direct testing within the specific food application is crucial for determining optimal performance. Further research into synergistic combinations and encapsulation technologies may enhance the stability and efficacy of this compound in diverse food systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Phytochemical Properties, Extraction, and Pharmacological Benefits of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives as glucosamine-6-phosphate synthase inhibitors based preservatives and their biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringin and Its Semi-Synthetic Derivatives: Enhancing Therapeutic Potential
Naringin, a prominent flavanone glycoside found in citrus fruits like grapefruit, is celebrated for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] However, its clinical application is often hampered by inherent limitations such as poor water solubility and low oral bioavailability, which is estimated to be between 5-9%.[5] To overcome these challenges, researchers have focused on creating semi-synthetic derivatives that modify the parent structure of this compound to improve its physicochemical properties and enhance its biological efficacy.
This guide provides a comparative study of this compound and its key derivatives—including its aglycone naringenin, naringenin chalcone, and various heterocyclic and O-alkyl derivatives—supported by experimental data to objectively assess their performance.
Physicochemical and Pharmacokinetic Properties
The primary motivation for synthesizing this compound derivatives is to improve its solubility and bioavailability. This compound's aglycone, naringenin, shows slightly better bioavailability (~15%) but is still limited by poor water solubility. The structural modifications aim to alter the molecule's polarity and resistance to metabolic degradation.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Compound | Property | Value | Notes |
|---|---|---|---|
| This compound | Water Solubility | ~0.5 g/L | Poorly soluble, limiting absorption. |
| Oral Bioavailability | ~5-9% | Extensive first-pass metabolism. | |
| Naringenin | Water Solubility | ~4.38 µg/mL | Very poorly soluble in water. |
| | Oral Bioavailability | ~15% | Higher than this compound but still low due to poor solubility. |
Comparative Biological Activity
Semi-synthetic modifications have led to derivatives with significantly enhanced antioxidant, anti-inflammatory, and antimicrobial activities compared to the parent compound.
The antioxidant capacity is a cornerstone of flavonoids' therapeutic effects. While this compound is a potent antioxidant, certain derivatives exhibit superior free-radical scavenging activity.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | - | 6.36 ± 0.36 | Parent compound used as a baseline. |
| This compound Hydrazone Derivative (2a) | 3.7 | - | Shows significantly higher potency than other derivatives in the same study. |
| This compound Dioxolane Derivative | 18.7 | - | A heterocyclic derivative with notable antioxidant activity. |
| This compound Amygdalin Derivative (Cpd 7) | - | 6.23 ± 0.03 | Exhibited better antioxidant potential than the standard, L-ascorbic acid (IC50 8.11 µM). |
| (S)-7,4′-O-disenecioic ester naringenin | - | - | Demonstrated the most effective DPPH radical scavenging among tested ester derivatives. |
This compound and its derivatives modulate key inflammatory pathways, such as NF-κB and MAPK. Experimental models show that derivatives can offer a more potent anti-inflammatory response.
Table 3: Comparative Anti-inflammatory Effects
| Compound | Model | Key Finding | Source |
|---|---|---|---|
| Naringenin | TPA-induced mouse ear edema | 62% edema reduction at 2% topical dose. | |
| Naringenin Chalcone | AA-induced mouse ear edema | 42% edema reduction at 2% topical dose; more active in this model than the TPA model. |
| DCHA (Naringenin-aminoguanidine derivative) | Zymosan-induced paw edema | At 5 mg/kg, produced a pharmacological response 20 times greater than diclofenac (100 mg/kg). | |
Derivatization, particularly the introduction of alkyl chains or heterocyclic moieties, has been shown to significantly boost antimicrobial efficacy.
Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC Value (µg/mL) | Notes |
|---|---|---|---|
| Naringenin | Various Bacteria (e.g., H. pylori) | 40 - 100 | Generally more effective than this compound. |
| This compound Hydrazone Derivative (2a) | MRSA (clinical isolate) | 62.5 | Demonstrates potent activity against a resistant bacterial strain. |
| This compound Dioxolane Derivative | Gram-positive & Gram-negative bacteria | 125 | Shows broad-spectrum activity. |
| 7-O-dodecylnaringenin oxime | S. aureus, C. albicans | - | Elongation of the O-alkyl chain increased inhibitory effects. |
Visualizing Relationships and Mechanisms
Diagrams help clarify the structural relationships between this compound and its derivatives, as well as the complex biological pathways they modulate.
Caption: Chemical relationship between this compound and its primary derivatives.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. [PDF] this compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Naringin's Cardioprotective Efficacy: A Comparative Analysis in Normotensive and Hypertensive Models
A comprehensive review of experimental data highlights the differential effects of the flavonoid naringin in maintaining cardiovascular health under normal physiological conditions and its therapeutic potential in hypertensive states. This guide synthesizes findings from preclinical studies, presenting a comparative analysis of this compound's efficacy in normotensive versus hypertensive models, with a focus on its impact on blood pressure, underlying signaling pathways, and antioxidant mechanisms.
This compound, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, particularly its cardioprotective effects.[1][2] Experimental evidence from animal models demonstrates that this compound's impact on the cardiovascular system is context-dependent, exhibiting distinct outcomes in normotensive and hypertensive subjects. This guide provides a detailed comparison of its efficacy, supported by experimental data, protocols, and visual representations of its mechanisms of action.
Comparative Efficacy on Blood Pressure
Studies utilizing spontaneously hypertensive rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, have been instrumental in elucidating the blood pressure-modulating effects of this compound and its aglycone, naringenin.
In hypertensive models, this compound and naringenin consistently demonstrate a significant antihypertensive effect. Treatment with naringenin has been shown to reduce blood pressure in SHR.[3][4][5] Similarly, this compound administration has been effective in preventing elevated blood pressure in L-NAME-induced hypertensive rats. One study reported that this compound supplementation prevented the onset of hypertension in stroke-prone spontaneously hypertensive rats. The blood pressure-lowering effect is a key differentiator in its action between the two models. In contrast, the effect on blood pressure in normotensive animals is less pronounced, with some studies showing no significant changes.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from key studies, comparing the effects of this compound and naringenin on cardiovascular parameters in normotensive and hypertensive rat models.
| Parameter | Animal Model | Treatment & Dosage | Duration | Key Findings | Reference |
| Blood Pressure | Normotensive (NTR) vs. Spontaneously Hypertensive (SHR) | Naringenin (100 mg/kg) | - | Reduced blood pressure in SHR group. | |
| Blood Pressure | L-NAME-induced Hypertensive Rats | This compound (20 & 40 mg/kg/day) | 5 weeks | Prevented elevated blood pressure. | |
| Cardiac Function | L-NAME-induced Hypertensive Rats | This compound (20 & 40 mg/kg/day) | 5 weeks | Prevented reductions in LV fraction shortening and ejection fraction. | |
| Aortic Contractility | NTR and SHR with Isoproterenol-induced Myocardial Infarction | Naringenin (100 mg/kg) | - | Restored KCl-induced contractility in both NTR and SHR groups. | |
| Oxidative Stress | NTR with Isoproterenol-induced Myocardial Infarction | Naringenin (100 mg/kg) | - | Reduced lipid hydroperoxides and recovered antioxidant enzyme activity (CAT and GST). | |
| Lipid Profile | High-Cholesterol Diet-fed Rats | This compound (100 mg/kg) | 4 weeks | Reversed changes in lipid profile (decreased TC, TG, LDL-C; increased HDL-C). | |
| Aortic Nitric Oxide | High-Cholesterol Diet-fed Rats | This compound (100 mg/kg) | 4 weeks | Significantly increased nitrate and nitrite levels in the aorta. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Protocol 1: Naringenin Effects in Normotensive and Hypertensive Rats with Myocardial Infarction
-
Animal Models: Male normotensive Wistar rats (NTR) and spontaneously hypertensive rats (SHR).
-
Induction of Myocardial Infarction: Isoproterenol (ISO) was administered subcutaneously at a dose of 85 mg/kg to induce myocardial infarction.
-
Treatment: Naringenin (NAR) was administered at a dose of 100 mg/kg.
-
Cardiovascular Assessments: Blood pressure was measured. Aortic rings were isolated to assess KCl-induced contractility.
-
Biochemical Analysis: Levels of reduced glutathione (GSH), lipid hydroperoxides (LOOH), and the activity of antioxidant enzymes catalase (CAT) and glutathione-s-transferase (GST) were measured in cardiac tissue.
Protocol 2: this compound Effects in L-NAME-Induced Hypertensive Rats
-
Animal Model: Male Wistar rats.
-
Induction of Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME) was administered in drinking water (40 mg/kg/day) for 5 weeks.
-
Treatment: this compound was administered orally at doses of 20 or 40 mg/kg/day for 5 weeks. A control group received the vehicle, and another hypertensive group was treated with telmisartan (5 mg/kg/day).
-
Blood Pressure Measurement: Systolic blood pressure was measured weekly using the tail-cuff method.
-
Cardiac Function Evaluation: Echocardiography was performed to assess left ventricular fractional shortening and ejection fraction.
-
Vascular Function Assessment: Aortic endothelial function was evaluated.
Mechanistic Insights: Signaling Pathways
The differential efficacy of this compound in normotensive and hypertensive models can be attributed to its modulation of distinct signaling pathways that are often dysregulated in pathological conditions.
In hypertensive states, a primary mechanism of this compound's action is the suppression of the renin-angiotensin system (RAS). It has been shown to reduce circulating levels of Angiotensin II and downregulate the AT1 receptor, a key mediator of vasoconstriction and inflammation. This leads to reduced oxidative stress and inflammation, thereby preventing cardiac hypertrophy and fibrosis.
Furthermore, this compound exhibits potent antioxidant and anti-inflammatory properties through the modulation of pathways such as PI3K/Akt, NF-κB, and Nrf2. In hypertensive and other cardiovascular disease models, this compound has been shown to inhibit NF-κB signaling, a central regulator of inflammation, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Concurrently, it can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. The activation of the pro-survival PI3K/Akt pathway also contributes to its cardioprotective effects by promoting cell survival and reducing apoptosis.
The following diagrams illustrate the experimental workflow for evaluating this compound's efficacy and the key signaling pathways involved in its cardioprotective effects.
Conclusion
The available experimental data strongly suggests that this compound's efficacy as a cardioprotective agent is more pronounced in hypertensive models compared to normotensive ones. Its ability to lower blood pressure, improve cardiac and vascular function, and mitigate oxidative stress and inflammation is particularly evident in the context of pre-existing hypertension. The primary mechanisms underlying these effects involve the modulation of the renin-angiotensin system and key signaling pathways that regulate inflammation, oxidative stress, and cell survival. These findings underscore the potential of this compound as a therapeutic agent for the management of hypertension and related cardiovascular complications. Further clinical research is warranted to translate these preclinical findings into human applications.
References
- 1. vc-research.kums.ac.ir [vc-research.kums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of the Protective Effect of Naringenin on Cardiovascular Parameters of Normotensive and Hypertensive Rats Subjected to the Myocardial Infarction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and Renal Outcomes Following Repeated Naringenin Exposure in Normotensive and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naringin Delivery Systems: Enhancing Bioavailability and Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Naringin, a prominent flavonoid in citrus fruits, holds significant therapeutic promise due to its antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical application is hampered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective, data-driven comparison of different this compound delivery systems, supported by experimental evidence.
Comparative Performance of this compound Delivery Systems
The following table summarizes the key performance indicators of various this compound nanoformulations, offering a clear comparison of their physicochemical properties and bioavailability enhancement.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Bioavailability Enhancement (Fold Increase) | Reference |
| Polymeric Nanoparticles | |||||
| PLA/PVA Nanoparticles | - | - | >90% | 4.7 | [1] |
| Zein/Pectin Nanoparticles | - | - | - | 1.9 | [1] |
| Chitosan/Sodium Alginate Nanoparticles | 163.4 ± 3.1 | +38.3 | 93.2 ± 3.8 | - | [2] |
| Chitosan Nanocapsules | 175.6 ± 5.1 | +13.1 | 94.46 | - | [3] |
| Lipid-Based Nanocarriers | |||||
| Solid Lipid Nanoparticles (SLNs) | 98 | -31.4 | 79.11 | - | [4] |
| Naringenin-loaded SLNs | 365 ± 28 | -16 to -27 | 71.7 ± 8.6 | - | |
| Nanoliposomes | 44.95–104.4 | -14.1 to -19.3 | 95.34 | - | |
| Other Systems | |||||
| Nanosuspension | 216.9 | - | 66.7 (Drug Loading) | - | |
| Phytosomes | - | - | High | Marked Increase |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for the preparation and characterization of this compound delivery systems.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Emulsification and Low-Temperature Solidification
-
Organic Phase Preparation: this compound, a solid lipid (e.g., glycerol monostearate), and a stabilizer (e.g., soya lecithin) are dissolved in an organic solvent mixture (e.g., acetone and ethanol) and heated to form a clear solution.
-
Aqueous Phase Preparation: Surfactants (e.g., Tween 80 and Pluronic F68) are dissolved in double-distilled water and heated to the same temperature as the organic phase.
-
Emulsification: The hot organic phase is added to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify, thus forming the SLNs.
-
Purification: The SLN dispersion is then purified to remove any unencapsulated drug and excess surfactants, typically by centrifugation or dialysis.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and surface charge.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated this compound from the nanoparticles (e.g., by ultracentrifugation). The amount of this compound in the nanoparticles and the supernatant is then quantified using High-Performance Liquid Chromatography (HPLC). The EE and DL are calculated using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug × 100
-
DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) × 100
-
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.
In Vitro Drug Release Studies
Method: Dialysis Bag Method
-
A known amount of the this compound-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that simulates physiological conditions.
-
The entire setup is kept at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of this compound in the collected samples is analyzed by HPLC to determine the cumulative drug release over time.
In Vivo Bioavailability Studies
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Animals are fasted overnight before the experiment.
-
A single oral dose of the this compound formulation or free this compound suspension is administered to different groups of rats.
-
Blood samples are collected from the tail vein at various time points after administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is determined by a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated to determine the relative bioavailability of the formulation compared to the free drug.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its ability to modulate various cellular signaling pathways. Nanoparticle-based delivery systems can enhance the delivery of this compound to target cells, thereby amplifying its pharmacological effects.
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In the context of cancer, this compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Conclusion
The encapsulation of this compound into various nano-delivery systems presents a promising strategy to overcome its inherent biopharmaceutical challenges. Polymeric nanoparticles, particularly those fabricated from PLA/PVA, have demonstrated a significant enhancement in oral bioavailability. Lipid-based systems like SLNs and liposomes offer high encapsulation efficiencies and controlled release profiles. The choice of an optimal delivery system will depend on the specific therapeutic application, desired release kinetics, and route of administration. Further research, including well-designed preclinical and clinical studies, is warranted to translate these promising nanoformulations into effective therapeutic products.
References
- 1. Therapeutic role of this compound in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Naringin's Neuroprotective Potential: A Comparative Analysis in Preclinical Models
For researchers and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Naringin against established alternatives—Donepezil, Resveratrol, and Edaravone—in preclinical settings. The following sections present quantitative data from key experimental assays, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases.[1][2][3] Preclinical evidence suggests that this compound exerts its neuroprotective effects through a variety of mechanisms, including the modulation of amyloid-β (Aβ) metabolism, reduction of tau protein hyperphosphorylation, and mitigation of oxidative stress and apoptosis.[1][2] This guide aims to validate these neuroprotective effects by comparing this compound's performance with other well-researched neuroprotective agents in various preclinical models.
Comparative Efficacy in In Vivo Models
The neuroprotective efficacy of this compound has been evaluated in several animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. The following table summarizes the quantitative outcomes of this compound treatment in comparison to Donepezil, Resveratrol, and Edaravone in these models.
| Compound | Animal Model | Dosage | Treatment Duration | Key Outcomes | Reference |
| This compound | Aluminum chloride-induced Alzheimer's in rats | 50 & 100 mg/kg | 4 weeks | Improved muscle coordination in Rotarod test; restored reduced glutathione levels and decreased nitric oxide and malondialdehyde levels. | |
| 3-Nitropropionic acid-induced neurodegeneration in rats | 80 mg/kg | Not Specified | Significantly decreased lipid peroxidation and protein carbonyl levels; increased activities of enzymic and levels of non-enzymic antioxidants. | ||
| Donepezil | Cholinergic depletion-induced neurodegeneration in rats | Not Specified | 15 days prior to lesion | Reduced hippocampal and neocortical caspase-3 activity; improved working memory and spatial discrimination. | |
| Aβ-induced toxicity model | Not Specified | Not Specified | Showed more potent anti-amnesic and neuroprotective effects compared to other acetylcholinesterase inhibitors. | ||
| Resveratrol | Rat model of cerebral ischemia/reperfusion | 30 mg/kg | Not Specified | Significantly improved infarct size and neurological scores; increased SOD levels and decreased MDA levels. | |
| APP/PS1 mouse model of Alzheimer's | 350 mg/kg | Not Specified | Effectively prevented the activation of microglia in the brain. | ||
| Edaravone | Streptozotocin-induced sporadic Alzheimer's in rats | 9 mg/kg | Not Specified | Significantly improved cognitive damage in Morris water maze and step-down tests; restored levels of oxidative stress markers. | |
| Global cerebral hypoxia model | Not Specified | 7 days | Transiently improved motor behavior and early immune responses, particularly in the cerebellum and hippocampus. |
In Vitro Neuroprotective Profile
In vitro studies provide valuable insights into the direct cellular and molecular mechanisms of neuroprotection. The following table compares the effects of this compound and the selected alternatives on neuronal cell viability and key pathological markers in various cell culture models.
| Compound | Cell Line | Toxic Insult | Concentration | Key Outcomes | Reference |
| This compound | U87MG cells | Acrylamide | 5–300 µg/ml | Significantly attenuated cytotoxicity in a dose-dependent manner. | |
| PC12 cells | Aβ-stimulation | Not Specified | Attenuated apoptosis and neurotoxicity. | ||
| Donepezil | Neuroblastoma cell line | Aβ-induced apoptosis | Not Specified | Significant protection against Aβ-induced apoptosis. | |
| Resveratrol | Primary microglia cultures | Lipopolysaccharides (LPS) | up to 50 μM | Effectively inhibited the production of prostaglandin E2. | |
| Edaravone | mRNA-induced motor neurons | Hydrogen peroxide | Not Specified | Alleviated H2O2-induced neurotoxicity and electrophysiological dysfunction. | |
| mRNA-induced motor neurons | Glutamate | Not Specified | Significantly alleviated glutamate-induced neurite damage. |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
Nrf2/ARE Signaling Pathway
This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a primary regulator of endogenous antioxidant defenses.
Caption: this compound activates the Nrf2/ARE pathway, leading to the production of antioxidant enzymes.
NF-κB Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, thereby reducing neuroinflammation.
Caption: this compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Morris Water Maze Test
The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Workflow:
Caption: Workflow for the Morris Water Maze test.
Detailed Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden platform is submerged approximately 1 cm below the water surface.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the first trial.
-
Training Phase: Mice are subjected to a series of training trials (typically 4 trials per day for 4-5 consecutive days). For each trial, the mouse is released into the water from one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training trial, a probe trial is conducted where the platform is removed. The mouse is allowed to swim for a fixed duration (e.g., 60 seconds), and the time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Collection: An automated tracking system is used to record the swim path, escape latency (time to find the platform), and time spent in each quadrant.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.
Workflow:
Caption: Workflow for the TUNEL assay.
Detailed Protocol:
-
Tissue Preparation: Brain tissue sections are fixed (e.g., with 4% paraformaldehyde), paraffin-embedded, and sectioned. The sections are then deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are permeabilized to allow the labeling enzyme to access the cell nucleus. This is often done using proteinase K.
-
TUNEL Reaction: The sections are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The TdT enzyme catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using indirectly labeled dUTPs, a secondary detection step is required (e.g., an antibody against the label conjugated to a fluorescent dye or an enzyme for chromogenic detection).
-
Visualization and Quantification: The stained sections are visualized using fluorescence or light microscopy. The number of TUNEL-positive (apoptotic) cells is then quantified.
Western Blot for Neuroinflammatory Markers
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is commonly used to measure the levels of neuroinflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).
Detailed Protocol:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-TNF-α or anti-IL-1β).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP on the secondary antibody, producing light that is captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
This guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, benchmarked against established alternatives. The presented data and protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further clinical investigations are warranted to translate these promising preclinical findings into therapeutic applications for neurodegenerative diseases.
References
- 1. Pre-clinical Evidence-based Neuroprotective Potential of this compound against Alzheimers Disease-like Pathology: A Comprehensive Review - Singh - Current Pharmaceutical Biotechnology [rjsocmed.com]
- 2. Frontiers | Neuroprotective effect of this compound against cerebellar changes in Alzheimer’s disease through modulation of autophagy, oxidative stress and tau expression: An experimental study [frontiersin.org]
- 3. Neuropharmaceutical Properties of this compound Against Alzheimer's and Parkinson's Diseases: | Galen Medical Journal [journals.salviapub.com]
Safety Operating Guide
Navigating the Safe Disposal of Naringin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Naringin, a flavonoid compound commonly extracted from citrus fruits. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is crucial to prevent environmental contamination and maintain a safe laboratory environment.[1][2]
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, avoid generating dust and clean up the material mechanically by vacuuming or sweeping it into a suitable disposal container.[3] For detailed first aid measures, refer to the product's Safety Data Sheet (SDS).
This compound Disposal Procedures at a Glance
The disposal of this compound and its contaminated containers should always be conducted in accordance with local, state, and federal regulations. The following table summarizes the key disposal considerations:
| Waste Type | Disposal Recommendation | Key Precautions |
| Unused/Waste this compound | Dispose of as chemical waste through a licensed contractor. | Do not empty into drains or release into the environment.[1][4] Place in a suitable, closed container for disposal. |
| Contaminated Labware (e.g., glassware, plasticware) | Decontaminate if possible, or dispose of as chemical waste. | Handle contaminated packages and labware in the same way as the substance itself. |
| Empty this compound Containers | Completely emptied packages can be recycled if not contaminated. | If recycling is not an option, dispose of in a sanitary landfill or through controlled incineration where permissible. |
| Spill Cleanup Material | Dispose of as chemical waste. | Place all contaminated materials (e.g., absorbent pads, PPE) in a sealed container for disposal. |
Detailed Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any materials used for spill cleanup in a designated, clearly labeled, and sealed waste container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
-
-
Consult Local Regulations:
-
It is the responsibility of the waste generator to be familiar with all applicable federal, state, and local regulations regarding waste disposal.
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal expert to ensure compliance.
-
-
Waste Segregation:
-
Waste should be separated into categories that can be handled by local or national waste management facilities. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's designated chemical waste management service to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the necessary information about the waste material as required.
-
-
Documentation:
-
Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's and institution's policies.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
